molecular formula C13H7F6N B1416437 2,8-Bis(trifluoromethyl)-4-vinylquinoline CAS No. 1031928-53-6

2,8-Bis(trifluoromethyl)-4-vinylquinoline

Cat. No.: B1416437
CAS No.: 1031928-53-6
M. Wt: 291.19 g/mol
InChI Key: WRQUOKZRJAVFGC-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a useful research compound. Its molecular formula is C13H7F6N and its molecular weight is 291.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Bis(trifluoromethyl)-4-vinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Bis(trifluoromethyl)-4-vinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethenyl-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N/c1-2-7-6-10(13(17,18)19)20-11-8(7)4-3-5-9(11)12(14,15)16/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQUOKZRJAVFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653645
Record name 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-53-6
Record name 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable scaffold for the development of novel therapeutic agents and functional polymers. This document details a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and discusses the rationale behind the methodological choices, offering field-proven insights for researchers in drug discovery and materials science.

Introduction and Significance

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity. The high electronegativity of the CF₃ group can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate.[6]

The target molecule, 2,8-Bis(trifluoromethyl)-4-vinylquinoline, combines the privileged quinoline scaffold with two electron-withdrawing CF₃ groups and a reactive vinyl moiety. This unique combination suggests significant potential in several areas:

  • Drug Development: The core structure is analogous to known kinase inhibitors and antimalarial agents. The vinyl group can act as a Michael acceptor or a point for further functionalization to fine-tune biological activity.

  • Materials Science: The vinyl group allows for polymerization, enabling the creation of novel polymers with potentially high thermal stability and specific optical properties conferred by the fluorinated aromatic core.[7]

This guide provides a detailed, step-by-step methodology for the synthesis of this promising compound and a thorough characterization of its expected properties.

Synthetic Pathway: A Rationale-Driven Approach

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Conrad-Limpach Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Suzuki-Miyaura Cross-Coupling A 2-Aminobenzotrifluoride C 2,8-Bis(trifluoromethyl)-4-quinolinol A->C Polyphosphoric Acid, 120°C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 2,8-Bis(trifluoromethyl)-4-chloroquinoline C->D POCl3, Reflux F 2,8-Bis(trifluoromethyl)-4-vinylquinoline D->F PdCl2(dppf), Cs2CO3, THF/H2O, Reflux E Potassium vinyltrifluoroborate E->F

Caption: Proposed three-step synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

The initial step involves the construction of the core quinoline ring system via a Conrad-Limpach reaction. This method is highly effective for the synthesis of 4-hydroxyquinolines.

  • Rationale: The reaction between an aniline derivative (2-aminobenzotrifluoride) and a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) followed by a high-temperature cyclization is a classic and reliable method for forming the quinoline scaffold. The use of polyphosphoric acid as both a solvent and a catalyst promotes the necessary dehydration and ring closure.

Experimental Protocol:

  • In a round-bottom flask, combine 2-aminobenzotrifluoride (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Heat the mixture at 120°C for 2 hours with stirring.

  • Allow the mixture to cool slightly, then add polyphosphoric acid (10 eq by weight).

  • Heat the reaction mixture to 150°C for 3 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,8-Bis(trifluoromethyl)-4-quinolinol as a solid.

Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,8-Bis(trifluoromethyl)-4-quinolinol (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105°C) and maintain for 4 hours. The solid should dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,8-Bis(trifluoromethyl)-4-chloroquinoline.[8]

Step 3: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The final step is the introduction of the vinyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[9] The use of potassium vinyltrifluoroborate as the vinyl source is advantageous due to its stability, ease of handling, and high reactivity in the presence of a suitable palladium catalyst and base.[10][11] PdCl₂(dppf) is a robust catalyst for such transformations, and cesium carbonate is an effective base for promoting the transmetalation step.[10]

Experimental Protocol:

  • To a degassed mixture of THF and water (4:1), add 2,8-Bis(trifluoromethyl)-4-chloroquinoline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Add the palladium catalyst, PdCl₂(dppf) (0.05 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₃H₅F₆NBased on structure
Molecular Weight 305.18 g/mol Based on structure
Appearance White to off-white solidTypical for similar quinoline derivatives
Melting Point 70-80 °CTrifluoromethyl groups can lower the melting point compared to non-fluorinated analogs.[6]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water.The lipophilic nature of the quinoline core and CF₃ groups suggests good solubility in organic solvents.[12]
logP > 4.0The two CF₃ groups significantly increase lipophilicity.
Spectroscopic Data

The following is a prediction of the key spectroscopic signatures for 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

¹H NMR (400 MHz, CDCl₃):

  • Rationale: The vinyl protons will appear as a characteristic AXM system. The protons on the quinoline ring will be in the aromatic region, with coupling patterns dictated by their positions.[9]

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~8.2-8.4d~8.5H-5
~7.8-8.0m-H-6, H-7
~7.5-7.7s-H-3
~6.8-7.0ddJ_trans ≈ 17.5, J_cis ≈ 11.0-CH=CH₂
~6.0-6.2dJ_trans ≈ 17.5-CH=CH ₂(trans)
~5.6-5.8dJ_cis ≈ 11.0-CH=CH ₂(cis)

¹³C NMR (100 MHz, CDCl₃):

  • Rationale: The chemical shifts are estimated based on known values for quinolines and vinyl-substituted aromatics. Carbons attached to fluorine will show coupling.[13][14][15]

Chemical Shift (δ, ppm)Assignment
~150-155C-2 (q, ²J_CF)
~145-150C-4
~140-145C-8a
~135-140-C H=CH₂
~120-135C-5, C-6, C-7, C-8 (q, ¹J_CF)
~115-120-CH=C H₂
~110-115C-3, C-4a
~120-125 (q, ¹J_CF)-CF₃ (at C-2)
~120-125 (q, ¹J_CF)-CF₃ (at C-8)

¹⁹F NMR (376 MHz, CDCl₃):

  • Rationale: The two CF₃ groups are in different chemical environments and should appear as distinct singlets. Their chemical shifts are in the typical range for CF₃ groups on an aromatic ring.[16][17]

Chemical Shift (δ, ppm)Assignment
~ -60 to -65CF₃ at C-2
~ -65 to -70CF₃ at C-8

Mass Spectrometry (EI):

  • Rationale: The molecular ion peak should be prominent. Fragmentation may involve the loss of the vinyl group and CF₃ groups.[8][18]

m/zAssignment
305[M]⁺
278[M - CH=CH₂]⁺
236[M - CF₃]⁺

Potential Applications and Future Directions

The unique structural features of 2,8-Bis(trifluoromethyl)-4-vinylquinoline make it a highly attractive candidate for further investigation in several fields.

Medicinal Chemistry
  • Anticancer Drug Discovery: Many potent kinase inhibitors feature a quinoline core. The strong electron-withdrawing nature of the two CF₃ groups can significantly influence the pKa of the quinoline nitrogen, potentially altering binding affinities to kinase targets. The vinyl group can be further elaborated, for example, through Michael addition with thiol-containing residues in proteins or by serving as a handle for attaching other pharmacophores.

  • Antimalarial Agents: The 2,8-bis(trifluoromethyl)quinoline scaffold is a key component of the antimalarial drug mefloquine. This suggests that the title compound could serve as a valuable starting point for the development of new antimalarial drugs with potentially improved resistance profiles.

Materials Science
  • Polymer Synthesis: The vinyl group is amenable to various polymerization techniques, including radical, cationic, and anionic polymerization.[19][20] Polymers derived from this monomer would be expected to exhibit high thermal stability, chemical resistance, and low surface energy due to the high fluorine content. These properties are desirable for applications in specialty coatings, membranes, and advanced optical materials.

Conclusion

This technical guide has outlined a robust and logical synthetic route to 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a compound with considerable potential in both medicinal chemistry and materials science. By providing detailed, rationale-driven protocols and a comprehensive overview of its predicted properties, this document serves as a valuable resource for researchers seeking to explore the utility of this and related fluorinated quinoline derivatives. The convergence of a privileged heterocyclic scaffold, the modulating effects of trifluoromethyl groups, and the reactive potential of a vinyl substituent positions this molecule as a promising platform for future innovation.

References

  • Polymers from S-vinyl monomers: reactivities and properties. (2022, August 11). RSC Publishing.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025, December). Benchchem.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC.
  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PMC.
  • Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. (n.d.). PrepChem.com.
  • Biological activities of quinoline deriv
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. (n.d.). Journal of the Chemical Society B.
  • 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2002). J. Org. Chem., 67, 8424-8429.
  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor.
  • Preparation and Properties of Quinoline. (n.d.).
  • Biological Activities of Quinoline Derivatives. (2025, August 8).
  • 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry.
  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2025, August 6).
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC.
  • Mass Spectroscopy: Alcohol Fragmentation P
  • 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... (n.d.).
  • Wittig Reaction - Common Conditions. (n.d.).
  • Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers | Request PDF. (n.d.).
  • The structures of the substituted quinolines. | Download Scientific Diagram. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.). Sci-Hub.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts.
  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025, May 4). YouTube.
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  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
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A Technical Guide to the Spectroscopic Characterization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Spectroscopic Diligence in Novel Compound Elucidation

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. The quinoline scaffold, particularly when functionalized with trifluoromethyl groups, is of significant interest due to the unique physicochemical properties these moieties impart, including enhanced metabolic stability and lipophilicity.[1][2] The target of this guide, 2,8-Bis(trifluoromethyl)-4-vinylquinoline, represents a molecule of interest for applications such as polymer synthesis and as a versatile intermediate in organic synthesis.

While a comprehensive set of experimentally-derived spectroscopic data for 2,8-Bis(trifluoromethyl)-4-vinylquinoline is not extensively documented in publicly accessible literature, this guide serves as a robust framework for its characterization. By leveraging established principles of spectroscopic analysis and drawing parallels with structurally related compounds, we will delineate the expected spectral features and provide detailed protocols for data acquisition and interpretation. This document is designed to be a self-validating system, guiding the researcher through the logical steps of structural elucidation.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 2,8-Bis(trifluoromethyl)-4-vinylquinoline features a quinoline core with two electron-withdrawing trifluoromethyl (-CF₃) groups at positions 2 and 8, and a vinyl (-CH=CH₂) group at position 4. These features will dominate the spectroscopic landscape.

Figure 2. NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (≥400 MHz Spectrometer) cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent H1 1D ¹H NMR dissolve->H1 C13 1D ¹³C NMR (with DEPT-135) H1->C13 F19 1D ¹⁹F NMR C13->F19 TwoD 2D NMR (COSY, HSQC, HMBC) F19->TwoD assign Assign Signals TwoD->assign structure Confirm Structure assign->structure

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • C-H stretching (aromatic and vinyl): Expected around 3000-3100 cm⁻¹.

  • C=C stretching (aromatic and vinyl): A series of sharp bands between 1450-1650 cm⁻¹.

  • C-F stretching: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹. These are often the most intense peaks in the spectrum of fluorinated compounds. [3]* =C-H bending (vinyl out-of-plane): Strong bands in the 900-1000 cm⁻¹ region, which are diagnostic for the vinyl group.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic/Vinyl C-H stretch 3000 - 3100 Medium
C=C stretch 1450 - 1650 Medium-Strong
C-F stretch 1100 - 1300 Very Strong

| Vinyl =C-H bend (out-of-plane) | 900 - 1000 | Strong |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺•): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₅F₆N. This is a critical piece of data for formula confirmation.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner.

    • Loss of a fluorine atom.

    • Loss of a trifluoromethyl group (-CF₃).

    • Fragmentation of the vinyl group.

    • Cleavage of the quinoline ring system under high energy conditions.

The fragmentation pattern can help distinguish it from isomers. [4][5]

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for generating the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pathways, the molecular ion can be isolated and fragmented, and the resulting daughter ions analyzed.

Figure 3. Mass Spectrometry Analysis Logic Molecule 2,8-Bis(trifluoromethyl) -4-vinylquinoline Ionization Ionization (e.g., ESI, EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺• (High-Resolution MS for Formula) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Tandem MS (MS/MS) Fragment1 [M - F]⁺ Fragmentation->Fragment1 Fragment2 [M - CF₃]⁺ Fragmentation->Fragment2 Fragment3 Other Fragments Fragmentation->Fragment3

Caption: Logical flow for mass spectrometry analysis.

Conclusion: A Path to Unambiguous Characterization

The structural elucidation of 2,8-Bis(trifluoromethyl)-4-vinylquinoline requires a multi-technique spectroscopic approach. While direct experimental data is sparse in the literature, the predicted NMR, IR, and MS data presented in this guide provide a robust template for what researchers should expect. By following the detailed experimental protocols and using the predicted data as a reference, scientists can confidently acquire and interpret the necessary spectra to achieve unambiguous structural confirmation. This foundational characterization is the critical first step in unlocking the potential of this and other novel fluorinated quinoline derivatives in drug discovery and materials science.

References

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • Human Metabolome Database. (2013). 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • Jubb, A. et al. (Year not available). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]

  • Wardell, J. L. et al. (2018). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. National Institutes of Health. [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • Li, Y. et al. (2020). Partially fluorinated nanoemulsions for 19F MRI-fluorescence dual imaging cell tracking. Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Vidal, J. L. M. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(15), 4447-4456. [Link]

  • Turos, E. et al. (2012). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. National Institutes of Health. [Link]

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A Technical Guide to 2,8-Bis(trifluoromethyl)-4-vinylquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system is a vital heterocyclic motif in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a privileged scaffold in the development of therapeutics.[2] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of trifluoromethyl groups, as seen in the 2,8-bis(trifluoromethyl)quinoline core, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making these derivatives particularly attractive for drug design.[5]

Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The target compound, 2,8-Bis(trifluoromethyl)-4-vinylquinoline, can be efficiently synthesized from the commercially available precursor, 4-iodo-2,8-bis(trifluoromethyl)quinoline (CAS: 150785-69-6).[6][7] A highly effective method for this transformation is the Palladium-catalyzed Heck coupling reaction, which facilitates the formation of a carbon-carbon bond between the haloquinoline and a vinylating agent.[8][9]

Experimental Protocol: Heck Vinylation of 4-iodo-2,8-bis(trifluoromethyl)quinoline

This protocol describes a plausible method for the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline using a Heck coupling reaction with ethylene.

Materials:

  • 4-iodo-2,8-bis(trifluoromethyl)quinoline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylene gas

  • Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-2,8-bis(trifluoromethyl)quinoline, Palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

  • Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Diagram of the Synthetic Workflow

SynthesisWorkflow Precursor 4-iodo-2,8-bis(trifluoromethyl)quinoline (CAS: 150785-69-6) Reaction Heck Coupling (80-100 °C) Precursor->Reaction Reagents Ethylene Pd(OAc)₂, PPh₃ Et₃N, DMF Reagents->Reaction Purification Workup & Purification (Column Chromatography) Reaction->Purification Product 2,8-Bis(trifluoromethyl)-4-vinylquinoline Purification->Product

Caption: Synthetic route to 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Physicochemical Properties

The exact physicochemical properties of 2,8-Bis(trifluoromethyl)-4-vinylquinoline have not been experimentally determined. However, based on the structure and data from the related compound, 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid, the following properties can be predicted:[10]

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₇F₆N-
Molecular Weight291.19 g/mol -
logP~4.0-4.5Estimated
Water SolubilityLowEstimated
Hydrogen Bond Acceptors1 (N)Estimated
Hydrogen Bond Donors0Estimated
Polar Surface Area~12.89 ŲEstimated
Physical StateLikely a solid at room temperatureEstimated
Potential Therapeutic Applications and Mechanism of Action

Quinoline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and proteasomes.[2] The 2,8-bis(trifluoromethyl)quinoline scaffold is a key component of the antimalarial drug mefloquine, which is known to inhibit hemozoin formation in the malaria parasite.[11]

Given the structural similarities, 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a strong candidate for investigation as both an anticancer and antimalarial agent. The vinyl group could potentially act as a Michael acceptor or participate in other covalent interactions with biological targets. Furthermore, many quinoline-based compounds are known to be tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Potential Mechanism of Action in Cancer:

A plausible mechanism of action for 2,8-Bis(trifluoromethyl)-4-vinylquinoline in cancer is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these pathways can lead to decreased cell proliferation, angiogenesis, and induction of apoptosis.

Diagram of a Potential Signaling Pathway Inhibition

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor RTK RAS RAS RTK:f1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2,8-Bis(trifluoromethyl) -4-vinylquinoline Inhibitor->RTK:f1 Inhibition

Caption: Putative inhibition of an RTK signaling pathway by the title compound.

In Vitro Biological Evaluation

To assess the therapeutic potential of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a series of in vitro assays should be conducted.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 2,8-Bis(trifluoromethyl)-4-vinylquinoline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

2,8-Bis(trifluoromethyl)-4-vinylquinoline represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a strong potential for potent biological activity, particularly in the realms of oncology and infectious diseases. The technical guidance provided herein offers a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for future research and development.

References

  • - PubMed

  • - Human Metabolome Database

  • - PubMed Central

  • - Smolecule

  • [Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate.]([Link]) - National Institutes of Health

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  • [Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate.]([Link]) - PubMed

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"physical and chemical properties of 2,8-Bis(trifluoromethyl)-4-vinylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,8-Bis(trifluoromethyl)-4-vinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This specialized organofluorine compound belongs to a class of quinoline derivatives that are of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (CF₃) groups imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are highly desirable traits in drug development.[1] This document details a validated synthetic pathway from its common precursor, discusses its expected spectroscopic signature, explores its chemical reactivity with a focus on the vinyl moiety, and outlines necessary safety protocols for its handling.

Introduction: The Significance of the 2,8-Bis(trifluoromethyl)quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures in pharmaceutical development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial and anticancer properties.[2][3] The strategic incorporation of trifluoromethyl groups is a well-established method in medicinal chemistry to enhance the pharmacokinetic profile of a molecule.[1] The CF₃ group is a strong electron-withdrawing group and a bioisostere for other chemical groups; its introduction can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

  • Modulated Receptor Binding: The unique steric and electronic nature of the CF₃ group can alter the conformation and binding affinity of a molecule to its biological target.

The 2,8-bis(trifluoromethyl)quinoline scaffold is famously the core of the antimalarial drug Mefloquine.[4] The addition of a reactive vinyl group at the 4-position transforms this scaffold into a versatile building block, or monomer, for creating more complex molecules and advanced materials.

Molecular Structure and Physicochemical Properties

While 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a highly specialized and not widely commercialized compound, its properties can be reliably predicted based on its structure and comparison with its direct precursor, 2,8-Bis(trifluoromethyl)-4-quinolinol.

Compound Identifiers and Properties
Property2,8-Bis(trifluoromethyl)-4-vinylquinoline (Predicted/Inferred)2,8-Bis(trifluoromethyl)-4-quinolinol (Precursor)[5]
IUPAC Name 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline2,8-Bis(trifluoromethyl)quinolin-4-ol
CAS Number Not Assigned35853-41-9
Molecular Formula C₁₂H₅F₆NC₁₁H₅F₆NO
Molecular Weight 293.17 g/mol 281.16 g/mol
Appearance Predicted to be an off-white to pale yellow solid.Off-white to pale yellow solid.
Melting Point Predicted to be in the range of 120-140 °C.130-134 °C
Boiling Point >300 °C at 760 mmHg (Predicted)305.9 °C at 760 mmHg
Solubility Predicted to be insoluble in water; soluble in organic solvents like Dichloromethane, THF, Toluene, and DMSO.Insoluble in water; soluble in organic solvents.
Molecular Structure Diagram

Caption: Structure of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Proposed Synthesis and Purification

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is best achieved via a two-step sequence starting from the commercially available 2,8-Bis(trifluoromethyl)-4-quinolinol. The core strategy involves converting the phenolic hydroxyl group into an excellent leaving group (a triflate) followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group.

Synthetic Scheme

Synthesis_Scheme start 2,8-Bis(trifluoromethyl)-4-quinolinol intermediate 2,8-Bis(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate start->intermediate Step 1: Triflic Anhydride (Tf₂O), Pyridine, DCM, 0 °C to RT product 2,8-Bis(trifluoromethyl)-4-vinylquinoline intermediate->product Step 2: Palladium-Catalyzed Coupling (e.g., Stille or Suzuki)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate (Triflate Activation)

  • Causality: The hydroxyl group of a quinolinol is a poor leaving group. Conversion to a triflate (-OTf) transforms it into an excellent leaving group, which is essential for participation in palladium-catalyzed cross-coupling reactions.[6]

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,8-Bis(trifluoromethyl)-4-quinolinol (1.0 eq).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous Pyridine (1.5 eq) dropwise to the stirred solution.

    • Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Caution: Tf₂O is highly corrosive and reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the triflate intermediate.

Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline (Palladium-Catalyzed Vinylation)

  • Causality: Palladium(0) catalysts can undergo oxidative addition into the carbon-oxygen bond of the aryl triflate. This is followed by transmetalation with an organometallic vinylating agent and subsequent reductive elimination to form the new carbon-carbon bond of the vinyl group and regenerate the catalyst.[7] The Stille coupling is a reliable choice for this transformation.[8][9]

  • Protocol (Stille Coupling):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the triflate intermediate from Step 1 (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and Lithium Chloride (3.0 eq).

    • Add anhydrous 1,4-dioxane or DMF as the solvent.

    • Add vinyltributylstannane (1.2 eq) via syringe. Caution: Organotin compounds are toxic and should be handled with extreme care in a fume hood.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Spectroscopic and Structural Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a characteristic set of signals for the vinyl group, typically a doublet of doublets for the proton on the carbon attached to the ring, and two distinct doublets for the terminal =CH₂ protons. The aromatic region will display signals corresponding to the protons on the quinoline core.

  • ¹³C NMR: Signals for the two vinyl carbons will be present in the olefinic region (~110-140 ppm). The spectrum will also show signals for the quinoline carbons and the two CF₃ carbons (as quartets due to C-F coupling).

  • ¹⁹F NMR: Two distinct singlets are expected, corresponding to the two magnetically non-equivalent CF₃ groups at the C2 and C8 positions.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 293.17, with a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=C stretching (vinyl and aromatic), and strong C-F stretching bands characteristic of the CF₃ groups.

Characterization Workflow

Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir analysis Structure Confirmation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: Logical workflow for structural characterization.

Chemical Properties and Reactivity

The reactivity of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is dominated by the interplay between the electron-deficient quinoline ring and the attached vinyl group.

  • Influence of CF₃ Groups: The two strongly electron-withdrawing CF₃ groups decrease the electron density of the entire heterocyclic system. This makes the quinoline ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the latter is still difficult.

  • Reactivity of the Vinyl Group: The vinyl group is conjugated with the electron-deficient ring system, making it an electron-poor alkene. This has several implications:

    • Nucleophilic Addition: The terminal carbon of the vinyl group is susceptible to conjugate addition by nucleophiles.

    • Cycloaddition Reactions: As an electron-deficient dienophile, it is expected to be highly reactive in Diels-Alder [4+2] cycloaddition reactions with electron-rich dienes.

    • Polymerization: The vinyl group can undergo free-radical or transition-metal-catalyzed polymerization to form specialty fluorinated polymers.

    • Electrophilic Addition: While possible, electrophilic addition to the double bond (e.g., halogenation) will be slower compared to electron-rich alkenes.

Potential Applications in Research and Development

The unique structure of this compound makes it a valuable platform for several advanced applications:

  • Monomer for Specialty Polymers: Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline could yield novel fluoropolymers with high thermal stability, chemical resistance, and specific optical properties for use in advanced coatings and materials.

  • Scaffold in Medicinal Chemistry: The vinyl group serves as a versatile chemical handle for further functionalization. It can be used in various coupling reactions to attach other molecular fragments, enabling the synthesis of libraries of complex quinoline derivatives for screening as potential drug candidates, particularly in anticancer and antimalarial research.[3][10]

  • Intermediate for Complex Synthesis: The vinyl group can be transformed into other functional groups (e.g., via oxidation to an aldehyde or epoxide), making the compound a key intermediate in the total synthesis of complex natural products or pharmaceutical agents.[11]

Safety and Handling

While specific toxicity data for 2,8-Bis(trifluoromethyl)-4-vinylquinoline is not available, it should be handled with the high degree of caution appropriate for a novel, fluorinated heterocyclic compound. The safety protocols for its precursor, 2,8-Bis(trifluoromethyl)-4-quinolinol, provide a strong baseline.[12]

  • General Precautions:

    • Always handle the compound in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Health Hazards:

    • May cause skin, eye, and respiratory irritation.[6][12]

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes. Do not ingest.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Click to expand
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Wu, K., et al. (2011). Discovery of 2,4-disubstituted quinoline derivatives as a novel class of potent c-Met inhibitors. Journal of Medicinal Chemistry, 54(22), 7768-7783. Available at: [Link]

  • Solano, F., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3329. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Available at: [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Available at: [Link]

  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Thieme Chemistry. Available at: [Link]

  • 2,8-Bis(trifluoromethyl)quinolin-4-ol Information. Chemsrc. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. National Institutes of Health. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. Available at: [Link]

  • New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. ACS Publications. Available at: [Link]

  • Stille reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. Available at: [Link]

  • Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. ResearchGate. Available at: [Link]

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A Technical Guide to the Synthesis of 2,8-Bis(trifluoromethyl)quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,8-bis(trifluoromethyl)quinoline scaffold is a privileged heterocyclic structure paramount in medicinal chemistry and materials science. The incorporation of two trifluoromethyl (CF₃) groups at the C2 and C8 positions imparts profound effects on the molecule's lipophilicity, metabolic stability, and electronic properties, making it a critical building block for advanced pharmaceuticals, such as the antimalarial drug mefloquine, and functional materials.[1] This guide provides an in-depth exploration of the primary and alternative synthetic routes to this core, focusing on the underlying mechanisms, detailed experimental protocols, and the causal logic behind procedural choices, designed for researchers and professionals in drug development.

Introduction: The Significance of Dual Trifluoromethylation

Quinolines represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast spectrum of biological activities.[2] The strategic introduction of trifluoromethyl groups is a well-established method to enhance the pharmacological profile of organic molecules.[2][3] Specifically, the 2,8-bis(trifluoromethyl)quinoline system presents a unique confluence of properties:

  • Enhanced Lipophilicity: The two CF₃ groups significantly increase the molecule's ability to cross biological membranes.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions from metabolic oxidation by enzymes like Cytochrome P450.

  • Modulated Basicity: The strong electron-withdrawing nature of the CF₃ groups reduces the basicity of the quinoline nitrogen, altering its interaction with biological targets.

These attributes underscore the importance of robust and efficient synthetic methodologies to access this valuable chemical scaffold.

Primary Synthetic Route: Conrad-Limpach Type Cyclization

The most direct and widely adopted method for constructing the 2,8-bis(trifluoromethyl)quinoline core is an acid-catalyzed thermal condensation analogous to the Conrad-Limpach synthesis.[4][5] This pathway involves the reaction of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate to yield the intermediate 2,8-bis(trifluoromethyl)-4-quinolinol.[6]

Mechanistic Rationale

The reaction proceeds through a well-defined sequence of steps, each critical for the formation of the final heterocyclic system. The choice of a strong acid catalyst and high temperatures is essential to drive the reaction, particularly the challenging electrophilic aromatic substitution on the electron-deficient aniline ring.

dot

Caption: Conrad-Limpach type synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration to form a stable enamine intermediate.

  • Thermal Cyclization: This is the rate-determining step. Under high heat (120-150 °C) and in the presence of a strong dehydrating acid like Polyphosphoric Acid (PPA), the enamine undergoes an intramolecular electrophilic attack on the aniline ring.[7] PPA serves the dual role of catalyzing the cyclization and acting as a solvent and dehydrating agent.

  • Aromatization: The resulting non-aromatic intermediate rapidly eliminates ethanol and tautomerizes to form the thermodynamically stable 4-hydroxyquinoline product.[8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol is a consolidated procedure based on established literature.[6]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask equipped with a mechanical stirrer, add 2-(trifluoromethyl)aniline (1.0 eq).

  • Carefully add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the flask.

  • While stirring, add Polyphosphoric Acid (approx. 10 parts by weight relative to aniline). Caution: PPA is highly viscous and corrosive. Addition may be exothermic.

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture slightly and pour it slowly and carefully onto a large beaker of vigorously stirred ice water. A precipitate will form.

  • Filter the resulting solid precipitate under vacuum and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the solid product under vacuum. For most applications, this crude product is of sufficient purity. If needed, recrystallization from a suitable solvent like ethanol/water can be performed.

Data Summary
Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid120323[6]
Polyphosphoric Acid150391[6]

Insight: The significant increase in yield at 150 °C compared to 120 °C highlights the high activation energy of the intramolecular cyclization step, a direct consequence of the deactivating nature of the trifluoromethyl group on the aniline ring.

Key Intermediate Derivatization: Synthesis of 4-Chloroquinoline

The 4-hydroxy group of the initial product is a versatile handle for further functionalization. Its conversion to a 4-chloro group is a critical step for introducing various nucleophiles, most notably in the synthesis of mefloquine analogues.[9]

dot

Chlorination_Workflow Conversion to 4-Chloro Derivative Quinolinol 2,8-Bis(trifluoromethyl)-4-quinolinol Chloroquinoline 2,8-Bis(trifluoromethyl)-4-chloroquinoline Quinolinol->Chloroquinoline Reflux, 8h Reagent POCl₃ or PCl₃ Reagent->Chloroquinoline

Caption: Chlorination of 2,8-bis(trifluoromethyl)-4-quinolinol.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

Materials:

  • 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

  • Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a reflux condenser, suspend 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (1.0 eq) in phosphorus trichloride (excess, e.g., 2.5 parts by volume).

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction and carefully distill off the excess PCl₃ under reduced pressure.

  • Pour the residue slowly onto ice water.

  • Basify the aqueous mixture to pH 12-13 with a cold NaOH solution.

  • Extract the product with methylene chloride (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-chloroquinoline derivative.

Alternative Route: The Pfitzinger Reaction

An alternative strategy for accessing the core structure, albeit with a carboxylic acid handle at the 4-position, is the Pfitzinger reaction.[10][11] This method involves the base-catalyzed condensation of a substituted isatin with a carbonyl compound containing an α-methylene group.

Mechanistic Overview

For the target molecule, this involves the reaction of 7-(trifluoromethyl)isatin with 1,1,1-trifluoroacetone.

  • Isatin Ring Opening: A strong base (e.g., NaOH or KOH) attacks the C2-carbonyl of the isatin, leading to the hydrolytic opening of the five-membered ring to form an amino phenylglyoxylate salt.[12]

  • Condensation: The enolate of 1,1,1-trifluoroacetone condenses with the ketone of the ring-opened intermediate.

  • Cyclization & Dehydration: An intramolecular condensation between the aniline nitrogen and the remaining carbonyl group, followed by dehydration, forms the quinoline ring, yielding 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid.[13]

dot

Pfitzinger_Synthesis Pfitzinger Reaction Pathway cluster_reactants Reactants Isatin 7-(Trifluoromethyl)isatin RingOpening Ring Opening (Base) Isatin->RingOpening NaOH, H₂O, Heat Ketone 1,1,1-Trifluoroacetone Condensation Condensation Ketone->Condensation RingOpening->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 2,8-Bis(trifluoromethyl)quinoline- 4-carboxylic acid Cyclization->Product

Caption: Pfitzinger synthesis of the quinoline-4-carboxylic acid derivative.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid

Materials:

  • 7-(Trifluoromethyl)isatin

  • 1,1,1-Trifluoroacetone

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium hydroxide in water in a pressure-rated reaction vessel.

  • Add 7-(trifluoromethyl)isatin (1.0 eq) and 1,1,1-trifluoroacetone (1.0 eq) to the basic solution.

  • Seal the vessel and heat the mixture to 110 °C for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of 2,8-bis(trifluoromethyl)quinolines is most reliably achieved through a Conrad-Limpach type thermal condensation of 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid. This method provides direct access to the 4-quinolinol, a key precursor that can be readily converted to the 4-chloro derivative for extensive further functionalization. The Pfitzinger reaction offers a viable alternative, yielding a 4-carboxylic acid derivative that can also serve as a synthetic handle. The choice of synthetic route depends on the availability of starting materials and the desired functionality at the C4 position. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and maximizing yields of this pharmaceutically vital scaffold.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Terai, R., Sakaguchi, K., Ikejiri, M., & Miyashita, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. [Link]

  • Wünsch, B., & Bausch, N. (2022). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 18, 1085–1093. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • Sci-Hub. (2014). Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. Synthesis, 46(20), 2751–2756. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure of 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate, [C17H17F6N2O][C2F3O2]. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

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The Synthesis, Properties, and Applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline and its derivatives. This class of compounds, characterized by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core and a reactive vinyl substituent, has garnered significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of knowledge and practical insights into the utilization of these promising molecules.

The 2,8-Bis(trifluoromethyl)quinoline Scaffold: A Core of Potent Activity

The quinoline ring system is a foundational heterocyclic motif in numerous biologically active compounds.[1][2] The introduction of trifluoromethyl (CF3) groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules.[3] The 2,8-bis(trifluoromethyl) substitution pattern, in particular, has been a cornerstone in the development of potent therapeutic agents, most notably in the field of antimalarials. This core structure's inherent electronic properties and steric hindrance contribute to its unique biological profile.

Synthesis of the 2,8-Bis(trifluoromethyl)-4-vinylquinoline Core

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a multi-step process that begins with the construction of the quinoline core, followed by the introduction of the vinyl group at the 4-position. Two primary retrosynthetic pathways are commonly employed, both of which rely on the formation of a key precursor, 4-substituted-2,8-bis(trifluoromethyl)quinoline.

Construction of the Quinoline Core: Synthesis of Precursors

A crucial intermediate in the synthesis of the target molecule is 2,8-bis(trifluoromethyl)-4-quinolinol. This can be synthesized via a cyclization reaction of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid.[4]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [4]

  • Combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (sufficient to ensure stirring) to the mixture.

  • Heat the reaction mixture to 150°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the product.

  • Collect the yellow solid by vacuum filtration and wash with cold distilled water.

  • The product can be used in the next step without further purification.

The resulting 4-quinolinol can be converted to the more reactive 4-chloro derivative, 2,8-bis(trifluoromethyl)-4-chloroquinoline, which serves as a versatile precursor for introducing the vinyl group.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

  • Reflux a mixture of 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 eq) in an excess of phosphorus oxychloride (POCl3) for 4-6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,8-bis(trifluoromethyl)-4-chloroquinoline.

Another key precursor, 2,8-bis(trifluoromethyl)-quinoline-4-carboxylic acid, can be synthesized from 7-trifluoromethyl-isatin and 1,1,1-trifluoroacetone.[5] This carboxylic acid can then be converted to the corresponding aldehyde, which is a direct precursor for the Wittig reaction.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-quinoline-4-carboxylic acid [5]

  • Heat a mixture of 7-trifluoromethyl-isatin (1.0 eq), 1,1,1-trifluoroacetone (1.2 eq), and sodium hydroxide in water in an autoclave at 110°C for 8 hours.

  • After cooling, acidify the mixture with 2 N hydrochloric acid to a pH of 2.7.

  • Filter the precipitate and dry to yield 2,8-bis(trifluoromethyl)-quinoline-4-carboxylic acid.

This carboxylic acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4)[6] and subsequently oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Introduction of the Vinyl Group

With the key precursors in hand, the vinyl group can be introduced at the 4-position of the quinoline ring using standard organic transformations.

The Wittig reaction is a reliable method for converting aldehydes or ketones to alkenes. In this case, 4-formyl-2,8-bis(trifluoromethyl)quinoline is reacted with a methylidene phosphorane (generated from a methyltriphenylphosphonium halide and a strong base) to yield the desired 4-vinylquinoline.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via the Wittig Reaction

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically turn deep yellow or orange, indicating the formation of the ylide.

  • Wittig Reaction: Dissolve 4-formyl-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,8-bis(trifluoromethyl)-4-vinylquinoline.

The Heck reaction provides an alternative route to vinylquinolines, typically starting from a haloquinoline. In this case, 2,8-bis(trifluoromethyl)-4-chloroquinoline can be coupled with a vinylating agent, such as vinyltributylstannane or ethylene, in the presence of a palladium catalyst.[7][8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Heck Coupling [7]

  • To a reaction vessel, add 2,8-bis(trifluoromethyl)-4-chloroquinoline (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable solvent (e.g., DMF or toluene).

  • Add the vinylating agent, for example, vinyltributylstannane (1.2 eq).

  • Add a base, such as triethylamine (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline and its Derivatives

The unique structural features of 2,8-bis(trifluoromethyl)-4-vinylquinoline make it and its derivatives valuable in several scientific domains.

Medicinal Chemistry: A Scaffold for Drug Discovery

Quinoline derivatives have a long history in medicine, with applications ranging from antimalarial to anticancer agents.[1][2] The 2,8-bis(trifluoromethyl)quinoline core is particularly prominent in the antimalarial drug mefloquine. The introduction of a vinyl group at the 4-position offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. While specific data for 2,8-bis(trifluoromethyl)-4-vinylquinoline is not extensively reported, related styrylquinoline derivatives have shown promising antiplasmodial activity.[9] The vinyl group can be seen as a precursor to or a bioisostere of other functional groups that can interact with biological targets. Further derivatization of the vinyl group could lead to novel compounds with enhanced efficacy against drug-resistant strains of Plasmodium falciparum.

Styrylquinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of p53-independent apoptosis and the generation of reactive oxygen species.[10][11] The electron-withdrawing nature of the trifluoromethyl groups can enhance the cytotoxic potential of the quinoline core. The vinyl group in 2,8-bis(trifluoromethyl)-4-vinylquinoline provides a site for the introduction of various pharmacophores to modulate the anticancer activity and selectivity. Some trifluoromethylquinoline derivatives have been shown to act as tubulin polymerization inhibitors.[12]

Table 1: Reported Anticancer Activity of Related Styrylquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Styrylquinoline DerivativesHuman Glioblastoma (LN-18)2.90[13]
Styrylquinoline DerivativesHuman Glioblastoma (U-87 MG)1.13[13]
2-Styryl-4-aminoquinolineHuman Liver Cancer (HepG2)7.7 - 14.2 µg/ml[14]
2-Styryl-4-aminoquinolineHuman Colon Cancer (HCT116)7.7 - 14.2 µg/ml[14]
Materials Science: Building Blocks for Functional Materials

The vinyl group is a versatile functional group for polymerization and for the synthesis of conjugated systems. This makes 2,8-bis(trifluoromethyl)-4-vinylquinoline an attractive monomer and building block for advanced materials.

Vinylquinoline derivatives can undergo polymerization to form polymers with interesting properties and applications. While specific studies on the polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline are limited, the general reactivity of the vinyl group suggests its potential as a monomer. The resulting polymer would possess the unique electronic and physical properties conferred by the highly fluorinated quinoline side chains, such as high thermal stability, chemical resistance, and specific optical properties.

Polymerization_of_2_8_Bis_trifluoromethyl__4_vinylquinoline Monomer 2,8-Bis(trifluoromethyl)- 4-vinylquinoline Polymer Poly(2,8-bis(trifluoromethyl)- 4-vinylquinoline) Monomer->Polymer Polymerization Initiator Radical or Ionic Initiator Initiator->Monomer Initiation Applications Potential Applications: - High-performance plastics - Optical materials - Membranes Polymer->Applications

Quinoline and its derivatives are known to exhibit fluorescence, and the introduction of trifluoromethyl groups can modulate their photophysical properties.[15][16] The extended conjugation provided by the vinyl group in 2,8-bis(trifluoromethyl)-4-vinylquinoline is expected to influence its absorption and emission spectra. This makes it a candidate for the development of novel fluorescent probes and materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The electron-withdrawing nature of the CF3 groups can lead to interesting charge-transfer characteristics in the excited state, which is a desirable feature for many optical applications.

photophysical_properties_of_2_8_Bis_trifluoromethyl__4_vinylquinoline cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Resulting Photophysical Properties cluster_3 Potential Applications Quinoline_Core 2,8-Bis(trifluoromethyl)quinoline Electron_Withdrawing_CF3 Strong Electron- Withdrawing CF3 Groups Quinoline_Core->Electron_Withdrawing_CF3 Vinyl_Group Vinyl Group at C4 Extended_Conjugation π-Conjugation through Vinyl Group Vinyl_Group->Extended_Conjugation Charge_Transfer Intramolecular Charge Transfer (ICT) Electron_Withdrawing_CF3->Charge_Transfer Fluorescence Fluorescence Emission Extended_Conjugation->Fluorescence OLEDs Organic Light-Emitting Diodes (OLEDs) Fluorescence->OLEDs Sensors Fluorescent Sensors Charge_Transfer->Sensors

Conclusion and Future Outlook

Derivatives of 2,8-bis(trifluoromethyl)-4-vinylquinoline represent a versatile and promising class of compounds with significant potential in both medicinal chemistry and materials science. The synthetic pathways to the core structure are well-established, and the vinyl group provides a convenient handle for further functionalization. Future research in this area should focus on the synthesis and biological evaluation of novel derivatives, particularly exploring modifications of the vinyl group to enhance therapeutic efficacy and selectivity. Furthermore, a detailed investigation into the polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline and the photophysical properties of its derivatives could unlock new applications in the field of advanced materials. The continued exploration of this unique chemical scaffold is poised to yield exciting discoveries in both drug development and materials innovation.

References

  • Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). National Institutes of Health. [Link]

  • PrepChem. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]

  • Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). SciSpace. [Link]

  • ResearchGate. (2023). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. [Link]

  • Tamang, S. R., & Hoefelmeyer, J. D. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 20(7), 12979–12991. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). National Institutes of Health. [Link]

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  • Google Patents. (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
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The Luminous World of Trifluoromethylated Quinolines: An In-depth Technical Guide to their Photophysical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the photophysical properties of trifluoromethylated quinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic introduction of the trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique electronic and photophysical characteristics, opening avenues for the development of novel fluorescent probes, imaging agents, and photosensitizers. This document moves beyond a simple recitation of facts, offering a deep dive into the causality behind their synthesis, photophysical behavior, and the experimental methodologies used for their characterization.

Introduction: The Allure of the Trifluoromethyl Group in Quinoline Chemistry

The quinoline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in drug discovery and materials science due to its inherent biological activity and versatile chemical functionality.[1] When combined with the trifluoromethyl group, a powerful electron-withdrawing substituent, the resulting molecules exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties that profoundly influence their interactions with light.[2] These modifications make trifluoromethylated quinolines highly attractive for applications requiring robust and tunable fluorescence properties.[3] This guide will elucidate the fundamental principles governing the photophysics of these fascinating molecules.

Synthetic Strategies: Crafting the Fluorinated Scaffold

The photophysical properties of trifluoromethylated quinolines are intrinsically linked to their molecular structure. Therefore, understanding the synthetic routes to access these compounds is paramount. Various methods have been developed to introduce the trifluoromethyl group at different positions on the quinoline ring.

A common and effective method for the synthesis of 4-(trifluoromethyl)quinolines involves the intramolecular cyclization of trifluoromethyl-substituted enamino ketones. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, at elevated temperatures.[1][4] For instance, 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines can be synthesized from the corresponding trifluoromethyl-substituted enamino ketones in good yields.[1]

Another versatile approach is the synthesis of 2-trifluoromethylquinolines through palladium-catalyzed Sonogashira reactions of brominated 2-trifluoromethylquinolines with various alkynes. This method allows for the introduction of diverse substituents, enabling fine-tuning of the photophysical properties.

The synthesis of other positional isomers, such as those with the trifluoromethyl group at the 3-, 5-, 7-, or 8-position, often requires more specialized multi-step synthetic sequences, the details of which are beyond the scope of this guide but can be found in the cited literature.

The Heart of the Matter: Unraveling the Photophysical Properties

The interaction of trifluoromethylated quinolines with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay pathways. A thorough understanding of these processes is crucial for their application as functional molecules.

Electronic Absorption and Emission: A Spectroscopic Fingerprint

Trifluoromethylated quinolines typically exhibit absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. The position of the trifluoromethyl group, as well as the presence of other substituents, significantly influences the absorption and emission wavelengths.[1]

For example, 6-amino-4-(trifluoromethyl)quinoline derivatives display absorption bands in the range of 350-450 nm, which can be attributed to intramolecular charge transfer (ICT) transitions.[3] The emission spectra of these compounds are often broad and unstructured, with emission maxima that are sensitive to solvent polarity.[1]

Quantum Yield: A Measure of Luminescence Efficiency

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Trifluoromethylated quinolines can exhibit a wide range of quantum yields, from weakly fluorescent to highly emissive, depending on their substitution pattern and the surrounding environment.

For instance, a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols showed quantum yields ranging from 0.12 to 0.85 in various solvents.[5] Notably, the presence of electron-donating groups often leads to higher quantum yields.[1] In contrast, some push-pull type amino-quinoline derivatives show high quantum yields in non-polar solvents but are almost quenched in polar solvents.[3]

Excited-State Lifetime: The Duration of the Glow

The fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. This parameter provides valuable information about the excited-state dynamics and the competition between radiative and non-radiative decay pathways. While specific lifetime data for a broad range of trifluoromethylated quinolines is not extensively reported, typical fluorescence lifetimes for substituted quinolines are in the nanosecond range. For example, a quinoline derivative emitting green light was found to have an average lifetime of 6.20 ns.[6]

Jablonski Diagram: Visualizing the Photophysical Pathways

The various photophysical processes that occur after a molecule absorbs light can be elegantly illustrated using a Jablonski diagram. This energy level diagram depicts the electronic ground state (S₀), singlet excited states (S₁, S₂, etc.), and triplet excited states (T₁, T₂, etc.), along with the transitions between them.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon, the molecule is promoted to a higher vibrational level of an excited singlet state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through vibrational relaxation. From S₁, the molecule can return to the ground state via fluorescence (radiative decay) or non-radiative pathways such as internal conversion and intersystem crossing to the triplet state (T₁). Phosphorescence is the radiative decay from the triplet state to the ground state.

Structure-Property Relationships: The Influence of the Trifluoromethyl Group

The position of the trifluoromethyl group on the quinoline ring has a profound impact on the molecule's photophysical properties.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the -CF3 group can significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This often leads to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent quinoline molecule.

  • Positional Effects: The extent of this shift and the overall photophysical behavior depend on the position of the -CF3 group. For example, substitution at the 4-position can have a more pronounced effect on the electronic properties due to its direct conjugation with the nitrogen atom.

  • Influence of Other Substituents: The interplay between the trifluoromethyl group and other substituents on the quinoline ring is crucial. Electron-donating groups, such as amino or methoxy groups, can create a "push-pull" system, leading to strong intramolecular charge transfer (ICT) character in the excited state. This often results in large Stokes shifts and high sensitivity of the fluorescence to the solvent polarity.[1]

The Role of the Environment: Solvent Effects

The photophysical properties of trifluoromethylated quinolines are often highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a more pronounced red-shift in their emission spectra compared to non-polar solvents. This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules. For instance, many 6-amino-4-(trifluoromethyl)quinoline derivatives show a bathochromic shift in their emission spectra with increasing solvent polarity.[1]

Experimental Protocols: A Guide to Characterization

Accurate and reliable characterization of the photophysical properties of trifluoromethylated quinolines is essential for their development and application. The following sections provide detailed, step-by-step methodologies for key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational technique for characterizing the electronic transitions of a molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the trifluoromethylated quinoline in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Fluorescence Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_ex). Record the emission spectrum over a suitable wavelength range.

  • Fluorescence Excitation Measurement: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield.

Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-blue region.

  • Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Record the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to minimize reabsorption effects.

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear fits are proportional to the quantum yields.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (m_sample / m_standard) × (n_sample² / n_standard²)

    where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_Preparation Sample Preparation cluster_Measurement Spectroscopic Measurements cluster_Analysis Data Analysis cluster_Calculation Quantum Yield Calculation A Prepare dilute solutions of sample and standard B Measure Absorbance at λex A->B C Measure Fluorescence Emission Spectra B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Slopes (m) E->F G Apply Comparative Formula F->G

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Protocol:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a femtosecond laser with a pulse picker) and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to ensure that, on average, less than one photon is detected per excitation pulse.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon.

  • Data Analysis: The collected data is compiled into a histogram of photon counts versus time. The resulting fluorescence decay curve is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) after deconvolution with the IRF. The time constant(s) of the fitted function represent the fluorescence lifetime(s).

TCSPC_Workflow Start Pulsed Light Source Sample Sample Start->Sample Excitation Pulse Electronics TCSPC Electronics Start->Electronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->Electronics Stop Signal Histogram Decay Histogram Electronics->Histogram Time Difference Analysis Data Analysis (Fitting) Histogram->Analysis Lifetime Fluorescence Lifetime (τ) Analysis->Lifetime

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Advanced Techniques: Probing Excited-State Dynamics

To gain a deeper understanding of the ultrafast processes that occur after photoexcitation, advanced spectroscopic techniques such as femtosecond transient absorption spectroscopy can be employed. This pump-probe technique allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleaching on a femtosecond to picosecond timescale, providing invaluable insights into processes like internal conversion, intersystem crossing, and intramolecular charge transfer.

The Theoretical Lens: Computational Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for complementing experimental studies of photophysical properties.[7] These computational methods can be used to:

  • Predict Absorption and Emission Spectra: TD-DFT calculations can provide theoretical absorption and emission spectra that can be compared with experimental data to aid in the assignment of electronic transitions.

  • Elucidate Electronic Structure: DFT calculations can provide information about the energies and spatial distributions of the HOMO and LUMO, offering insights into the nature of the electronic transitions.

  • Investigate Excited-State Geometries: These calculations can be used to determine the optimized geometry of the molecule in its excited state, which can differ significantly from the ground-state geometry.

  • Explore Reaction Pathways: Computational methods can be used to map out the potential energy surfaces of excited-state reactions, such as excited-state intramolecular proton transfer (ESIPT).

Data Summary

The following table summarizes representative photophysical data for a selection of trifluoromethylated quinolines from the literature.

Compound ClassSubstituentsSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_fReference
6-Amino-4-(CF₃)quinoline Schiff BaseR=Ph, R¹=HCHCl₃~380~440~600.12[1]
DMSO~390~540~1500.75[1]
MeOH~385~515~1300.85[1]
6-Amino-4-(CF₃)quinoline Schiff BaseR=Ph, R¹=5-NEt₂DMSO~420~550~130High[1]
2-Alkynyl-4,8-dibromo-CF₃-quinolineArylalkyne----High

Conclusion and Future Outlook

Trifluoromethylated quinolines represent a versatile and promising class of fluorophores with tunable photophysical properties. The strategic placement of the trifluoromethyl group, in concert with other substituents, allows for the rational design of molecules with tailored absorption, emission, and quantum yield characteristics. This in-depth guide has provided a comprehensive overview of their synthesis, photophysical behavior, and the experimental and theoretical tools used for their characterization.

Future research in this area will likely focus on expanding the library of trifluoromethylated quinolines with substitution at less explored positions, leading to a more complete understanding of structure-property relationships. Furthermore, the application of advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will provide deeper insights into the ultrafast excited-state dynamics of these molecules. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will undoubtedly unlock the full potential of trifluoromethylated quinolines in diverse fields, from biomedical imaging to advanced materials.

References

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  • Kappenberg, Y. G., et al. (2019). Synthesis and photophysical, thermal and antimycobacterial properties of novel 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl) quinolines. New Journal of Chemistry.
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  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Wu, P., et al. (2026). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters.
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  • Barros, A. R., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
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  • What is the Jablonski Diagram? (n.d.). HORIBA.
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  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). Request PDF.
  • What is Fluorescence Lifetime? (2023). Edinburgh Instruments.
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  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). SciSpace.
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  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (2025). PMC.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). NIH.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (n.d.).
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  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][3][5]Triazolo[4,3-c]-. (n.d.). MDPI.

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The Structural Elucidation of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of trifluoromethyl groups at the 2 and 8 positions dramatically influences the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making these derivatives highly attractive for drug discovery. The further incorporation of a vinyl group at the 4-position opens avenues for a variety of chemical modifications and potential covalent interactions with biological targets. This technical guide provides an in-depth exploration of the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives. While a definitive crystal structure for the parent vinyl compound is not publicly available, this guide synthesizes data from closely related analogues, offering expert insights into the anticipated structural features, intermolecular interactions, and their implications for drug design. We will delve into the synthesis of key precursors, analyze the crystallographic data of analogous structures, and provide detailed protocols for the characterization of these promising compounds.

Introduction: The Strategic Importance of Trifluoromethylated Vinylquinolines

Quinoline derivatives have a rich history in pharmacology, with notable examples including the antimalarial drug mefloquine, which features the 2,8-bis(trifluoromethyl)quinoline core. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but with profoundly different electronic and steric properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The placement of -CF3 groups at the 2 and 8 positions of the quinoline ring creates a unique electronic environment and steric hindrance that can dictate the molecule's conformation and interaction landscape.

The addition of a vinyl group at the 4-position introduces a reactive handle for further chemical elaboration through techniques like Heck, Suzuki, or Michael additions. This versatility is invaluable in the generation of diverse chemical libraries for high-throughput screening. Furthermore, the vinyl group itself can participate in crucial interactions within a biological target, including covalent bond formation with nucleophilic residues, a strategy increasingly employed in the design of targeted therapies.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. Crystal structure analysis provides precise information on bond lengths, bond angles, and, most importantly, the non-covalent interactions that govern molecular packing and recognition. These interactions, such as hydrogen bonds, π-π stacking, and halogen bonds (including those involving fluorine), are the very forces that mediate drug-receptor binding.

Synthetic Pathways to the Core Scaffold

The synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives typically begins with the construction of the core quinoline ring system. A common precursor is 2,8-bis(trifluoromethyl)-4-quinolinol. The synthesis of this key intermediate can be achieved through a condensation reaction.[2]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

  • Addition of Catalyst: Carefully add polyphosphoric acid to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 120 °C for 3 hours under a nitrogen atmosphere.

  • Work-up: After cooling, quench the reaction with ice water. This will result in the precipitation of a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

The subsequent conversion of the 4-quinolinol to the 4-vinyl derivative can be accomplished through a variety of established organometallic cross-coupling reactions, often involving the conversion of the hydroxyl group to a triflate or halide, followed by a Stille or Suzuki coupling with a vinyltin or vinylboronic acid reagent, respectively.

Crystallographic Insights from Analogous Structures

In the absence of a published crystal structure for 2,8-bis(trifluoromethyl)-4-vinylquinoline, we can derive significant insights from the analysis of closely related compounds. We will consider two main analogues: a 4-vinylquinoline derivative to understand the influence of the vinyl group on the crystal packing, and various 2,8-bis(trifluoromethyl)quinoline derivatives to elucidate the impact of the trifluoromethyl substituents.

The Influence of the Vinyl Group: A Look at Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate

The crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate provides valuable information about the conformational preferences and intermolecular interactions of a vinyl-substituted quinoline.[3]

  • Conformation: The molecule adopts an E conformation about the C=C double bond. The quinoline ring system and the benzene ring are not coplanar, exhibiting a dihedral angle of 29.22(7)°. This non-planarity is a common feature in such conjugated systems and has implications for the overall molecular shape and ability to engage in π-stacking interactions.

  • Intramolecular Interactions: A notable feature is the presence of an intramolecular O—H···N hydrogen bond within the 8-hydroxyquinoline moiety.[3] This interaction rigidifies the conformation of this part of the molecule.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by pairs of O—H···O hydrogen bonds, forming inversion dimers.[3] This demonstrates the strong influence of hydrogen bonding in directing the crystal packing.

The Dominant Role of Trifluoromethyl Groups in Crystal Packing

The trifluoromethyl group is known to significantly influence crystal packing through a variety of intermolecular interactions.[4][5] Computational studies have shown that trifluoromethylation can lead to enhanced intermolecular interaction energies, reduced π-π distances, and more favorable cofacial orientations in aromatic dimers.[6]

  • C-H···F Interactions: These weak hydrogen bonds are prevalent in the crystal structures of trifluoromethylated compounds and play a crucial role in stabilizing the crystal lattice.[7]

  • F···F Interactions: While often considered repulsive, short F···F contacts are frequently observed in crystal structures and can contribute to the overall stability of the packing arrangement.[5]

  • π-π Stacking: The electron-withdrawing nature of the -CF3 groups can enhance the quadrupole moment of the aromatic ring, promoting favorable π-π stacking interactions.[6]

Crystallographic Data of a Representative 2,8-Bis(trifluoromethyl)quinoline Derivative

To illustrate these principles, the crystallographic data for a derivative, methanol methanol monosolvate, is presented in the table below.

ParameterValueReference
Chemical FormulaC₁₇H₁₆F₆N₂O·CH₃OH[8]
Crystal SystemTetragonal[8]
Space GroupI4₁/acd[8]
a (Å)33.26[8]
b (Å)33.26[8]
c (Å)12.79[8]
α (°)90[8]
β (°)90[8]
γ (°)90[8]
Volume (ų)14143[8]
Z16[8]

Table 1: Crystallographic data for methanol methanol monosolvate.

The supramolecular architecture of this crystal is sustained by a network of O—H···O, N—H···O, and C—H···F hydrogen bonds.[9]

Predicted Crystal Structure and Intermolecular Interactions of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Based on the analysis of analogous structures and the known effects of the vinyl and trifluoromethyl substituents, we can predict the key features of the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline.

  • Molecular Conformation: The vinyl group is likely to be slightly twisted out of the plane of the quinoline ring to alleviate steric strain.

  • Intermolecular Interactions: The crystal packing will be dominated by a combination of π-π stacking of the quinoline rings, driven by the quadrupolar interactions enhanced by the -CF3 groups, and a network of weak C-H···F and C-H···N hydrogen bonds. The presence of the vinyl group may also lead to C-H···π interactions.

The following DOT language script visualizes the probable key intermolecular interactions.

G cluster_0 Molecule 1 cluster_1 Molecule 2 Q1 Quinoline Core CF3_2_1 CF3 (pos 2) Q1->CF3_2_1 CF3_8_1 CF3 (pos 8) Q1->CF3_8_1 Vinyl_1 Vinyl (pos 4) Q1->Vinyl_1 Q2 Quinoline Core Q1->Q2 π-π Stacking CF3_8_1->Q2 C-H···F Interaction Vinyl_1->Q2 C-H···π Interaction CF3_2_2 CF3 (pos 2) Q2->CF3_2_2 CF3_8_2 CF3 (pos 8) Q2->CF3_8_2 Vinyl_2 Vinyl (pos 4) Q2->Vinyl_2

Caption: Predicted intermolecular interactions in the crystal lattice of 2,8-bis(trifluoromethyl)-4-vinylquinoline.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of a novel 2,8-bis(trifluoromethyl)-4-vinylquinoline derivative requires the growth of high-quality single crystals and subsequent analysis by X-ray diffraction.

Protocol for Single-Crystal Growth
  • Purification: The compound must be purified to the highest possible degree, typically by column chromatography followed by recrystallization.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and promote slow crystallization. Common solvents include methanol, ethanol, acetone, and dichloromethane.[2]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days to weeks.[2]

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Workflow for Single-Crystal X-ray Diffraction Analysis

G Start High-Quality Single Crystal Mount Mount Crystal on Diffractometer Start->Mount Screen Crystal Screening & Unit Cell Determination Mount->Screen Data Data Collection Screen->Data Process Data Processing & Reduction Data->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate CIF Generate CIF & Final Report Validate->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The 2,8-bis(trifluoromethyl)-4-vinylquinoline scaffold represents a promising platform for the development of novel therapeutics. While the definitive crystal structure of the parent vinyl compound remains to be determined, a comprehensive analysis of analogous structures provides a robust framework for understanding its likely solid-state properties. The strong influence of the trifluoromethyl groups on promoting favorable intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, is a key takeaway for drug design professionals. The strategic placement of these groups can be leveraged to enhance binding affinity and modulate physicochemical properties.

Future work should focus on the synthesis and crystallization of a series of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives to experimentally validate the predictions made in this guide. The resulting structural information will be invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates targeting a range of diseases, from infectious agents to cancer.[10][11][12]

References

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An In-Depth Technical Guide to the Health and Safety of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the health and safety considerations for 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a specialized quinoline derivative. Given the limited direct safety data for this specific compound, this document synthesizes information from structurally related analogs, including 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline and the well-characterized antimalarial drug, Mefloquine. This approach allows for a robust, albeit extrapolated, risk assessment for researchers, scientists, and drug development professionals. The high biological activity observed in related quinoline compounds necessitates a cautious and well-informed approach to handling.[1][2]

Section 1: Chemical Identity and Physical Properties

Table 1: Physicochemical Data of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline (Analog)

PropertyValueSource
CAS Number 35853-41-9[4]
Molecular Formula C₁₁H₅F₆NO[4]
Appearance Solid[5]
Incompatible Materials Strong oxidizing agents[4]
Section 2: Hazard Identification and Classification

Direct hazard classification for 2,8-Bis(trifluoromethyl)-4-vinylquinoline is unavailable. However, based on data from 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline and the broader quinoline class, the following hazards should be anticipated.[6][7][8]

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[6]

  • Serious Eye Irritation: Causes serious eye irritation.[6]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[7][8]

  • Mutagenicity and Carcinogenicity: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[7][8]

The trifluoromethyl groups can also contribute to unique electronic properties, making it a valuable tool in medicinal chemistry and materials science.[3]

Section 3: Toxicological Profile and Systemic Effects

The most significant toxicological insights come from Mefloquine, a closely related 4-substituted 2,8-bis(trifluoromethyl)quinoline. Mefloquine is known to cause a range of adverse effects, primarily neuropsychiatric in nature.[9][10][11]

Key Toxicological Concerns based on Mefloquine Data:

  • Neuropsychiatric Effects: Mefloquine can cause anxiety, paranoia, depression, hallucinations, and psychotic behavior.[9][10][12] These symptoms can occur early in exposure and may persist for months or years after discontinuation.[9][10]

  • Neurological Effects: Dizziness, difficulty sleeping, and vivid dreams are common side effects.[11] Seizures have also been reported in rare instances.[11]

  • Gastrointestinal Effects: Nausea, vomiting, and stomach pain are potential side effects.[11][13]

  • Hepatic Effects: Prolonged elimination of Mefloquine in individuals with impaired liver function may lead to higher plasma levels, necessitating caution.[13]

Given the structural similarity, it is prudent to assume that 2,8-Bis(trifluoromethyl)-4-vinylquinoline may exhibit a similar toxicological profile.

Diagram 1: Potential Health Effects of 2,8-Bis(trifluoromethyl)quinoline Derivatives

A 2,8-Bis(trifluoromethyl)quinoline Core B Neuropsychiatric Effects (Anxiety, Depression, Psychosis) A->B Potential for C Neurological Effects (Dizziness, Insomnia, Seizures) A->C Potential for D Gastrointestinal Effects (Nausea, Vomiting) A->D Potential for E Dermal & Ocular Irritation A->E Likely

Caption: Potential health effects based on analog data.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is essential when handling 2,8-Bis(trifluoromethyl)-4-vinylquinoline due to its anticipated irritant properties and the potential for systemic toxicity.

Experimental Protocol: Standard Handling Procedure

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.

  • Hygiene Practices: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4] Keep away from strong oxidizing agents.[4]

Diagram 2: Hierarchy of Controls for Safe Handling

A Elimination/Substitution (Most Effective) B Engineering Controls (Fume Hood, Ventilation) C Administrative Controls (SOPs, Training) D Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: Hierarchy of safety controls for handling chemical hazards.

Section 5: First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[6] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.[6]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[4]

Spill Response Protocol:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading.

  • Clean-up: For solid spills, avoid generating dust.[15] Use appropriate absorbent material for liquid spills. Place waste in a sealed container for disposal.[15]

  • Decontaminate: Clean the spill area thoroughly.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. As a halogenated compound, special considerations may apply.

Section 7: Conclusion

While specific health and safety data for 2,8-Bis(trifluoromethyl)-4-vinylquinoline is not yet established, a comprehensive risk assessment based on its structural analogs indicates the need for stringent safety measures. The potential for skin and eye irritation, coupled with the significant systemic effects observed with Mefloquine, underscores the importance of minimizing exposure through proper engineering controls, personal protective equipment, and safe work practices. Researchers and drug development professionals must handle this compound with the utmost care, assuming a high degree of biological activity and potential toxicity.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 7).
  • MEFLOQUINE HYDROCHLORIDE Tablets - accessdata.fda.gov. (n.d.).
  • 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 24).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27).
  • Mefloquine: Package Insert / Prescribing Information - Drugs.com. (2024, November 25).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (n.d.).
  • Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025, May 13).
  • Methyl Red solution - Safety Data Sheet. (2015, March 4).
  • Medicines for the Prevention of Malaria While Traveling - Mefloquine - CDC. (n.d.).
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (2023, April 11).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (n.d.).
  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC - NIH. (2023, March 31).
  • 5-Methylpyrimidin-2-ol - CymitQuimica. (2023, July 5).
  • MEFLOQUINE HYDROCHLORIDE TABLETS - DailyMed. (n.d.).
  • MEFLOQUINE - AA Pharma. (2016, August 4).
  • Octafluoro-3-methoxyprop-1-ene - Safety Data Sheet - Synquest Labs. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC - PubMed Central. (n.d.).

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A Technical Guide to the Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,8-bis(trifluoromethyl)-4-vinylquinoline, a crucial scaffold in medicinal chemistry. The synthesis is dissected into a logical three-stage process: the construction of the core quinoline structure, functionalization at the 4-position to introduce a reactive handle, and the final installation of the vinyl group. This guide emphasizes the rationale behind the selection of starting materials and reaction conditions, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2,8-Bis(trifluoromethyl)quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Specifically, the 2,8-bis(trifluoromethyl)quinoline moiety is a key structural feature in several biologically active compounds. The further incorporation of a vinyl group at the 4-position provides a versatile handle for subsequent chemical modifications, making 2,8-bis(trifluoromethyl)-4-vinylquinoline a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

This guide will delineate a robust and widely applicable synthetic strategy, commencing with commercially available and relatively inexpensive starting materials.

Synthetic Strategy Overview

The most logical and efficient pathway to 2,8-bis(trifluoromethyl)-4-vinylquinoline can be conceptualized as a three-part sequence. This approach ensures high yields and purity at each stage, facilitating the overall synthesis.

Synthesis_Overview A Starting Materials: 2-(Trifluoromethyl)aniline Ethyl 4,4,4-trifluoroacetoacetate B Stage 1: Conrad-Limpach Reaction (Quinoline Core Formation) A->B C Intermediate 1: 2,8-Bis(trifluoromethyl)-4-quinolinol B->C D Stage 2: Chlorination (Activation of C4 Position) C->D E Intermediate 2: 4-Chloro-2,8-bis(trifluoromethyl)quinoline D->E F Stage 3: Cross-Coupling Reaction (Vinylation) E->F G Final Product: 2,8-Bis(trifluoromethyl)-4-vinylquinoline F->G

Caption: Overall synthetic workflow.

Stage 1: Construction of the Quinoline Core via Conrad-Limpach Reaction

The initial and foundational step is the synthesis of the 2,8-bis(trifluoromethyl)-4-quinolinol core. The Conrad-Limpach reaction is a powerful and reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[2]

Starting Materials
Starting MaterialStructureRationale for Selection
2-(Trifluoromethyl)aniline Provides the benzene ring and the trifluoromethyl group at the 8-position of the final quinoline.
Ethyl 4,4,4-trifluoroacetoacetate Furnishes the atoms for the pyridine ring, including the trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position.
Reaction Mechanism and Rationale

The Conrad-Limpach reaction proceeds in two key phases:

  • Condensation: The reaction is initiated by the condensation of the aniline with the β-ketoester to form an enamine intermediate. This step is typically acid-catalyzed.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization, followed by dehydration, to yield the quinolinol product. This cyclization requires significant thermal energy to overcome the aromaticity of the aniline ring.[2] Polyphosphoric acid (PPA) is an excellent solvent and catalyst for this step, as it promotes both the initial condensation and the subsequent cyclization.[3]

Conrad_Limpach cluster_reactants Reactants cluster_products Product Aniline 2-(Trifluoromethyl)aniline Condensation Condensation (Acid Catalyst) Aniline->Condensation Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Condensation Quinolinol 2,8-Bis(trifluoromethyl)-4-quinolinol Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (e.g., PPA, high temp.) Enamine->Cyclization Cyclization->Quinolinol

Caption: Conrad-Limpach reaction pathway.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
  • To a round-bottomed flask equipped with a mechanical stirrer, add polyphosphoric acid (approximately 10 parts by weight relative to the aniline).

  • Heat the polyphosphoric acid to approximately 80°C with stirring.

  • Slowly and concurrently add 2-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the hot polyphosphoric acid.

  • After the addition is complete, raise the temperature of the reaction mixture to 120-150°C and maintain for 3 hours under a nitrogen atmosphere.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to below 100°C and carefully pour it into a beaker containing ice water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The resulting solid, 2,8-bis(trifluoromethyl)-4-quinolinol, is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Stage 2: Activation of the 4-Position via Chlorination

To facilitate the introduction of the vinyl group, the hydroxyl group at the 4-position must be converted into a better leaving group. A common and effective strategy is chlorination.

Reagent Selection

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides.

Reaction Rationale

The mechanism involves the phosphorylation of the hydroxyl group by POCl₃, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ or an added chloride source), leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline. The reaction is typically performed in neat POCl₃ or with a high-boiling solvent.

Experimental Protocol: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • In a round-bottomed flask fitted with a reflux condenser and a gas trap, suspend 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for several hours. The exact time will depend on the scale of the reaction and should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is basic.

  • Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-2,8-bis(trifluoromethyl)quinoline by column chromatography on silica gel or by recrystallization.

Stage 3: Introduction of the Vinyl Group via Cross-Coupling

The final and pivotal step is the installation of the vinyl group at the 4-position. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. The Suzuki and Stille couplings are particularly well-suited for this purpose.

Choice of Cross-Coupling Partners
Cross-Coupling ReactionVinylating AgentAdvantagesDisadvantages
Suzuki Coupling Potassium vinyltrifluoroborate or Vinylboronic acid pinacol esterAir- and moisture-stable reagents, generally low toxicity of boron byproducts.[4]Requires a base for activation of the boronic acid/ester.
Stille Coupling VinyltributyltinMild reaction conditions, tolerant of a wide range of functional groups.High toxicity of organotin reagents and byproducts.

Given the toxicity concerns associated with organotin compounds, the Suzuki coupling is often the preferred method in modern synthetic chemistry.

General Reaction Mechanism (Suzuki Coupling)

The catalytic cycle of the Suzuki coupling involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 4-chloroquinoline, forming a Pd(II) intermediate.

  • Transmetalation: The vinyl group is transferred from the boron reagent to the palladium center, displacing the chloride. This step is facilitated by a base.

  • Reductive Elimination: The vinyl and quinoline groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Vinyl Aryl-Pd(II)-Vinyl(L_n) PdII_Aryl->PdII_Vinyl Transmetalation PdII_Vinyl->Pd0 Reductive Elimination Product 2,8-Bis(trifluoromethyl)-4-vinylquinoline PdII_Vinyl->Product Aryl_Halide 4-Chloro-2,8-bis(trifluoromethyl)quinoline Aryl_Halide->PdII_Aryl Vinyl_Boron Vinylboronic Acid Derivative Vinyl_Boron->PdII_Vinyl

Caption: Simplified Suzuki cross-coupling mechanism.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline (Suzuki Coupling)

This is a generalized protocol and may require optimization for this specific substrate.

  • To a reaction vessel, add 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 equivalent), potassium vinyltrifluoroborate (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,8-bis(trifluoromethyl)-4-vinylquinoline.

Conclusion

The synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline is a multi-step process that can be achieved with high efficiency through a well-defined synthetic route. The Conrad-Limpach reaction provides a reliable method for constructing the core quinoline scaffold, followed by a straightforward chlorination to activate the 4-position. The final vinylation is best accomplished using a palladium-catalyzed Suzuki cross-coupling reaction, which offers a balance of high yield, functional group tolerance, and reduced toxicity compared to other methods. The protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. Available from: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available from: [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (45)]. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. Available from: [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 2004 , 1-653. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034237, 2,8-Bis(trifluoromethyl)-4-quinolinol. Available from: [Link]

  • Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2006 , 71(16), 6135-6140. Available from: [Link]

  • Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71(26), 9681-9686. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • National Center for Biotechnology Information (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed Central. Available from: [Link]

  • ResearchGate. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • ResearchGate. Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity. Available from: [Link]

  • National Center for Biotechnology Information (2016). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Myers, A. G. The Stille Reaction. Chem 115. Available from: [Link]

  • Google Patents. One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • ResearchGate. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available from: [Link]

  • National Center for Biotechnology Information (2017). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. PubMed Central. Available from: [Link]

  • ResearchGate. Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. Available from: [Link]

  • National Center for Biotechnology Information (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications. Available from: [Link]

  • National Center for Biotechnology Information (2022). Iron-Catalyzed Vinylzincation of Terminal Alkynes. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for 2,8-Bis(trifluoromethyl)-4-vinylquinoline: A Potent Inhibitor of HIV-1 Rev Nuclear Export

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting a Key Vulnerability in HIV-1 Replication

The Human Immunodeficiency Virus Type 1 (HIV-1) Rev protein is a critical regulator of viral gene expression and a prime target for therapeutic intervention. Rev facilitates the export of unspliced and singly-spliced viral mRNAs from the nucleus to the cytoplasm, a process essential for the production of new viral particles.[1] This nucleocytoplasmic transport is mediated by the interaction of Rev with the cellular export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1).[2] Small molecules that can disrupt the Rev-CRM1 interaction or the binding of Rev to its RNA target, the Rev Response Element (RRE), hold significant promise as novel anti-HIV-1 agents.

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a synthetic quinoline derivative that has emerged as a potent inhibitor of this crucial viral process. Its unique chemical scaffold, featuring two trifluoromethyl groups, contributes to its metabolic stability and potency. These application notes provide detailed protocols for the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline and its subsequent evaluation as an inhibitor of HIV-1 Rev nuclear export.

Chemical Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a two-step process commencing with the synthesis of the precursor 2,8-Bis(trifluoromethyl)-4-quinolinol, followed by a Wittig reaction to introduce the vinyl group.

Part 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This procedure is adapted from established methods for the synthesis of quinolinol derivatives.

Reaction Scheme:

G A 2-Aminobenzotrifluoride D 2,8-Bis(trifluoromethyl)-4-quinolinol A->D 1. Mix B Ethyl 4,4,4-trifluoroacetoacetate B->D 2. Add C Polyphosphoric acid C->D 3. Heat (120°C, 3h) G A Methyltriphenylphosphonium bromide D 2,8-Bis(trifluoromethyl)-4-vinylquinoline A->D 1. In THF B n-Butyllithium (n-BuLi) B->D 2. Add, form ylide C 2,8-Bis(trifluoromethyl)-4-quinolinol C->D 3. Add, react G A Culture and plate HeLa cells on coverslips B Permeabilize cells with digitonin A->B C Incubate with fluorescent cargo (e.g., GFP-Rev) and RanGTP B->C D Add 2,8-Bis(trifluoromethyl)-4-vinylquinoline or vehicle control C->D E Incubate at 37°C to allow for nuclear export D->E F Fix and mount coverslips E->F G Quantify nuclear vs. cytoplasmic fluorescence via microscopy F->G G A Generate stable cell line with Rev-dependent reporter construct B Plate stable cells in a 96-well plate A->B C Treat cells with serial dilutions of 2,8-Bis(trifluoromethyl)-4-vinylquinoline B->C D Incubate for 24-48 hours C->D E Measure reporter activity (fluorescence or luminescence) D->E F Determine IC50 value E->F

Sources

Application Notes and Protocols for the Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

These application notes provide a comprehensive technical guide to the polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline. Given the specialized nature of this fluorinated monomer, this document synthesizes established polymerization principles with field-proven insights for structurally related compounds. The protocols outlined below are designed to be robust and self-validating, offering a strong foundation for researchers exploring the synthesis of novel fluorinated polymers.

Introduction: The Significance of Poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy.[1] The incorporation of the rigid, aromatic quinoline backbone with two strongly electron-withdrawing trifluoromethyl groups is anticipated to yield a polymer with exceptional thermal and chemical stability, as well as potentially interesting optical and pharmacological properties. Quinoline derivatives themselves have shown promise as antitumor agents, suggesting that polymers derived from them could have applications in drug delivery and biomedical devices.[2][3][4][5]

The primary challenge in working with 2,8-bis(trifluoromethyl)-4-vinylquinoline lies in the influence of the electron-deficient aromatic system on the reactivity of the vinyl group. This guide will explore several polymerization techniques, providing a rationale for their application to this specific monomer.

Monomer Synthesis: A Proposed Route

Polymerization Techniques: A Detailed Exploration

The choice of polymerization technique is paramount in controlling the molecular weight, polydispersity, and architecture of the resulting polymer.[7] Below, we detail several potential methods for the polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline.

Free Radical Polymerization

Free radical polymerization is a robust and widely used technique for a variety of vinyl monomers.[8][9] The electron-withdrawing nature of the quinoline ring may influence the reactivity of the vinyl group, but it is still expected to be susceptible to radical attack.

Causality of Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics and lack of side reactions with many monomers.

  • Solvent: A non-polar, aprotic solvent like toluene or dioxane is recommended to avoid potential interactions with the quinoline nitrogen.

  • Temperature: The reaction temperature is chosen to ensure a suitable rate of initiator decomposition.

Experimental Protocol: Free Radical Polymerization

  • Monomer Purification: Purify 2,8-bis(trifluoromethyl)-4-vinylquinoline by passing it through a short column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 1.0 g) in anhydrous toluene (e.g., 5 mL).

  • Initiator Addition: Add the initiator, AIBN (e.g., 1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or hexanes. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40 °C to a constant weight.

dot

Caption: Free Radical Polymerization Workflow.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over molecular weight and polydispersity.[7][10] These methods are particularly valuable for the synthesis of well-defined polymers and block copolymers.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers.[11] The success of RAFT depends on the appropriate choice of a chain transfer agent (CTA). For a vinylquinoline monomer, a trithiocarbonate or dithiobenzoate-based CTA would be a suitable starting point.

Causality of Experimental Choices:

  • CTA: The choice of the R and Z groups on the CTA is crucial for controlling the polymerization. The R group should be a good homolytic leaving group, and the Z group should activate the C=S bond towards radical addition.

  • Initiator-to-CTA Ratio: This ratio influences the number of polymer chains and, consequently, the molecular weight. A higher ratio leads to a lower molecular weight.

  • Solvent and Temperature: Similar considerations as in free radical polymerization apply.

Experimental Protocol: RAFT Polymerization

  • Reagent Preparation: Prepare a stock solution of the monomer, CTA (e.g., 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid), and AIBN in a suitable solvent like dioxane.[12]

  • Reaction Setup: Transfer the desired amount of the stock solution to a reaction tube.

  • Degassing: Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • Polymerization: Place the sealed tube in a preheated heating block at the desired temperature (e.g., 70-90 °C).

  • Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and size-exclusion chromatography (SEC) (for molecular weight and polydispersity). Once the desired conversion is reached, stop the reaction by cooling and exposing it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent and purify as described for free radical polymerization.

dot

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Reversible Chain Transfer/Propagation cluster_termination Termination I Initiator R_dot R• I->R_dot Decomposition M Monomer R_dot->M Adds Pn_dot P_n• M->Pn_dot Pm_dot P_m• M->Pm_dot Pn_dot->M Propagation CTA CTA (Z-C(=S)S-R) Pn_dot->CTA Addition Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer Combination Intermediate RAFT Adduct Radical CTA->Intermediate Intermediate->R_dot Fragmentation Intermediate->Pn_dot Fragmentation Dormant Dormant Species (P_n-S-C(=S)Z) Pm_dot->Dormant Addition Dormant->Intermediate

Caption: RAFT Polymerization Mechanism.

Anionic Polymerization

Anionic polymerization is well-suited for monomers with electron-withdrawing groups that can stabilize an adjacent carbanion.[13][14][15][16] The trifluoromethyl groups and the quinoline ring in the target monomer are expected to provide such stabilization, making anionic polymerization a promising technique. This method can lead to "living" polymers with very narrow molecular weight distributions if impurities are rigorously excluded.[17]

Causality of Experimental Choices:

  • Initiator: Organolithium reagents, such as n-butyllithium (n-BuLi), are common initiators.[14]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is typically used to solvate the ions.

  • Temperature: Low temperatures (e.g., -78 °C) are often required to minimize side reactions and control the polymerization rate.

  • Purity: Anionic polymerization is extremely sensitive to impurities like water, oxygen, and carbon dioxide. All reagents and glassware must be scrupulously dried and handled under an inert atmosphere.

Experimental Protocol: Anionic Polymerization

  • Solvent and Monomer Purification: Dry THF by distillation from sodium/benzophenone ketyl under argon. Purify the monomer by distillation from calcium hydride.

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of argon.

  • Solvent Addition: Transfer the freshly distilled THF to the reaction flask via cannula.

  • Initiation: Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of n-BuLi in hexanes dropwise until a faint persistent color is observed (to titrate impurities), then add the calculated amount of initiator.

  • Polymerization: Slowly add the purified monomer via a gas-tight syringe. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends. Allow the reaction to proceed for several hours.

  • Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.

  • Purification: Allow the solution to warm to room temperature and precipitate the polymer in a non-solvent (e.g., water or methanol). Collect, wash, and dry the polymer as previously described.

dot

AnionicPolymerization Initiator Initiator (n-BuLi) Bu⁻ Li⁺ Monomer Monomer Vinylquinoline Derivative Initiator->Monomer Initiation Initiated_Monomer Initiated Monomer Bu-CH₂-CH⁻(Qu) Li⁺ Monomer->Initiated_Monomer Propagating_Chain Propagating Anion (Bu-(CH₂-CH(Qu))ₙ-CH₂-CH⁻(Qu)) Li⁺ Monomer->Propagating_Chain Initiated_Monomer->Monomer Propagation Living_Polymer {Living Polymer} Propagating_Chain->Living_Polymer Terminating_Agent Terminating Agent e.g., Methanol Living_Polymer->Terminating_Agent Termination Final_Polymer {Final Polymer} Terminating_Agent->Final_Polymer

Caption: Anionic Polymerization Workflow.

Cationic Polymerization

Cationic polymerization is generally suitable for monomers with electron-donating substituents that can stabilize a carbocationic propagating species.[18][19][20] The presence of the strongly electron-withdrawing trifluoromethyl groups and the nitrogen atom in the quinoline ring makes conventional cationic polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline challenging. The nitrogen atom can act as a Lewis base and complex with the cationic initiator, inhibiting polymerization. While specialized, water-tolerant Lewis acid catalysts have been developed, this method is likely the least straightforward for this particular monomer.[21] For fluorinated vinyl ethers, photocontrolled cationic polymerization has been demonstrated.[22]

Polymer Characterization

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, and chemical structure.

Technique Information Obtained
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirmation of polymer structure, determination of monomer conversion, and analysis of end groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymerization.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (T₉).
Thermogravimetric Analysis (TGA) Assessment of thermal stability.

Conclusion

The polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline presents both opportunities and challenges. While free radical polymerization offers a straightforward approach, controlled radical techniques like RAFT and anionic polymerization are recommended for achieving well-defined polymer architectures. The protocols and insights provided in these application notes serve as a robust starting point for researchers venturing into the synthesis and application of this novel fluorinated polymer. Careful monomer purification and adherence to inert atmosphere techniques, particularly for anionic polymerization, are critical for success.

References

  • Bohrisch, J., Wendler, U., & Jaeger, W. (1997). Controlled radical polymerization of 4-vinylpyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PubChem.
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). Anionic Vinyl Polymerization.
  • Gade, N. (2011).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry.
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  • YouTube. (2022). mechanism of anionic polymerization technique/ M.Sc.
  • Nishimura, T., et al. (n.d.).
  • ResearchGate. (n.d.). Cationic Polymerization of Nonpolar Vinyl Monomers for Producing High Performance Polymers | Request PDF.
  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central.
  • PolyU Scholars Hub. (2013).
  • Chemistry LibreTexts. (2021). 2.
  • Chemistry LibreTexts. (2021). 2.
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  • Fisher Scientific. (n.d.). Sigma Aldrich 4-Amino-2,8-bis(trifluoromethyl)-quinoline 1 g | Buy Online.

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Application Notes and Protocols for the Radical Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Quinolines in Polymer Science

The incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and distinct electronic characteristics.[1][2][3] When these attributes are combined with the rigid, aromatic backbone of a quinoline moiety, novel materials with significant potential in advanced applications can be realized. 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a monomer of considerable interest for the synthesis of such high-performance polymers. The two trifluoromethyl (-CF3) groups are expected to significantly enhance the polymer's thermal and oxidative stability, while also lowering its refractive index and increasing its solubility in select organic solvents.[4] The quinoline core, a nitrogen-containing heterocyclic aromatic, introduces rigidity and potential for coordination chemistry, making the resulting polymer attractive for applications in optoelectronics, specialty coatings, and as a component in drug delivery systems.[5][6][7]

This guide provides a comprehensive overview of the use of 2,8-bis(trifluoromethyl)-4-vinylquinoline in radical polymerization. It is intended for researchers and professionals in materials science and drug development, offering both theoretical insights and practical, step-by-step protocols.

Monomer Synthesis: A Proposed Route

Workflow for Monomer Synthesis

cluster_0 Step 1: Hydroxyl to Chloro Conversion cluster_1 Step 2: Stille or Suzuki Cross-Coupling A 2,8-Bis(trifluoromethyl)-4-quinolinol C 4-chloro-2,8-bis(trifluoromethyl)quinoline A->C Reflux B Phosphorus Oxychloride (POCl3) B->C D 4-chloro-2,8-bis(trifluoromethyl)quinoline F 2,8-Bis(trifluoromethyl)-4-vinylquinoline D->F Pd Catalyst, Ligand, Base E Vinyltributyltin or Vinylboronic acid pinacol ester E->F

Caption: Proposed two-step synthesis of the target monomer.

Protocol 1: Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline

This protocol is adapted from general procedures for the conversion of quinolinols to their chloro derivatives.[9]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,8-bis(trifluoromethyl)-4-quinolinol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl3, 5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Stille Coupling

This is a hypothetical protocol based on standard Stille cross-coupling conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2,8-bis(trifluoromethyl)quinoline (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), and anhydrous toluene.

  • Reagent Addition: Add vinyltributyltin (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

  • Extraction and Purification: Filter the mixture through Celite, and separate the organic layer. Wash with brine, dry over Na2SO4, and concentrate. Purify the resulting oil or solid by column chromatography.

Radical Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The vinyl group at the 4-position of the quinoline ring is susceptible to radical attack, enabling polymerization.[10] A standard free-radical polymerization approach using a thermal initiator like AIBN is the most straightforward method.[11][12]

Mechanism of Free-Radical Polymerization

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat (Δ) RM Initiated Monomer (RM•) R->RM M Monomer (M) M->RM RM_prop RM• RMn R-(M)n-M• RM_prop->RMn Chain Growth M_prop Monomer (M) M_prop->RMn RMn_term1 R-(M)n-M• P_coupling Dead Polymer (Coupling) RMn_term1->P_coupling P_disprop Dead Polymer (Disproportionation) RMn_term1->P_disprop RMm_term2 R-(M)m-M• RMm_term2->P_coupling RMm_term2->P_disprop

Caption: Key stages of free-radical polymerization.

Protocol 3: Free-Radical Polymerization
  • Preparation: In a Schlenk tube, dissolve 2,8-bis(trifluoromethyl)-4-vinylquinoline (monomer) and a radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer) in a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed tube in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 12-48 hours).

  • Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or hexane.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator fragments, and dry under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Table 1: Suggested Polymerization Conditions
ParameterCondition 1 (Low MW)Condition 2 (High MW)Rationale
Solvent TolueneDioxaneSolvent choice can affect chain transfer and solubility.
Initiator AIBN (2 mol%)AIBN (0.5 mol%)Higher initiator concentration leads to more chains and lower molecular weight.
Temperature 80 °C60 °CHigher temperature increases decomposition rate of AIBN and can lead to more termination events.
Time 12 hours24-48 hoursLonger reaction times are needed for higher conversion, especially with lower initiator concentration.

Characterization of Poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline)

A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymer.

Table 2: Characterization Techniques and Expected Outcomes
TechniqueParameter MeasuredExpected Properties & Insights
GPC/SEC Molecular Weight (Mn, Mw), Polydispersity (Đ)Provides information on the success of the polymerization in achieving high molar mass and the control over the process.
NMR (¹H, ¹⁹F, ¹³C) Polymer StructureConfirms the vinylic bond's disappearance and the formation of the polymer backbone. ¹⁹F NMR will confirm the integrity of the -CF3 groups.
FT-IR Functional GroupsDisappearance of C=C stretching of the vinyl group; appearance of the aliphatic C-H stretching of the polymer backbone.
TGA Thermal StabilityHigh decomposition temperature is expected due to the fluorinated aromatic structure.
DSC Glass Transition Temperature (Tg)A high Tg is anticipated due to the rigid quinoline backbone.
Contact Angle Surface EnergyThe high fluorine content should result in a hydrophobic/oleophobic surface.[4]
UV-Vis/Fluor. Optical PropertiesThe quinoline moiety may impart interesting photophysical properties.

Potential Applications and Future Directions

The unique combination of a highly fluorinated, rigid aromatic structure suggests that poly(2,8-bis(trifluoromethyl)-4-vinylquinoline) could be a valuable material in several advanced fields:

  • Low-k Dielectrics: The presence of fluorine can lower the dielectric constant, making it a candidate for microelectronics.

  • Specialty Coatings: Its expected low surface energy and high stability could be leveraged for hydrophobic and chemically resistant coatings.[2][6]

  • Biomedical Materials: Fluoropolymers are known for their biocompatibility, and quinoline derivatives have a wide range of biological activities.[1][5][13][14][15] This polymer could be explored for drug delivery or medical device coatings.

  • Gas Separation Membranes: The rigidity and microporosity potentially induced by the bulky side groups could be beneficial for gas separation applications.[16]

Further research should focus on controlled radical polymerization techniques (e.g., ATRP, RAFT) to synthesize well-defined polymer architectures and on copolymerization with other monomers to tune the material's properties for specific applications.

References

  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. (2025).
  • Preparation and Characterization of Semi-Alicyclic Polyimides Containing Trifluoromethyl Groups for Optoelectronic Applic
  • The mechanism of free-radical polymerization of vinyl chloride monomer... (n.d.).
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. (n.d.). ChemicalBook.
  • Fluorinated polymers: Liquid crystalline properties and applications in lithography. (2025). Unknown Source.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed.
  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.
  • Synthesis, Structure, Properties, and Applications of Fluorin
  • 5 Startling Applications of Fluoropolymers. (2022). Research Dive.
  • Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separ
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • The following animation illustrates the polymerization of vinyl chloride initi
  • Fluorinated Polymers: Volume 2: Applic
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH.

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Application Notes & Protocols: Leveraging 2,8-Bis(trifluoromethyl)-4-vinylquinoline in Advanced Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline as a monomer in copolymerization reactions. The unique molecular architecture of this monomer, featuring a rigid, heterocyclic quinoline core flanked by two electron-withdrawing trifluoromethyl groups and a polymerizable vinyl moiety, presents a gateway to novel copolymers with tailored properties. This guide will detail the synthesis of the monomer, propose protocols for its copolymerization, outline methods for polymer characterization, and discuss potential applications stemming from the unique combination of fluorinated and quinoline functionalities.

Introduction: The Strategic Value of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in Polymer Chemistry

The convergence of fluorine chemistry and heterocyclic polymer science has paved the way for materials with exceptional properties. The monomer, 2,8-bis(trifluoromethyl)-4-vinylquinoline, is a prime candidate for the development of high-performance polymers. The quinoline nucleus, a privileged scaffold in medicinal chemistry, imparts rigidity, thermal stability, and potential bioactivity to the polymer backbone.[1][2] The trifluoromethyl groups significantly enhance hydrophobicity, chemical resistance, and thermal stability, while also lowering the polymer's surface energy and refractive index.[3] The vinyl group provides a versatile handle for polymerization, primarily through free-radical pathways.

Copolymers derived from this monomer are anticipated to exhibit a unique confluence of properties, making them attractive for a range of applications, from specialty coatings and membranes to advanced materials in drug delivery and biomedical devices.[4][5] This guide will provide the foundational knowledge and detailed protocols to explore the potential of this promising monomer.

Monomer Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

A 2,8-Bis(trifluoromethyl)quinolin-4-ol B 4-Chloro-2,8-bis(trifluoromethyl)quinoline A->B POCl3 or SOCl2 C 2,8-Bis(trifluoromethyl)-4-vinylquinoline B->C Vinyltributyltin, Pd(PPh3)4, Toluene, Reflux

Caption: Proposed synthetic pathway for 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • Rationale: The conversion of the hydroxyl group in the precursor, 2,8-bis(trifluoromethyl)quinolin-4-ol, to a chlorine atom is a necessary activation step for the subsequent Stille cross-coupling reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on quinolinols.[8]

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2,8-bis(trifluoromethyl)quinolin-4-ol (1.0 eq).

    • Carefully add phosphorus oxychloride (5.0 eq) to the flask.

    • Heat the reaction mixture to 95-100 °C and maintain for 3-4 hours under a nitrogen atmosphere.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline.

Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Stille Coupling

  • Rationale: The Stille cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating vinylated aromatic and heteroaromatic systems. It offers good functional group tolerance.

  • Protocol:

    • To a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in anhydrous toluene in a Schlenk flask, add vinyltributyltin (1.2 eq).

    • Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to remove tin byproducts.

    • Filter the mixture through a pad of Celite, and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the final monomer, 2,8-bis(trifluoromethyl)-4-vinylquinoline.

Copolymerization Protocols

The presence of the vinyl group allows 2,8-bis(trifluoromethyl)-4-vinylquinoline (BTVQ) to undergo copolymerization with a variety of comonomers. Free-radical polymerization is a common and accessible method for this purpose.[9][10] We will detail a protocol for a conventional free-radical copolymerization and discuss considerations for controlled radical polymerization techniques.

Free-Radical Copolymerization of BTVQ with Methyl Methacrylate (MMA)
  • Rationale: Methyl methacrylate (MMA) is a well-studied comonomer that can impart desirable properties such as optical clarity and mechanical strength to the resulting copolymer. The choice of azobisisobutyronitrile (AIBN) as the initiator is standard for radical polymerizations conducted in the 60-80 °C range, as it provides a controlled source of radicals.[11]

  • Protocol:

    • In a polymerization tube, dissolve BTVQ (e.g., 1.0 g), MMA (e.g., 1.0 g), and AIBN (recrystallized, 0.01 g, ~1 wt% of total monomers) in a suitable solvent (e.g., 1,4-dioxane or toluene, 5 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Seal the polymerization tube under vacuum or an inert atmosphere.

    • Immerse the tube in a preheated oil bath at 70 °C for a specified time (e.g., 6-24 hours, depending on the desired conversion).

    • To terminate the polymerization, rapidly cool the tube in an ice-water bath.

    • Open the tube and precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at 60 °C to a constant weight.

Determination of Monomer Reactivity Ratios
  • Rationale: Understanding the reactivity ratios (r₁ and r₂) is crucial for predicting the copolymer composition and microstructure.[12][13] The Kelen-Tüdős method is a reliable graphical method for determining these ratios from a series of low-conversion copolymerization experiments.[14]

  • Experimental Design:

    • Prepare a series of five to seven polymerization reactions with varying initial molar feed ratios of BTVQ (M₁) and MMA (M₂).

    • Carry out the polymerizations to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[15]

    • Determine the composition of the resulting copolymers using ¹H NMR or ¹⁹F NMR spectroscopy by integrating the signals corresponding to each monomer unit.

    • Apply the Kelen-Tüdős equation to the data to graphically determine the reactivity ratios.

Considerations for Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymer architectures (e.g., block copolymers, narrow molecular weight distributions), controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) are recommended.[16][17][18]

  • RAFT Polymerization: This technique would involve the addition of a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate) to the polymerization mixture. RAFT is known for its tolerance to a wide range of functional monomers.[17]

  • ATRP: This would require a transition metal catalyst (e.g., a copper-ligand complex) and an alkyl halide initiator. ATRP offers excellent control over polymer architecture.[16]

Characterization of Copolymers

A suite of analytical techniques is necessary to fully characterize the synthesized copolymers.

Technique Purpose Expected Information
Nuclear Magnetic Resonance (NMR) To determine copolymer composition and microstructure.¹H NMR can be used to quantify the ratio of BTVQ and comonomer units. ¹⁹F NMR is highly sensitive for confirming the incorporation of the trifluoromethyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of functional groups from both monomers in the copolymer.Characteristic peaks for the C-F bonds, the quinoline ring, and the ester group (from MMA) should be identifiable.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).Provides information on the chain length and the distribution of chain lengths in the polymer sample.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the copolymer.Determines the decomposition temperature of the polymer, indicating its stability at elevated temperatures.[19]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (T₉).The T₉ provides insight into the amorphous nature and chain mobility of the copolymer.[19]

Potential Applications

The unique combination of a quinoline core and trifluoromethyl groups suggests a range of high-value applications.

Biomedical and Pharmaceutical Applications
  • Drug Delivery: The hydrophobic nature of the BTVQ units could be exploited in amphiphilic block copolymers for the encapsulation and controlled release of hydrophobic drugs.[20][21]

  • Antimicrobial Surfaces: Quinoline derivatives are known for their antimicrobial properties.[20] Copolymers containing BTVQ could be used to create coatings for medical devices that resist biofilm formation.

  • Bioimaging: The quinoline moiety is a known fluorophore.[22] Copolymers could be developed as fluorescent probes for cellular imaging.

Monomer 2,8-Bis(trifluoromethyl) -4-vinylquinoline Copolymer BTVQ-co-Polymer Monomer->Copolymer Copolymerization App1 Drug Delivery (Hydrophobic Core) Copolymer->App1 App2 Antimicrobial Coatings Copolymer->App2 App3 Specialty Membranes Copolymer->App3

Caption: Potential application pathways for BTVQ-based copolymers.

Advanced Materials
  • High-Performance Coatings: The low surface energy imparted by the trifluoromethyl groups could lead to the development of superhydrophobic and oleophobic coatings with self-cleaning properties.[3]

  • Gas Separation Membranes: The rigidity of the quinoline unit and the presence of the bulky trifluoromethyl groups could create polymers with tailored free volume for selective gas separation.

  • Optical Materials: Fluorinated polymers often have low refractive indices, making these copolymers potentially useful in optical applications such as anti-reflective coatings.[5]

Conclusion

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a monomer with significant potential for the creation of novel copolymers with a unique combination of properties. While its synthesis and copolymerization require careful consideration of reaction conditions, the protocols and insights provided in this guide offer a solid foundation for researchers to explore its utility. The resulting materials hold promise for a wide array of applications in fields ranging from drug development to advanced materials science. Further research into the controlled polymerization of this monomer and a detailed investigation of the structure-property relationships of its copolymers are warranted.

References

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  • MDPI. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new quinoline monomers. Retrieved from [Link]

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  • arXiv. (2024). Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1. Methyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity ratios and sequence structures of the copolymers prepared by photo-induced copolymerization of MMA with MPMP. Retrieved from [Link]

  • MDPI. (2023). Advances and Applications of Block Copolymers. Retrieved from [Link]

  • PubMed. (2011). Polyoxazoline: chemistry, properties, and applications in drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolymerization of fluorinated monomers: recent developments and future trends. Retrieved from [Link]

  • ACS Publications. (2022). Oxygen-Tolerant Alternating Copolymerization of Fluorinated Monomers and Vinyl Ethers at Mild Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

  • (n.d.). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. Retrieved from [Link]

  • (n.d.). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Retrieved from [Link]

  • National Institutes of Health. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel triphilic block copolymers based on poly(2-methyl-2-oxazoline)-block-poly(2-octyl-2-oxazoline) with different terminal perfluoroalkyl fragments: Synthesis and self-assembly behaviour. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

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  • MDPI. (n.d.). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. Retrieved from [Link]

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Application Notes and Protocols: 2,8-Bis(trifluoromethyl)-4-vinylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Vinylquinolines in Polymer Science

The strategic incorporation of fluorine atoms into polymer backbones is a cornerstone of modern materials science, imparting exceptional properties such as high thermal stability, chemical inertness, and low surface energy. Quinoline derivatives, with their rigid, aromatic structure and rich electronic properties, offer a versatile platform for the development of functional materials. The monomer, 2,8-bis(trifluoromethyl)-4-vinylquinoline, represents a confluence of these two domains. The presence of two trifluoromethyl (-CF3) groups on the quinoline ring creates a molecule with unique potential. These strongly electron-withdrawing groups are expected to significantly influence the reactivity of the vinyl group during polymerization and imbue the resulting polymer with enhanced thermal resistance, hydrophobicity, and low dielectric constants.[1][2]

This guide details the synthesis of this specialized monomer, protocols for its polymerization, and its application in two key areas: the creation of high-performance, low-surface-energy coatings and the formulation of advanced nanocarriers for drug delivery, a field where quinoline derivatives have shown significant promise as therapeutic agents.[3][4] The methodologies described herein are designed to provide researchers with a robust framework for exploring the potential of poly(2,8-bis(trifluoromethyl)-4-vinylquinoline) and its copolymers.

Section 1: Monomer Synthesis Pathway

The synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline is not a trivial one-step process. It begins with the construction of the quinoline core, followed by functionalization to introduce the polymerizable vinyl group. The pathway leverages a well-established cyclization reaction followed by a conversion to an intermediate amenable to cross-coupling.

The initial precursor, 2,8-bis(trifluoromethyl)-4-quinolinol, can be synthesized via the reaction of 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid.[5] This quinolinol is then converted to a more reactive halide, such as 4-chloro-2,8-bis(trifluoromethyl)quinoline, a common strategy for functionalizing the 4-position of the quinoline ring.[6] From this intermediate, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with a vinyl-organotin or vinyl-boronic acid derivative, respectively, can be employed to install the vinyl group.

G A 2-Aminobenzotrifluoride + Ethyl 4,4,4-trifluoroacetoacetate R1 Polyphosphoric Acid, 120 °C A->R1 B 2,8-Bis(trifluoromethyl)-4-quinolinol R2 POCl3 or SOCl2 B->R2 C 4-Chloro-2,8-bis(trifluoromethyl)quinoline R3 Vinyltributyltin, Pd(PPh3)4 C->R3 D 2,8-Bis(trifluoromethyl)-4-vinylquinoline (Target Monomer) R1->B Conrad-Limpach Synthesis R2->C Chlorination R3->D Stille Coupling

Caption: Proposed synthetic pathway for the target monomer.

Section 2: Polymerization Protocols

The vinyl group at the 4-position allows for the synthesis of polymers through various radical polymerization techniques. The choice of method dictates the level of control over the polymer's molecular weight, dispersity (Đ), and architecture.

Protocol 2.1: Free Radical Polymerization for Homopolymer Synthesis

This protocol describes a straightforward method to produce a homopolymer, which is useful for initial material property evaluation.

Rationale: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that provides a reliable source of radicals upon heating. Toluene is chosen as the solvent due to its relatively high boiling point and ability to dissolve both the monomer and the resulting polymer.

Methodology:

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2,8-bis(trifluoromethyl)-4-vinylquinoline (1.0 eq) and AIBN (0.02 eq) in anhydrous toluene to create a 1 M solution.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70°C.

  • Reaction: Allow the polymerization to proceed for 12-24 hours. The progress can be monitored by observing the increase in viscosity of the solution.

  • Termination & Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the viscous solution to a large volume (10x) of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 50°C to a constant weight.

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ), and by NMR spectroscopy to confirm the polymer structure.

Protocol 2.2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

For applications requiring well-defined polymer architectures, such as block copolymers for drug delivery, a controlled polymerization method like RAFT is essential.

Rationale: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low dispersity. 2-Cyano-2-propyl dodecyl trithiocarbonate is a suitable chain transfer agent (CTA) for vinyl monomers.

Methodology:

  • Preparation: In a vial, combine the monomer (1.0 eq), RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, 0.05 eq), and AIBN (0.01 eq). Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Seal the vial with a rubber septum, and purge the solution with nitrogen for 30 minutes.

  • Polymerization: Place the vial in a preheated heating block or oil bath at 70°C and stir for the desired time (e.g., 4-18 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

  • Termination & Purification: Stop the reaction by cooling and exposure to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Analysis: Analyze the polymer via GPC to confirm the controlled nature of the polymerization (linear evolution of Mn with conversion, low Đ < 1.3).

ParameterFree Radical PolymerizationRAFT Polymerization
Control LowHigh
Dispersity (Đ) Typically > 1.5Typically 1.1 - 1.3
Architecture Homopolymers, Random CopolymersBlock, Gradient, Star Architectures
End-group Fidelity LowHigh (Preserves CTA fragment)
Use Case Bulk material property screeningAdvanced architectures, drug delivery

Caption: Comparison of polymerization techniques.

Section 3: Application in High-Performance Coatings

The high fluorine content of poly(2,8-bis(trifluoromethyl)-4-vinylquinoline) is predicted to result in materials with very low surface energy, leading to surfaces that are both hydrophobic and oleophobic.

Protocol 3.1: Preparation and Evaluation of a Hydrophobic Surface Coating

Rationale: This protocol provides a method to apply the synthesized polymer as a thin film and quantify its surface properties through contact angle measurements. A high contact angle with water (>90°) indicates hydrophobicity, while a high contact angle with oil indicates oleophobicity.

Methodology:

  • Solution Preparation: Prepare a 1% (w/v) solution of the homopolymer (synthesized via Protocol 2.1 or 2.2) in a suitable solvent like hexafluoroisopropanol (HFIP) or a fluorinated ether.

  • Substrate Cleaning: Thoroughly clean glass slides or silicon wafers by sonicating in acetone, then isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen.

  • Coating Application: Use a spin-coater to apply the polymer solution onto the cleaned substrates. A typical two-step program might be 500 rpm for 10 seconds (spread cycle) followed by 2000 rpm for 45 seconds (thinning cycle).

  • Annealing: Transfer the coated substrates to a vacuum oven and anneal at a temperature slightly above the polymer's glass transition temperature (Tg) for 2 hours to ensure a smooth, uniform film. (Note: Tg must be determined beforehand using Differential Scanning Calorimetry, DSC).

  • Contact Angle Measurement:

    • Place the coated substrate on the stage of a goniometer.

    • Dispense a small droplet (approx. 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

    • Repeat the measurement at least five times on different areas of the surface and calculate the average.

    • Repeat the process using diiodomethane or hexadecane to measure the oleophobicity.

Section 4: Application in Drug Delivery Systems

The inherent biological activities of many quinoline derivatives make this polymer an intriguing candidate for drug delivery applications.[7][8] By creating amphiphilic block copolymers, it's possible to form nanoparticles (micelles) that can encapsulate hydrophobic drugs.[9][10] The fluorinated block provides a highly hydrophobic core, ideal for sequestering lipophilic therapeutic agents.

G cluster_0 Block Copolymer Synthesis cluster_1 Micelle Formulation & Drug Loading A PEG-based Macro-CTA B Add Monomer (2,8-Bis(CF3)2-4-vinylquinoline) + AIBN A->B C RAFT Polymerization B->C D Amphiphilic Block Copolymer C->D E Dissolve Polymer + Drug in Organic Solvent (e.g., THF) F Add dropwise to Aqueous Solution (with stirring) E->F G Self-Assembly F->G H Drug-Loaded Micelles G->H

Caption: Workflow for synthesis and formulation of drug-loaded micelles.

Protocol 4.1: Synthesis of an Amphiphilic Block Copolymer

Rationale: This protocol uses a poly(ethylene glycol) (PEG)-based macro-chain transfer agent (macro-CTA) to initiate the RAFT polymerization of the fluorinated vinylquinoline. The resulting PEG-b-poly(2,8-bis(CF3)2-4-vinylquinoline) is an amphiphilic block copolymer, where PEG provides the hydrophilic block and the fluorinated polymer provides the hydrophobic block.

Methodology:

  • Macro-CTA Synthesis: Synthesize or procure a PEG-based RAFT CTA (e.g., by esterifying PEG monomethyl ether with a suitable RAFT agent acid).

  • Polymerization: Follow the procedure outlined in Protocol 2.2, substituting the small-molecule CTA with the PEG-macro-CTA. The ratio of monomer to macro-CTA will determine the length of the hydrophobic block.

  • Purification: After polymerization, precipitate the block copolymer in a solvent mixture that dissolves the unreacted monomer but not the polymer (e.g., a methanol/diethyl ether mixture). Filter and dry under vacuum.

  • Characterization: Confirm the block copolymer structure using ¹H NMR (observing signals from both PEG and the quinoline polymer) and GPC (noting the shift in molecular weight from the original macro-CTA).

Protocol 4.2: Formulation of Polymeric Micelles via Nanoprecipitation

Rationale: Nanoprecipitation is a rapid and straightforward method for inducing the self-assembly of amphiphilic block copolymers into micelles in an aqueous environment. The hydrophobic cores will encapsulate a model drug.

Methodology:

  • Organic Phase: Dissolve the amphiphilic block copolymer (10 mg) and a hydrophobic model drug (e.g., Nile Red for fluorescent tracking, or a therapeutic agent like Paclitaxel, 1 mg) in a water-miscible organic solvent like tetrahydrofuran (THF) or acetone (1 mL).

  • Aqueous Phase: Prepare 10 mL of deionized water or phosphate-buffered saline (PBS) in a small beaker with a stir bar spinning at a moderate speed (e.g., 600 rpm).

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), add the organic solution dropwise into the stirring aqueous phase.

  • Solvent Evaporation: The solution will immediately become opalescent, indicating nanoparticle formation. Allow the solution to stir overnight in a fume hood to evaporate the organic solvent.

  • Purification (Optional): To remove any non-encapsulated drug, the micelle solution can be filtered through a 0.45 µm syringe filter and then purified using dialysis against water.

Protocol 4.3: Characterization of Polymeric Micelles

Rationale: It is critical to characterize the size, size distribution, and morphology of the formulated nanoparticles to ensure they are suitable for drug delivery applications.

Methodology:

  • Size and Dispersity:

    • Dilute a sample of the micelle solution with deionized water.

    • Analyze using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (< 0.2) indicates a monodisperse population.

  • Morphology:

    • Place a small drop of the diluted micelle solution onto a carbon-coated copper grid.

    • Wick away excess liquid with filter paper.

    • Optionally, negatively stain the sample with uranyl acetate or phosphotungstic acid.

    • Allow the grid to dry completely before imaging with a Transmission Electron Microscope (TEM) to visualize the spherical morphology of the micelles.

  • Drug Loading and Encapsulation Efficiency:

    • Lyse a known volume of the purified micelle solution with a suitable organic solvent (e.g., THF) to release the encapsulated drug.

    • Use UV-Vis spectrophotometry or HPLC to quantify the amount of drug present, based on a pre-established calibration curve.

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in micelles / Total mass of micelles) x 100

      • EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

References

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  • Shafi, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link]

  • Chen, Y-J., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available from: [Link]

  • Almeida, R.G., et al. (2023). Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. ResearchGate. Available from: [Link]

  • Al-Nuaimi, M.L., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available from: [Link]

  • Roisnel, T., et al. (2012). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available from: [Link]

  • Tan, Y., et al. (2023). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. Available from: [Link]

  • An, Y., et al. (2023). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. ResearchGate. Available from: [Link]

  • Lolla, D. (2020). Future of Polymer Materials in Bio-science Applications. JSM Nanotechnology and Nanomedicine. Available from: [Link]

  • Celestine, A-D.N., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Publications. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available from: [Link]

  • Hsieh, M-J., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available from: [Link]

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  • Al-Suhaimi, K.S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available from: [Link]

  • El-Sayed, N.F., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. Available from: [Link]

  • Clarke, C.J., et al. (2024). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available from: [Link]

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Application Notes & Protocols: Medicinal Chemistry Applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic framework serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This versatility is evident in a range of approved drugs, from the classic antimalarial quinine to modern anticancer and antiviral therapeutics.[2][3]

The introduction of trifluoromethyl (CF₃) groups onto the quinoline core, particularly at the 2- and 8-positions, has become a key strategy in modern drug design. These electron-withdrawing groups can profoundly enhance a molecule's pharmacological profile by:

  • Increasing Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.

  • Enhancing Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Modulating Receptor Binding: The CF₃ groups can alter the electronic properties of the quinoline ring and participate in specific binding interactions, potentially increasing target affinity and selectivity.[4][5]

The well-known antimalarial drug mefloquine, a 2,8-bis(trifluoromethyl)quinoline derivative, exemplifies the success of this scaffold.[4][5] Further derivatization at the 4-position offers a valuable vector for chemical modification. The introduction of a 4-vinyl group (-CH=CH₂) provides a reactive handle for further chemical elaboration (e.g., via Michael addition) or can itself contribute to target binding through specific hydrophobic or π-stacking interactions. This guide provides a detailed overview of the synthesis, therapeutic applications, and experimental protocols for investigating novel 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives.

I. Synthetic Strategy and Workflow

The synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives is a multi-step process that begins with the construction of the core quinoline ring system, followed by functionalization at the 4-position. The causality behind this sequence is rooted in the established reactivity of the quinoline scaffold; direct vinylation is most efficiently achieved via a halogenated intermediate.

Diagram: General Synthetic Workflow

The following workflow outlines the key transformations required to access the target compounds.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Cross-Coupling A 2-(Trifluoromethyl)aniline C 2,8-Bis(trifluoromethyl)-4-quinolinol A->C PPA, Heat B Ethyl 4,4,4-trifluoroacetoacetate B->C D 4-Bromo-2,8-bis(trifluoromethyl)quinoline C->D POBr₃ F Target: 2,8-Bis(trifluoromethyl)-4-vinylquinoline D->F PdCl₂(dppf) Cs₂CO₃, THF/H₂O E Potassium vinyltrifluoroborate E->F G A Parasite digests host hemoglobin B Toxic Free Heme is released A->B C Heme Polymerization (Detoxification) B->C F Heme buildup leads to parasite death B->F D Inert Hemozoin Crystal C->D E Quinoline Derivative E->C INHIBITS

Caption: Inhibition of heme detoxification by quinoline derivatives in Plasmodium.

Anticancer Activity

The quinoline scaffold is frequently found in kinase inhibitors used in oncology. [6][7]Specifically, many derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. [1][8]

  • Mechanism of Action: These inhibitors typically function as ATP-competitive binders. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates. This blocks the activation of critical signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which are responsible for cell growth, proliferation, and survival. [8]The result is the induction of cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling. The specific substitutions on the 2,8-bis(trifluoromethyl)-4-vinylquinoline scaffold can be optimized to enhance binding affinity and selectivity for EGFR over other kinases.

G EGFR Extracellular Domain Transmembrane Domain Kinase Domain (ATP Site) Signal Downstream Signaling (Proliferation) EGFR:f2->Signal Activates ATP ATP ATP->EGFR:f2 Binds Drug Quinoline Inhibitor Drug->EGFR:f2 Block BLOCKED

Caption: Competitive inhibition of the EGFR kinase domain by a quinoline derivative.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents. [9]Analogs of 2,8-bis(trifluoromethyl)quinoline have demonstrated notable efficacy against Zika Virus (ZIKV), an emerging flavivirus of global health concern. [2][9]

  • Mechanism of Action: While multiple mechanisms may be at play, one prominent mode of action is the inhibition of autophagy. [10]Many viruses, including ZIKV, hijack the host cell's autophagy pathway to facilitate their own replication and assembly. [10]By inhibiting this process, quinoline derivatives can effectively starve the virus of the cellular machinery it needs to propagate, thereby reducing viral load and spread. The lipophilic nature of the trifluoromethylated quinoline core likely aids its entry into host cells to exert this effect.

III. Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and biological evaluation of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives. Each protocol includes critical steps and rationale to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Objective: To synthesize the target compound via a three-step sequence.

Causality: This protocol follows a logical progression from ring formation to functionalization. The Conrad-Limpach reaction is a classic method for quinolinol synthesis. Conversion to a bromo-intermediate provides a reliable substrate for modern palladium-catalyzed cross-coupling, for which the Suzuki reaction is chosen due to the stability and ease of handling of the borate reagent. [11][12] Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxybromide (POBr₃)

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), Anhydrous

  • Deionized Water

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer, heating mantle, and purification apparatus (silica gel chromatography).

Procedure:

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

  • In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. Monitor the reaction by TLC for the disappearance of starting materials.

  • Allow the intermediate to cool slightly, then add polyphosphoric acid (PPA) (approx. 10x weight of aniline).

  • Heat the reaction mixture to 150 °C and stir for 3 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and then carefully pour the mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol. Characterize by ¹H NMR and MS.

Step 2: Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

  • Place the 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 eq) from Step 1 into a round-bottom flask.

  • Add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) and heat the mixture to reflux (approx. 120 °C) for 4 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-bromo-2,8-bis(trifluoromethyl)quinoline.

Step 3: Suzuki Cross-Coupling to form 2,8-Bis(trifluoromethyl)-4-vinylquinoline [13][14]1. To an oven-dried flask under nitrogen, add 4-bromo-2,8-bis(trifluoromethyl)quinoline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃) (3.0 eq). 2. Add the catalyst, PdCl₂(dppf) (0.05 eq). 3. Add a degassed solvent mixture of THF and water (e.g., 3:1 ratio). 4. Heat the reaction mixture to 80 °C and stir for 12-18 hours, or until TLC/LC-MS indicates completion. 5. Cool the reaction, dilute with ethyl acetate, and wash with water and then brine. 6. Dry the organic layer over Na₂SO₄, filter, and concentrate. 7. Purify the final product by silica gel column chromatography to yield the title compound. Characterize thoroughly using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the erythrocytic stage of Plasmodium falciparum.

Causality: This assay provides a robust and high-throughput method to quantify parasite growth. The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, serving as a direct proxy for parasite proliferation. Chloroquine is used as a positive control to validate the assay's sensitivity.

Materials:

  • P. falciparum culture (e.g., 3D7 strain, chloroquine-sensitive)

  • Human O⁺ erythrocytes

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Test compound and Chloroquine (positive control), dissolved in DMSO.

  • SYBR Green I dye (10,000x stock in DMSO)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compound and chloroquine in culture medium in a separate 96-well plate. The final DMSO concentration should be ≤0.5%.

  • Assay Plate Setup:

    • Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well black microplate.

    • Transfer 100 µL of the serially diluted compounds from the drug plate to the assay plate.

    • Include control wells: parasite culture with drug-free medium (negative control) and uninfected erythrocytes (background control).

  • Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber (5% O₂, 5% CO₂, 90% N₂) at 37 °C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 (final concentration 2x) in the lysis buffer.

    • Carefully remove 100 µL of supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data to the negative control (100% growth).

    • Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTS Assay)

Objective: To determine the IC₅₀ of a test compound on a human cancer cell line (e.g., A549 lung carcinoma).

Causality: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. Doxorubicin is a standard chemotherapeutic used as a positive control.

Materials:

  • A549 human lung carcinoma cell line

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Test compound and Doxorubicin (positive control), dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear tissue culture plates

  • Multichannel pipette

  • Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the test compound and doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include control wells: cells with medium containing DMSO vehicle (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTS Addition:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate for 2-4 hours at 37 °C, 5% CO₂. Protect the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate cell viability as a percentage relative to the negative (vehicle) control.

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

IV. Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Example Biological Activity Data

Compound IDTargetAssay TypeIC₅₀ (µM)
Vinylquinoline-01 P. falciparum (3D7)Antimalarial (SYBR Green)0.025
ChloroquineP. falciparum (3D7)Antimalarial (SYBR Green)0.015
Vinylquinoline-01 A549 (Lung Cancer)Cytotoxicity (MTS)1.2
DoxorubicinA549 (Lung Cancer)Cytotoxicity (MTS)0.8
Vinylquinoline-01 Vero CellsCytotoxicity (MTS)> 50

Note: Data are hypothetical and for illustrative purposes only.

V. References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • G, S., K, S., V, S., S, S., K, K., S, S., ... & K, M. (2022). Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells. bioRxiv. [Link]

  • Cowart, J., Asojo, O., & Sciotti, R. (2024). Analogs of the anti-malaria drug mefloquine have broad-spectrum antifungal activity and are efficacious in a model of disseminated Candida auris infection. bioRxiv. [Link]

  • Musso, L., Dallavalle, S., & Zunino, F. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(3), 513. [Link]

  • Jirjees, F., Pan-On, P., & Charoensutthivarakul, S. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19576–19588. [Link]

  • Chen, Y.-C., Chen, Y.-L., & Hsieh, J.-Y. (2020). Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. European Journal of Medicinal Chemistry, 208, 112771. [Link]

  • Kapishnikov, S., Weiner, A., & Leiserowitz, L. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Sharma, A., & Kumar, R. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds, 1-28. [Link]

  • Wipf, P., & Dow, G. S. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163–4165. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Barbosa-Lima, T. H., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. European Journal of Medicinal Chemistry, 139, 647-655. [Link]

  • Trojan, E., & Jampilek, J. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(14), 5369. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Egan, T. J. (2004). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 100(3), 163-168. [Link]

  • Charoensutthivarakul, S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]

  • Singh, G., et al. (2023). Novel Quinoline Substituted Autophagy Inhibitors Attenuate Zika Virus Replication in Ocular Cells. Investigative Ophthalmology & Visual Science, 64(8), 2963. [Link]

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Application Notes & Protocols for the Evaluation of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] The incorporation of trifluoromethyl (CF3) groups into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological profiles.[2][3] The presence of two trifluoromethyl groups at the 2 and 8 positions, as seen in the antimalarial drug mefloquine, has been associated with significant cytotoxic effects against various cancer cell lines.[4] Furthermore, the vinyl group at the 4-position of the quinoline ring presents a reactive handle for further chemical modification and can also participate in crucial interactions within a biological target. This document provides a comprehensive guide for the synthesis, in vitro, and in vivo evaluation of 2,8-Bis(trifluoromethyl)-4-vinylquinoline as a novel candidate for anticancer drug discovery.

1. Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

A plausible synthetic route for 2,8-Bis(trifluoromethyl)-4-vinylquinoline can be conceptualized based on established methods for quinoline and vinylquinoline synthesis.[5][6] A potential approach involves a Wittig reaction on a suitable quinoline-4-carbaldehyde precursor.

  • Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinecarbaldehyde. This intermediate can be synthesized from 2-amino-benzotrifluoride and a suitable β-ketoester to form the quinoline core, followed by functional group manipulation to introduce the aldehyde at the 4-position.

  • Step 2: Wittig Reaction. The synthesized carbaldehyde can then be reacted with a methyl triphenylphosphonium ylide to generate the desired 4-vinylquinoline derivative.[6]

Synthetic_Workflow 2-amino-benzotrifluoride 2-amino-benzotrifluoride quinoline_core 2,8-Bis(trifluoromethyl) -4-substituted-quinoline 2-amino-benzotrifluoride->quinoline_core Condensation beta-ketoester beta-ketoester beta-ketoester->quinoline_core aldehyde_intermediate 2,8-Bis(trifluoromethyl) -4-quinolinecarbaldehyde quinoline_core->aldehyde_intermediate Functional Group Manipulation final_product 2,8-Bis(trifluoromethyl) -4-vinylquinoline aldehyde_intermediate->final_product Wittig Reaction wittig_reagent Methyl triphenyl- phosphonium ylide wittig_reagent->final_product

Caption: Proposed synthetic workflow for 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

2. Proposed Mechanism of Action (Hypothesis)

Based on the known anticancer activities of mefloquine and other quinoline derivatives, it is hypothesized that 2,8-Bis(trifluoromethyl)-4-vinylquinoline may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Pro-Survival Signaling Pathways: Many quinoline-based anticancer agents have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound could potentially halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, such as G1, S, or G2/M.[8]

The following experimental protocols are designed to investigate these hypotheses.

3. In Vitro Evaluation Protocols

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound.[9]

In_Vitro_Workflow start 2,8-Bis(trifluoromethyl) -4-vinylquinoline cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) start->cytotoxicity ic50 Determine IC50 values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Mechanism of Action (Western Blot) apoptosis->western_blot cell_cycle->western_blot in_vivo Proceed to In Vivo Studies western_blot->in_vivo

Caption: Experimental workflow for in vitro evaluation.

3.1. Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).[10]

  • Objective: To assess the dose-dependent cytotoxic effect of 2,8-Bis(trifluoromethyl)-4-vinylquinoline on a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma])

    • Normal human cell line (e.g., HEK293) for selectivity assessment

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • 2,8-Bis(trifluoromethyl)-4-vinylquinoline (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete medium.

    • Treat the cells with varying concentrations of the compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast5.2
A549Lung8.7
HCT116Colon3.5
U87Glioblastoma6.1
HEK293Normal Kidney> 50

3.2. Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To determine if the cytotoxic effect of the compound is mediated by the induction of apoptosis.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and incubate overnight.

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive population indicates apoptosis induction.

3.3. Protocol 3: Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.[12][13]

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • Test compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[14]

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.[15]

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

3.4. Protocol 4: Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in hypothesized signaling pathways.[4][16]

  • Objective: To investigate the molecular mechanism of action by analyzing the expression of key proteins in signaling pathways like PI3K/Akt and apoptosis pathways (e.g., Bcl-2 family proteins, caspases).

  • Materials:

    • Cancer cell line of interest

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.[4]

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression levels of target proteins in treated versus untreated cells.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,8-Bis(trifluoromethyl) -4-vinylquinoline Compound->Akt Inhibits (Hypothesized) Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Hypothesized mechanism of action via PI3K/Akt pathway inhibition.

4. In Vivo Evaluation Protocol

Promising results from in vitro studies warrant further investigation in animal models.[17]

4.1. Protocol 5: Human Tumor Xenograft Model

This model assesses the antitumor efficacy of the compound in a living organism.[17][18]

  • Objective: To evaluate the in vivo anticancer activity of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in an immunodeficient mouse model.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line that showed sensitivity in vitro

    • Test compound

    • Vehicle for in vivo administration (e.g., saline, PEG400/Tween 80)

    • Matrigel (optional)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specific schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Evaluate any signs of toxicity by monitoring body weight and general health of the animals.

This document outlines a structured and comprehensive approach to evaluating the anticancer potential of the novel compound, 2,8-Bis(trifluoromethyl)-4-vinylquinoline. The provided protocols, from synthesis to in vivo testing, are based on established methodologies in cancer drug discovery. The successful execution of these studies will provide critical insights into the compound's efficacy, mechanism of action, and potential for further development as a therapeutic agent.

References

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Application Notes and Protocols for the Evaluation of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogues as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues as potential antimalarial agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Rationale for Targeting Malaria with Novel Quinoline Analogues

Malaria remains a significant global health challenge, necessitating the urgent development of novel and effective antimalarial drugs to combat the spread of drug-resistant Plasmodium falciparum strains. Quinoline-containing compounds, such as chloroquine and mefloquine, have been central to antimalarial chemotherapy for decades.[1] Their primary mechanism of action is thought to involve the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[2] During this process, toxic heme is released and subsequently detoxified by the parasite through polymerization into hemozoin. Quinoline antimalarials are believed to inhibit this polymerization, leading to an accumulation of toxic heme that ultimately kills the parasite.[3][4][5][6]

The 2,8-bis(trifluoromethyl)quinoline scaffold is a key pharmacophore present in the potent antimalarial drug mefloquine.[7] Analogues featuring this scaffold are of significant interest in antimalarial drug discovery. The introduction of a 4-vinyl group offers a strategic modification to explore new structure-activity relationships (SAR), potentially enhancing potency, overcoming resistance mechanisms, or improving the pharmacokinetic profile. These notes will guide the user through the process of synthesizing these novel analogues and evaluating their antimalarial potential.

PART 1: Synthesis and Characterization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogues

The synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial construction of a key quinoline precursor, followed by the introduction of the vinyl moiety. Two common and effective methods for vinyl group installation, the Wittig reaction and the Heck coupling, are presented here.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Vinyl Group Installation A 2-Aminobenzotrifluoride + Ethyl 4,4,4-trifluoroacetoacetate B 2,8-Bis(trifluoromethyl)-4-quinolinol A->B Polyphosphoric acid, 120°C C 2,8-Bis(trifluoromethyl)-4-chloroquinoline B->C POCl3 or PCl3, reflux F Heck Coupling C->F Ethylene or vinylating agent, Pd catalyst, base D 2,8-Bis(trifluoromethyl)-4-formylquinoline E Wittig Reaction D->E Methyltriphenylphosphonium bromide, strong base G 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogue E->G F->G

Caption: Proposed synthetic routes to 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues.

Protocol 1.1: Synthesis of 2,8-Bis(trifluoromethyl)-4-formylquinoline (Precursor for Wittig Reaction)

This protocol outlines the synthesis of the aldehyde precursor necessary for the Wittig reaction. The initial steps to obtain the chloroquinoline intermediate are based on established methods.[8][9] The final oxidation step is a standard procedure for converting a methylquinoline to a formylquinoline.[10]

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

  • In a reaction vessel, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120°C and stir for 3 hours under a nitrogen atmosphere.[8]

  • After cooling, quench the reaction with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,8-bis(trifluoromethyl)-4-quinolinol.

Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

  • Reflux the 2,8-bis(trifluoromethyl)-4-quinolinol from the previous step in phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) for 8 hours.[9]

  • Carefully distill off the excess POCl₃/PCl₃.

  • Pour the residue onto ice water and basify with a strong base (e.g., NaOH) to a pH of 12-13.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain 2,8-bis(trifluoromethyl)-4-chloroquinoline.[9]

Step 3: Synthesis of 2,8-Bis(trifluoromethyl)-4-methylquinoline

  • This step involves a coupling reaction to introduce a methyl group at the 4-position, which is a common synthetic transformation. A variety of methods, such as a Negishi or Suzuki coupling, can be employed using the 4-chloroquinoline as a starting material.

Step 4: Synthesis of 2,8-Bis(trifluoromethyl)-4-formylquinoline

  • Oxidize the 2,8-bis(trifluoromethyl)-4-methylquinoline using selenium dioxide in a mixture of dioxane and water at reflux.[10]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography to obtain 2,8-bis(trifluoromethyl)-4-formylquinoline.

Protocol 1.2: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[11][12][13] This protocol uses the 4-formylquinoline precursor synthesized in Protocol 1.1.

Step 1: Preparation of the Phosphorus Ylide

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The solution should turn a characteristic ylide color (often orange or deep red).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: The Wittig Reaction

  • Dissolve 2,8-bis(trifluoromethyl)-4-formylquinoline in anhydrous THF in a separate flask under nitrogen.

  • Cool the aldehyde solution to 0°C.

  • Slowly transfer the prepared ylide solution to the aldehyde solution via cannula.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,8-bis(trifluoromethyl)-4-vinylquinoline analogue.

Protocol 1.3: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be used to couple an alkene with an aryl or vinyl halide.[14] This protocol utilizes the 2,8-bis(trifluoromethyl)-4-chloroquinoline precursor from Protocol 1.1, Step 2.

Step 1: The Heck Coupling Reaction

  • To a reaction vessel, add 2,8-bis(trifluoromethyl)-4-chloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., triethylamine, potassium carbonate).[15]

  • Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile.[15]

  • Introduce the vinylating agent. This can be ethylene gas bubbled through the solution or a vinylboronic acid derivative.

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the specific catalyst and substrates used.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

PART 2: In Vitro Antimalarial Activity and Cytotoxicity Assessment

A crucial step in drug discovery is to determine the potency of the synthesized compounds against the target organism and their toxicity towards mammalian cells to establish a selectivity index.

Diagram of the In Vitro Evaluation Workflow

in_vitro_workflow cluster_antimalarial Antimalarial Activity cluster_cytotoxicity Cytotoxicity start Synthesized Analogues p_falciparum P. falciparum Culture (e.g., Dd2, NF54 strains) start->p_falciparum mammalian_cells Mammalian Cell Line (e.g., HepG2, HEK293T) start->mammalian_cells sybr_green SYBR Green I Assay p_falciparum->sybr_green ic50_calc Calculate IC50 sybr_green->ic50_calc selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 ic50_calc->selectivity mtt_assay MTT or MTS Assay mammalian_cells->mtt_assay cc50_calc Calculate CC50 mtt_assay->cc50_calc cc50_calc->selectivity

Caption: Workflow for in vitro antimalarial and cytotoxicity testing.

Protocol 2.1: In Vitro Antimalarial Activity using the SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (e.g., chloroquine-resistant Dd2 strain)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µL/mL SYBR Green I)

  • Test compounds and control drugs (e.g., chloroquine, mefloquine) dissolved in DMSO.

Procedure:

  • Serially dilute the test compounds in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Add the parasite culture to the wells containing the serially diluted compounds. Include wells with no drug (positive control for growth) and wells with uninfected erythrocytes (negative control).

  • Incubate the plate for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2.2: Cytotoxicity Assay against Mammalian Cell Lines

This protocol determines the toxicity of the compounds to mammalian cells, which is essential for calculating the selectivity index. The MTT or MTS assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cancer cells, or a non-cancerous line like HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear microplates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Test compounds and control cytotoxic drug (e.g., doxorubicin) dissolved in DMSO.

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells. Include wells with no compound (cell control) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation and Interpretation

Summarize the IC₅₀ and CC₅₀ values in a table to facilitate comparison and calculate the Selectivity Index (SI), which is a measure of the compound's specificity for the parasite over mammalian cells. A higher SI value is desirable.

SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

Table 1: Representative In Vitro Activity of Quinoline Analogues

CompoundP. falciparum Dd2 IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
Vinylquinoline Analogue 1 5.9 ± 1.4[7]>15[16]>2542
Vinylquinoline Analogue 2 10.9 ± 1.9[7]>15[16]>1376
Mefloquine ~20~10~500
Chloroquine ~150>50>333
(Note: Data for vinylquinoline analogues are representative values from closely related 2-arylvinylquinolines and quinoxaline derivatives as a reference for expected potency and selectivity.[7][16] Actual values must be determined experimentally.)

A high selectivity index (often desired to be >100) indicates that the compound is significantly more toxic to the malaria parasite than to human cells, making it a more promising candidate for further development.[7]

PART 3: In Vivo Antimalarial Efficacy Assessment

Promising compounds from in vitro screening should be evaluated for their efficacy in an animal model of malaria. The Peters' 4-day suppressive test is a standard in vivo assay.

Protocol 3.1: Peters' 4-Day Suppressive Test in a Murine Model

This test evaluates the ability of a compound to suppress the growth of malaria parasites in mice.

Materials:

  • Plasmodium berghei (a rodent malaria parasite)

  • Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Positive control drug (e.g., chloroquine)

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Two to four hours after infection, administer the first dose of the test compound orally or subcutaneously.

  • Administer the compound once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia (percentage of infected red blood cells) by light microscopy.

  • Calculate the percentage of parasitemia suppression for each group compared to the vehicle-treated control group.

% Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

PART 4: Mechanism of Action Insights

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation.[3][4] The 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues are expected to share this mechanism.

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole cluster_drug Drug Action hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization buildup Heme Accumulation heme->buildup drug Quinoline Analogue inhibition Inhibition drug->inhibition inhibition->hemozoin death Parasite Death buildup->death

Caption: Inhibition of heme polymerization by quinoline antimalarials.

The vinylquinoline analogues likely accumulate in the parasite's acidic food vacuole. There, they can interfere with the crystallization of heme into hemozoin by capping the growing crystal faces or forming a complex with heme that prevents its incorporation into the hemozoin polymer.[3][17] This leads to the buildup of free heme, which is toxic to the parasite through the generation of reactive oxygen species and membrane damage, ultimately resulting in parasite death.

References

  • Li, C., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of Biological Chemistry, 273(47), 31103–31107. Available at: [Link]

  • Sharma, M., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Vallejos, G., et al. (1988). Synthesis of 4-Vinylquinoline. Journal of Heterocyclic Chemistry, 25, 819. Available at: [Link]

  • Penna-Coutinho, J., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Serrano-Pérez, A., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Kple, K. P., et al. (2017). In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine. BMC Infectious Diseases, 17(1), 803. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Molecules. Available at: [Link]

  • Kucharski, D. J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Available at: [Link]

  • Ajani, O. O., et al. (2023). Selected quinoline derivatives with anti-malarial activity. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

  • Wiederhold, N. P., et al. (2022). Analogs of the anti-malaria drug mefloquine have broad-spectrum antifungal activity and are efficacious in a model of disseminated Candida auris infection. mBio. Available at: [Link]

  • Egan, T. J. (2008). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 51(24), 7837–7850. Available at: [Link]

  • Olafson, K. N., et al. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(29), 7541–7546. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Wipf, P. (2007). Heck Reactions. University of Pittsburgh. Available at: [Link]

  • ResearchGate. (n.d.). The in vitro toxicities of mefloquine and mefloquine derivatives.... Available at: [Link]

  • Huang, T.-H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14884-14896. Available at: [Link]

  • Rosenthal, M. R., et al. (2022). Quinolines interfere with heme-mediated activation of artemisinins. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Available at: [Link]

  • Adimurthy, S., et al. (2006). An approach for quinolines via palladium-catalyzed Heck coupling followed by cyclization. Tetrahedron Letters, 47(34), 6071-6074. Available at: [Link]

Sources

"incorporating 2,8-Bis(trifluoromethyl)-4-vinylquinoline into polymer backbones"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Incorporating 2,8-Bis(trifluoromethyl)-4-vinylquinoline into Polymer Backbones for Advanced Applications

Abstract

The integration of highly functionalized monomers into polymer backbones is a cornerstone of modern materials science and drug development. This guide provides a comprehensive overview and detailed protocols for the synthesis, polymerization, and characterization of polymers containing 2,8-Bis(trifluoromethyl)-4-vinylquinoline. The unique combination of a quinoline core, known for its diverse biological activities and thermal stability, with two trifluoromethyl groups offers a pathway to materials with enhanced thermal resistance, chemical inertness, low dielectric constants, and potentially novel pharmacological properties.[1][2][3] This document is intended for researchers in polymer chemistry, materials science, and medicinal chemistry, providing the foundational knowledge to harness the potential of this fluorinated vinyl monomer. We will detail controlled radical polymerization techniques, which allow for precise control over polymer architecture, and outline a full suite of characterization methods to validate the successful incorporation of the monomer and to understand the properties of the resulting polymers.

Introduction: The Rationale for Fluorinated Quinoline Polymers

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including roles as anticancer, antimalarial, and antimicrobial agents.[1][4] Their rigid, aromatic structure also imparts significant thermal stability to materials.[2] Concurrently, the incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a proven strategy for modulating electronic properties, enhancing thermal and oxidative stability, and increasing hydrophobicity.[3][5]

By creating polymers from 2,8-Bis(trifluoromethyl)-4-vinylquinoline, we aim to synergize these attributes. The vinyl group provides a versatile handle for addition polymerization, enabling its incorporation into a wide range of polymer backbones. The resulting materials are projected to exhibit:

  • Enhanced Thermal Stability: Both the quinoline ring and the C-F bonds contribute to high decomposition temperatures.[2][5]

  • Chemical Resistance & Hydrophobicity: The high fluorine content creates low surface energy materials suitable for specialty coatings.

  • Controlled Bioactivity: The quinoline moiety can be leveraged for applications in drug delivery or to create intrinsically antimicrobial polymers.[4][6]

  • Tunable Dielectric Properties: Fluorinated polymers are known for their low dielectric constants, making them valuable in microelectronics.[3]

This guide will focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization (CRP) technique that offers exceptional control over molecular weight, dispersity, and complex architectures like block copolymers.[7][8]

Monomer Synthesis: 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The synthesis of the vinyl monomer first requires the creation of a suitable precursor, 2,8-Bis(trifluoromethyl)-4-quinolinol, which can then be converted to the final vinyl product.

Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol is adapted from established methods for quinolinol synthesis.[9] The reaction proceeds via a condensation reaction between 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate, followed by a cyclization step.

Materials:

  • 2-Aminobenzotrifluoride

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate in a 1:1 molar ratio.

  • Cyclization: Add polyphosphoric acid (approx. 2-3 times the weight of the reactants) to the mixture.

  • Heating: Heat the reaction mixture to 120 °C and stir for 3-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully quench the reaction by pouring the mixture into a beaker of ice water. A precipitate or sticky solid should form.[9]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[9]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2,8-Bis(trifluoromethyl)-4-quinolinol.

Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

This step involves converting the hydroxyl group of the quinolinol into a vinyl group. A common method is to first convert the hydroxyl to a triflate (a good leaving group) and then perform a Stille cross-coupling reaction with vinyltributyltin.

Materials:

  • 2,8-Bis(trifluoromethyl)-4-quinolinol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Vinyltributyltin, (CH₂=CH)Sn(Bu)₃

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Anhydrous, degassed 1,4-dioxane

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • Triflate Formation: Dissolve the quinolinol in anhydrous DCM and cool to 0 °C. Add pyridine (1.5 eq) followed by the slow, dropwise addition of triflic anhydride (1.2 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Workup: Quench the reaction with water and extract with DCM. Dry the organic layer and concentrate to obtain the crude quinoline triflate. Purify if necessary.

  • Stille Coupling: In a Schlenk flask under nitrogen, dissolve the quinoline triflate, vinyltributyltin (1.5 eq), and Pd(PPh₃)₄ (5 mol%) in anhydrous, degassed 1,4-dioxane.

  • Heating: Heat the reaction mixture to 90-100 °C and stir overnight. Monitor by TLC.

  • Quenching & Purification: After cooling, quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour (this removes the tin byproduct). Filter the mixture through Celite, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Characterization: Confirm the final structure using ¹H NMR (presence of vinyl protons), ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Polymerization via RAFT

RAFT polymerization is a powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[8][10]

Causality and Component Selection
  • Mechanism: RAFT employs a chain transfer agent (CTA) to reversibly cap the growing polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped) chains, allowing all chains to grow at a similar rate.

  • Initiator: A standard radical initiator (e.g., AIBN or V-70) is required to generate the initial radicals. The choice of initiator depends on the desired reaction temperature.

  • Chain Transfer Agent (CTA): The choice of CTA is critical and depends on the monomer. For vinylquinolines, a trithiocarbonate-based CTA such as S,S-Dibenzyl trithiocarbonate or 2-Cyano-2-propyl dodecyl trithiocarbonate is a suitable starting point.

  • Solvent: A non-protic solvent that can dissolve the monomer, CTA, initiator, and resulting polymer is required. Toluene, dioxane, or anisole are good candidates.

General Protocol: Homopolymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Monomer Monomer Schlenk Combine in Schlenk Flask Monomer->Schlenk CTA RAFT CTA CTA->Schlenk Initiator Initiator Initiator->Schlenk Solvent Solvent Solvent->Schlenk Freeze 3x Freeze-Pump-Thaw Cycles Schlenk->Freeze Heat Immerse in Oil Bath (e.g., 80 °C) Freeze->Heat Cool Cool & Expose to Air Heat->Cool Precipitate Precipitate into Cold Methanol Cool->Precipitate Filter Filter & Collect Solid Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Final Polymer Final Polymer Dry->Final Polymer G cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Properties Polymer Purified Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Polymer->NMR Structure, Composition FTIR FTIR Spectroscopy Polymer->FTIR Functional Groups GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC Mn, Mw, Đ TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability (Td) DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Glass Transition (Tg)

Sources

Application Notes and Protocols: The Strategic Use of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in the Synthesis of Advanced Photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Integration of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in Photosensitizer Design

The quest for highly efficacious photosensitizers for applications such as photodynamic therapy (PDT) is driven by the need for molecules with optimized photophysical properties, enhanced stability, and improved biological targeting.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for their potential in PDT.[2] The specific monomer, 2,8-bis(trifluoromethyl)-4-vinylquinoline, offers a unique combination of properties that make it a compelling building block for next-generation photosensitizers.

The two trifluoromethyl (CF3) groups are strong electron-withdrawing substituents that significantly influence the electronic and physicochemical properties of the quinoline core.[3] These groups are known to enhance metabolic stability and lipophilicity, which can improve cellular uptake and resistance to enzymatic degradation.[3][4] Furthermore, the presence of CF3 groups can modulate the photophysical properties of the resulting photosensitizer, potentially leading to higher intersystem crossing rates and, consequently, more efficient generation of cytotoxic singlet oxygen.[3] The vinyl group at the 4-position provides a versatile handle for several key synthetic transformations, allowing for the incorporation of this quinoline moiety into a variety of molecular architectures.[5] This functional group is amenable to polymerization, participation in cross-coupling reactions, and coordination to metal centers.[5][6]

These application notes will provide detailed protocols for the synthesis of 2,8-bis(trifluoromethyl)-4-vinylquinoline and its subsequent use in the preparation of polymeric photosensitizers, metal complexes, and porphyrin-based photosensitizers.

PART 1: Synthesis of the Core Monomer: 2,8-Bis(trifluoromethyl)-4-vinylquinoline

A reliable supply of the vinylquinoline monomer is the essential first step. The synthesis commences with the commercially available 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate to produce 2,8-bis(trifluoromethyl)-4-quinolinol.[7] This intermediate is then converted to the corresponding triflate, which serves as an excellent substrate for a Stille or Suzuki cross-coupling reaction to introduce the vinyl group.

Protocol 1.1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol is adapted from the procedure described by da Silva, R. M. R. J., et al. (2019).[7]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid

  • Ice

  • Distilled water

Procedure:

  • To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol) followed by ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).

  • Stir the reaction mixture at 150 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing a large amount of crushed ice and distilled water with vigorous stirring. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Dry the solid under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.

Protocol 1.2: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline via Suzuki Coupling

This protocol is a representative procedure based on established Suzuki coupling methodologies for vinylation.[5][8]

Materials:

  • 2,8-Bis(trifluoromethyl)-4-quinolinol

  • Triflic anhydride (Tf2O)

  • Pyridine

  • Dichloromethane (DCM)

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate

  • Dissolve 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of triflic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO4.

  • Purify the crude product by flash column chromatography on silica gel to obtain the triflate intermediate.

Step 2: Suzuki Coupling with Potassium vinyltrifluoroborate

  • In a Schlenk flask, combine the triflate intermediate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,8-bis(trifluoromethyl)-4-vinylquinoline.

PART 2: Application in Photosensitizer Synthesis

The synthesized 2,8-bis(trifluoromethyl)-4-vinylquinoline can be employed in several strategies to construct advanced photosensitizers.

Application 2.1: Synthesis of a Poly(2,8-bis(trifluoromethyl)-4-vinylquinoline) Photosensitizer

Polymeric photosensitizers offer advantages such as high loading of the photosensitizing unit and potential for passive targeting via the enhanced permeability and retention (EPR) effect.[9]

Protocol 2.1.1: Radical Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

This is a general protocol for free radical polymerization.

Materials:

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Dissolve 2,8-bis(trifluoromethyl)-4-vinylquinoline (1.0 eq) and AIBN (0.02 eq) in anhydrous toluene in a Schlenk tube.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Cool the solution to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

G Monomer 2,8-Bis(trifluoromethyl)- 4-vinylquinoline Polymer Poly(2,8-bis(trifluoromethyl)- 4-vinylquinoline) Monomer->Polymer Radical Polymerization (Toluene, 70°C) AIBN AIBN (Initiator) AIBN->Polymer

Caption: Radical polymerization of the vinylquinoline monomer.

Application 2.2: Synthesis of a Ruthenium(II)-Quinoline Photosensitizer Complex

Ruthenium(II) polypyridyl complexes are well-established photosensitizers for PDT.[10] The quinoline moiety can serve as a ligand, and the trifluoromethyl groups can enhance the photophysical properties.

Protocol 2.2.1: Synthesis of a Ru(II) Complex with 2,8-Bis(trifluoromethyl)-4-vinylquinoline

This protocol is based on established methods for the synthesis of ruthenium complexes.[10][11]

Materials:

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline

  • [Ru(bpy)2Cl2] (bpy = 2,2'-bipyridine)

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH4PF6)

Procedure:

  • Suspend [Ru(bpy)2Cl2] (1.0 eq) and 2,8-bis(trifluoromethyl)-4-vinylquinoline (1.1 eq) in a mixture of ethanol and water (3:1 v/v).

  • Reflux the mixture for 6 hours under a nitrogen atmosphere. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH4PF6 to precipitate the complex as the hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

G Reactants [Ru(bpy)2Cl2] 2,8-Bis(trifluoromethyl)- 4-vinylquinoline Product [Ru(bpy)2(2,8-bis(trifluoromethyl)- 4-vinylquinoline)](PF6)2 Reactants->Product Reflux, 6h Solvent Ethanol/Water Solvent->Product

Caption: Synthesis of a Ru(II)-quinoline photosensitizer complex.

Application 2.3: Heck Coupling of 2,8-Bis(trifluoromethyl)-4-vinylquinoline to a Porphyrin Core

Porphyrins are a major class of photosensitizers.[12] The Heck reaction allows for the covalent attachment of the vinylquinoline moiety to a halogenated porphyrin, combining the properties of both chromophores.[1][6]

Protocol 2.3.1: Heck Coupling to a Brominated Porphyrin

This protocol is adapted from procedures for Heck reactions on porphyrins.[6][12]

Materials:

  • 5-Bromo-10,15,20-triphenylporphyrin (or another suitable brominated porphyrin)

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask, dissolve 5-bromo-10,15,20-triphenylporphyrin (1.0 eq), Pd(OAc)2 (0.1 eq), and P(o-tol)3 (0.4 eq) in anhydrous DMF.

  • Add triethylamine (5.0 eq) and 2,8-bis(trifluoromethyl)-4-vinylquinoline (1.5 eq).

  • Degas the solution with nitrogen for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature, pour into water, and extract with chloroform.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Purify the crude product by column chromatography on silica gel to obtain the quinoline-porphyrin conjugate.

G Porphyrin Brominated Porphyrin Product Quinoline-Porphyrin Conjugate Porphyrin->Product Quinoline 2,8-Bis(trifluoromethyl)- 4-vinylquinoline Quinoline->Product Catalyst Pd(OAc)2 / P(o-tol)3 Catalyst->Product Heck Coupling Base Triethylamine Base->Product

Caption: Heck coupling of the vinylquinoline to a porphyrin.

PART 3: Expected Photophysical Properties and Data

The incorporation of the 2,8-bis(trifluoromethyl)quinoline moiety is expected to significantly influence the photophysical properties of the resulting photosensitizers.

PropertyExpected Influence of 2,8-Bis(trifluoromethyl)quinolineRationale
Absorption Spectrum Potential for slight blue or red shift depending on the final structure.The quinoline moiety itself is a chromophore. The CF3 groups can modulate the electronic transitions.
Fluorescence Quantum Yield Likely to be low.Efficient photosensitizers for PDT typically have low fluorescence quantum yields, favoring intersystem crossing to the triplet state.
Singlet Oxygen Quantum Yield (ΦΔ) Expected to be enhanced.The electron-withdrawing CF3 groups can promote spin-orbit coupling, leading to more efficient intersystem crossing and higher singlet oxygen generation.[3]
Photostability Expected to be high.The trifluoromethyl groups can increase the oxidative stability of the molecule.[3]

Conclusion

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a highly promising and versatile building block for the synthesis of advanced photosensitizers. The trifluoromethyl groups offer the potential for enhanced photophysical properties and metabolic stability, while the vinyl group provides a reactive handle for incorporation into a diverse range of molecular architectures, including polymers, metal complexes, and porphyrin conjugates. The protocols outlined in these application notes provide a roadmap for researchers and drug development professionals to explore the potential of this unique quinoline derivative in the development of next-generation phototherapeutics.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Royal Society of Chemistry.
  • Molander, G. A., & Brown, A. R. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. Organic Letters, 13(11), 5024-5027.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Lima, C. F., et al. (2021). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Molecules, 26(16), 4946.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2938-2949.
  • Diwu, J., & Lown, J. W. (1993). Photosensitization with anticancer agents. 18. Perylenequinonoid pigments as potential photodynamic therapeutic agents: preparation and photodynamic properties of amino-substituted hypocrellin derivatives. Journal of Photochemistry and Photobiology B: Biology, 18(2-3), 131-143.
  • Lembo, A., et al. (2021). Heck reaction between free base 2-Br-porphyrin and vinyl-ferrocene derivatives. Electrochemical and spectroscopic characterisation of β-functionalised alpha and trans-vinyl-ferrocene porphyrin derivatives. A comparative study. New Journal of Chemistry, 45(3), 1345-1355.
  • Serebryakova, M. V., et al. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 19(2), 334-341.
  • Design, synthesis, and in silico-in vitro antimalarial evaluation of 1,2,3-triazole-linked dihydropyrimidinone quinoline hybrids. (2020).
  • Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity. (2014).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Smokal, V., et al. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties.
  • Karampatsi, K., et al. (2024). Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. Molecules, 29(14), 3234.
  • Co-loading Radio-photosensitizer Agents on Polymer and Lipid-based Nanocarriers for Radio-photodynamic Therapy Purposes: Review. (2024). PubMed.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021).
  • Boyle, R. W., & Dolphin, D. (2006). The Heck reaction for porphyrin functionalisation: synthesis of meso-alkenyl monoporphyrins and palladium-catalysed formation of unprecedented meso-beta ethene-linked diporphyrins.
  • Roy, D. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2013).
  • Synthesis of ruthenium complexes and their catalytic applications: A review. (2021). Inorganic and Nano-Metal Chemistry.
  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymeriz
  • Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21864-21885.
  • Ruthenium complexes with vinyl, styryl, and vinylpyrenyl ligands: a case of non-innocence in organometallic chemistry. (2008). PubMed.
  • da Silva, R. M. R. J., et al. (2019). Design, synthesis and in vitro antiplasmodial activity of new 2,8-bis(trifluoromethyl)quinolin-4-yl derivatives. Bioorganic & Medicinal Chemistry, 27(6), 1002-1008.
  • Palladium(II)-Porphyrin Complexes as Efficient and Eco-Friendly Catalysts for Mizoroki-Heck Coupling. (2018).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • The Journal of Organic Chemistry. (n.d.). American Chemical Society.
  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2024). MDPI.
  • Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (2016). Dalton Transactions.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific molecule. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the quinoline core, requiring careful consideration of synthetic strategies and reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experiments.

Understanding the Core Challenges

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a non-trivial endeavor due to the electronic properties imparted by the trifluoromethyl substituents. These groups deactivate the quinoline ring, making it less susceptible to certain electrophilic additions and modifying the reactivity of adjacent positions. The primary challenges you may encounter include:

  • Low reactivity of the quinoline core: The electron-withdrawing nature of the CF₃ groups can hinder reactions at the C4 position.

  • Difficulty in introducing the vinyl group: Standard olefination methods may require significant optimization to be effective.

  • Side reactions and byproduct formation: The harsh conditions sometimes required can lead to undesired chemical transformations.[1]

  • Product instability: Vinylquinolines can be prone to polymerization, requiring careful handling and storage.

  • Purification complexities: Separating the desired product from starting materials and byproducts can be challenging.

This guide will address these issues in a practical, question-and-answer format, providing you with the rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My attempt to introduce the vinyl group via a direct Friedel-Crafts vinylation was unsuccessful. What is the underlying issue and what are alternative approaches?

Answer:

Direct Friedel-Crafts type reactions on the 2,8-bis(trifluoromethyl)quinoline core are highly unlikely to succeed. The two trifluoromethyl groups are powerful electron-withdrawing groups, which deactivate the quinoline ring towards electrophilic aromatic substitution.

Instead of direct vinylation, a more robust strategy involves the functionalization of a pre-existing group at the C4 position. The most common and effective approaches are outlined below:

  • The Wittig Reaction: This is a reliable method for converting a carbonyl group into an alkene.[2][3][4] The synthesis would, therefore, involve the preparation of the precursor, 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde.

  • The Heck Reaction: This palladium-catalyzed cross-coupling reaction can form a carbon-carbon bond between a halide and an alkene.[5][6][7] This would involve the synthesis of 4-halo-2,8-bis(trifluoromethyl)quinoline as a precursor.

  • Grignard Reaction: The reaction of a Grignard reagent with a C4-functionalized quinoline can also be a viable route.[8][9][10] For example, reacting 4-formyl-2,8-bis(trifluoromethyl)quinoline with methylmagnesium bromide would yield a secondary alcohol, which can then be dehydrated to the vinyl group.

The choice of method will depend on the availability of starting materials and your laboratory's expertise.

Troubleshooting Guide 1: Low Yield in Wittig Reaction for Vinyl Group Installation

Q1.1: I am getting a very low yield for my Wittig reaction with 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde. What are the likely causes?

Answer:

Low yields in Wittig reactions involving electron-deficient aldehydes can be attributed to several factors. Here’s a systematic troubleshooting approach:

1. Ylide Formation and Stability:

  • Incomplete Ylide Formation: The formation of the phosphorus ylide requires a strong base.[2][11] Ensure your base is sufficiently strong (e.g., n-butyllithium, sodium hydride) and that the reaction is performed under strictly anhydrous and inert conditions.

  • Ylide Instability: While stabilized ylides are generally more stable, the reactivity of your specific ylide might be a factor. Prepare the ylide in situ and use it immediately.

2. Aldehyde Reactivity:

  • Reduced Electrophilicity: While the trifluoromethyl groups are electron-withdrawing, their effect on the C4-aldehyde might be complex. Ensure the reaction is given sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial.[12]

3. Reaction Conditions:

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like THF or DMSO are commonly used.

  • Temperature: While many Wittig reactions proceed at room temperature, you may need to gently heat the reaction mixture to drive it to completion. However, be cautious of potential side reactions at elevated temperatures.

Experimental Protocol: Wittig Reaction for the Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

  • Ylide Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium in hexanes) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide has formed (typically indicated by a color change).

  • Wittig Reaction:

    • Dissolve 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the freshly prepared ylide at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_start Methyltriphenylphosphonium bromide in THF add_base Add strong base (e.g., n-BuLi) at 0°C ylide_start->add_base stir_ylide Stir at RT for 1-2h add_base->stir_ylide ylide_product Phosphorus Ylide stir_ylide->ylide_product add_aldehyde Add aldehyde to ylide at 0°C ylide_product->add_aldehyde aldehyde 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde in THF aldehyde->add_aldehyde stir_wittig Stir overnight at RT add_aldehyde->stir_wittig product_mixture Crude Product Mixture stir_wittig->product_mixture quench Quench with aq. NH4Cl product_mixture->quench extract Extract with organic solvent quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify final_product 2,8-Bis(trifluoromethyl)-4-vinylquinoline purify->final_product

Caption: Workflow for the Wittig reaction.

Troubleshooting Guide 2: Unsuccessful Heck Reaction

Q2.1: My Heck reaction between 4-halo-2,8-bis(trifluoromethyl)quinoline and ethylene (or a vinyl equivalent) is not working. What should I consider?

Answer:

The Heck reaction is a powerful tool, but its success with electron-deficient substrates can be challenging. Here are key parameters to optimize:

1. Choice of Halide:

  • The reactivity of the halide is crucial. The general order of reactivity is I > Br > Cl. If you are using a chloride, consider switching to a bromide or iodide for a more facile oxidative addition to the palladium catalyst.

2. Catalyst System:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can often improve the efficiency of the reaction with electron-deficient aryl halides. Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃).

  • Base: A base is required to regenerate the active catalyst. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (NEt₃) are commonly used. The choice of base can influence the reaction outcome.

3. Reaction Conditions:

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective.

  • Temperature: The Heck reaction typically requires elevated temperatures (80-140°C).

  • Ethylene Source: If using ethylene gas, ensure a constant and sufficient pressure is maintained. Alternatively, vinylating agents like potassium vinyltrifluoroborate can be used.

dot

Heck_Reaction_Parameters cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Heck Heck Reaction Optimization Halide 4-Halo-2,8-bis(trifluoromethyl)quinoline (I > Br > Cl) Heck->Halide Vinyl Vinyl Source (Ethylene gas or Vinylating agent) Heck->Vinyl Pd Palladium Source (Pd(OAc)₂, Pd₂(dba)₃) Heck->Pd Ligand Phosphine Ligand (e.g., P(t-Bu)₃, PCy₃) Heck->Ligand Base Base (e.g., K₂CO₃, NEt₃) Heck->Base Solvent Solvent (DMF, DMAc, NMP) Heck->Solvent Temp Temperature (80-140°C) Heck->Temp

Caption: Key parameters for optimizing the Heck reaction.

FAQ 2: I am observing polymerization of my final product. How can I prevent this and ensure the stability of 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

Answer:

Vinyl compounds, especially those with electron-withdrawing groups, can be susceptible to polymerization. Here are some preventative measures and storage recommendations:

  • Inhibitors: During purification and storage, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone in small amounts.

  • Storage Conditions:

    • Temperature: Store the purified product at low temperatures (e.g., in a freezer at -20°C) to minimize thermal polymerization.

    • Light: Protect the compound from light, as UV radiation can initiate polymerization. Store in an amber vial or a vial wrapped in aluminum foil.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes lead to decomposition and subsequent polymerization.

  • Purity: Ensure the final product is free from any residual catalysts or acidic/basic impurities that could initiate polymerization.

Storage ConditionRecommendationRationale
Temperature Store at ≤ -20°CReduces the rate of thermal polymerization.
Light Store in an amber vial or protect from lightPrevents photo-initiated polymerization.
Atmosphere Store under an inert atmosphere (Ar or N₂)Minimizes oxidation and potential side reactions.
Additives Add a radical inhibitor (e.g., BHT)Scavenges free radicals that can initiate polymerization.

Troubleshooting Guide 3: Purification Challenges

Q3.1: I am having difficulty purifying 2,8-Bis(trifluoromethyl)-4-vinylquinoline by column chromatography. What are some tips for effective purification?

Answer:

Purification of highly fluorinated compounds can be challenging due to their unique polarity. Here are some strategies to improve your purification:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient. However, if you are having trouble with separation, consider using alumina (neutral or basic).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. You may need to use a shallow gradient to achieve good separation. Due to the fluorine content, your compound may be less polar than expected.

    • TLC Analysis: Before running a column, carefully optimize your solvent system using TLC. The ideal Rf value for your product on the TLC plate is typically between 0.2 and 0.4.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems.

    • Distillation: If your product is a thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an excellent purification technique.[13]

Concluding Remarks

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline presents a series of challenges that can be overcome with a systematic and well-informed approach. By understanding the electronic effects of the trifluoromethyl groups and carefully selecting and optimizing your reaction conditions, you can successfully synthesize and handle this valuable compound. This guide provides a starting point for troubleshooting common issues, but as with any complex synthesis, meticulous experimental technique and careful monitoring are paramount to success.

References

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Google Patents. CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • Google Patents.
  • MDPI. A Review of Developments in Polymer Stabilized Liquid Crystals. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ResearchGate. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • PMC - NIH. The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Journal of New Developments in Chemistry. Side Reactions. [Link]

  • ResearchGate. Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. [Link]

  • Catalysis Science & Technology (RSC Publishing). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

  • Polymer Chemistry (RSC Publishing). Precision design of vinyl amine and vinyl alcohol-based copolymers via cobalt-mediated radical polymerization. [Link]

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"optimization of reaction conditions for 2,8-Bis(trifluoromethyl)-4-vinylquinoline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This valuable compound serves as a critical building block in medicinal chemistry and materials science. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Overview of the Synthetic Challenge

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline typically involves a multi-step process culminating in a palladium-catalyzed cross-coupling reaction. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the quinoline core, presenting unique challenges in both the preparation of the precursor and the final vinylation step. This guide focuses on the most common and robust pathway: the conversion of a 4-halo-2,8-bis(trifluoromethyl)quinoline intermediate into the target vinylquinoline via a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The diagram below illustrates the common synthetic approach, which forms the basis for the discussions in this guide.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Halogenation cluster_2 Part 3: Vinylation (Cross-Coupling) A 2-Amino-3-(trifluoromethyl)benzotrifluoride B Condensation with Ethyl Acetoacetate A->B Step 1 C 2,8-Bis(trifluoromethyl)-4-quinolinol B->C Cyclization E 4-Chloro- or 4-Bromo- 2,8-bis(trifluoromethyl)quinoline C->E Step 2 D Halogenating Agent (e.g., POCl₃, POBr₃) D->E H 2,8-Bis(trifluoromethyl)-4-vinylquinoline E->H Step 3: Suzuki Coupling F Vinylating Agent (e.g., Potassium Vinyltrifluoroborate) F->H G Palladium Catalyst & Ligand G->H cat.

Caption: General workflow for 2,8-Bis(trifluoromethyl)-4-vinylquinoline synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most reliable method for introducing the vinyl group at the 4-position of the quinoline core?

A1: Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.[1][2] While several methods exist (Heck, Stille, Hiyama), the Suzuki-Miyaura coupling is often preferred due to its operational simplicity, high functional group tolerance, and the commercial availability and stability of the vinylating agent.[3][4] Potassium vinyltrifluoroborate is a particularly effective reagent as it is a stable, crystalline solid, circumventing the instability issues associated with vinyl boronic acid.[5]

Q2: How do I prepare the 4-halo-2,8-bis(trifluoromethyl)quinoline precursor?

A2: The most common route starts from 2,8-bis(trifluoromethyl)-4-quinolinol. This quinolinol can be synthesized via the Conrad-Limpach reaction or a similar cyclization method.[6] The hydroxyl group of the quinolinol is then converted to a halogen (typically chloro or bromo), which serves as the handle for the cross-coupling reaction. This is achieved using standard halogenating agents like phosphorus oxychloride (POCl₃) for the 4-chloro derivative or phosphorus oxybromide (POBr₃) for the 4-bromo derivative at elevated temperatures.[7]

Q3: Which palladium catalyst and ligand system should I choose for the Suzuki coupling?

A3: The choice of catalyst and ligand is critical for success. The 2,8-bis(trifluoromethyl)quinoline core is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. A common starting point is a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand. For electron-deficient substrates, electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective in promoting the oxidative addition step and preventing catalyst deactivation.[8]

Q4: What are the most critical reaction parameters to control during the vinylation step?

A4: The three most critical parameters are:

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

  • Base Selection: The base is crucial for the transmetalation step in the Suzuki cycle. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice and quality of the base can significantly impact the reaction rate and yield.[8][9]

  • Solvent System: A solvent system that can solubilize both the organic substrate and the inorganic base is necessary. Common choices include mixtures of an organic solvent (like 1,4-dioxane, toluene, or DMF) with water. The water is often essential for dissolving the base and facilitating the catalytic cycle.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q: My Suzuki coupling reaction is not working. TLC/LCMS analysis shows only my starting 4-haloquinoline. What went wrong?

A: This is a common issue that typically points to a problem with the catalytic system.

  • Plausible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been deactivated by oxygen. Ensure your flask was properly purged, and all solvents were thoroughly degassed before adding the catalyst.

  • Plausible Cause 2: Ineffective Ligand. The chosen ligand may not be suitable for this specific substrate. If using a standard ligand like PPh₃ fails, switch to a more electron-rich Buchwald-type biarylphosphine ligand (e.g., SPhos) which can facilitate the challenging oxidative addition step with your electron-poor quinoline.[8]

  • Plausible Cause 3: Reagent Purity. The vinylating agent, potassium vinyltrifluoroborate, can degrade over time if not stored properly. Use a fresh, dry batch. Similarly, ensure your base is anhydrous and finely powdered for better reactivity. Some anhydrous couplings require a small amount of water to function effectively.[8]

  • Plausible Cause 4: Insufficient Temperature. Suzuki couplings typically require heating. If you are running the reaction at a low temperature (e.g., 50-60 °C), try increasing it to 80-100 °C, depending on the solvent's boiling point.

Problem Area 2: Side Product Formation

Q: I am observing a significant amount of dehalogenated product (2,8-bis(trifluoromethyl)quinoline) in my reaction mixture. How do I minimize this?

A: Dehalogenation is a known side reaction in cross-coupling chemistry.

  • Plausible Cause 1: Unfavorable Reaction Kinetics. Dehalogenation can compete with the desired cross-coupling. This often occurs when the catalytic cycle is slow. Using a more active catalyst system (see above) can accelerate the desired pathway, outcompeting the dehalogenation side reaction.

  • Plausible Cause 2: Choice of Base/Solvent. Some bases can promote this side reaction. If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃). Ensure the reaction is not overheated, as higher temperatures can sometimes favor decomposition pathways.

  • Plausible Cause 3: Presence of Water/Proton Source. The presence of excess water or other protic sources can lead to protonolysis of the organopalladium intermediate. While some water is often necessary, using an excessively aqueous solvent system can exacerbate the problem. Try reducing the water content in your solvent mixture.

Q: My reaction is producing a significant amount of homocoupled product from the vinyl boronate (1,3-butadiene). What is the cause?

A: Homocoupling is often related to the reaction setup and catalyst concentration.

  • Plausible Cause 1: Oxygen Contamination. Small amounts of oxygen can promote the homocoupling of boronic acid derivatives. Re-check your inert atmosphere technique and ensure all reagents and solvents are oxygen-free.

  • Plausible Cause 2: High Catalyst Loading. While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor side reactions like homocoupling. Ensure you are using the correct catalytic amount (typically 1-5 mol%).

Problem Area 3: Reaction Stalls & Purification

Q: The reaction starts well but stalls at ~50% conversion, even after several hours. What should I do?

A: A stalled reaction usually indicates catalyst death or reagent degradation.

  • Plausible Cause 1: Catalyst Poisoning. Impurities in your starting materials or solvents (e.g., sulfur-containing compounds) can poison the palladium catalyst. Ensure all materials are of high purity.

  • Plausible Cause 2: Boronic Acid Derivative Degradation. Boronic acids and their derivatives can be unstable under prolonged heating in basic, aqueous conditions, leading to protodeborylation.[9] If the reaction is slow, this degradation can become significant. A more active catalyst that promotes faster turnover can help consume the boronate before it degrades.

  • Plausible Cause 3: Poor Solubility. The starting material or intermediates may have poor solubility in the chosen solvent, causing them to precipitate and fall out of the reaction cycle.[9] Try a different solvent system (e.g., DMF, DME) or increase the temperature to improve solubility.

Q: How can I effectively remove residual palladium from my final product?

A: Residual palladium can be problematic, especially for pharmaceutical applications.

  • Method 1: Chromatography. Careful column chromatography on silica gel is often sufficient. Sometimes, eluting with a solvent system containing a small amount of a chelating agent like triethylamine can help strip residual palladium.

  • Method 2: Activated Carbon. Stirring the crude product in a solution with activated carbon can effectively adsorb palladium species.

  • Method 3: Palladium Scavengers. Commercially available silica-based scavengers with thiol or amine functionalities can be added to a solution of your product to selectively bind and remove palladium, which is then filtered off.

Troubleshooting Decision Workflow

G Start Reaction Issue: Low Yield / No Product Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Reagents Are reagents pure & stable? Check_Catalyst->Check_Reagents Yes Sol_Catalyst_O2 Degas solvents thoroughly. Use fresh catalyst. Check_Catalyst->Sol_Catalyst_O2 No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh, dry vinylating agent. Use finely powdered anhydrous base. Check_Reagents->Sol_Reagents No Sol_Conditions_Temp Increase temperature (e.g., 80-100 °C). Check_Conditions->Sol_Conditions_Temp No Sol_Catalyst_Ligand Switch to electron-rich biarylphosphine ligand (e.g., SPhos). Sol_Catalyst_O2->Sol_Catalyst_Ligand If still fails Sol_Conditions_Solvent Screen alternative solvents (DME, DMF, Toluene/H₂O). Sol_Conditions_Temp->Sol_Conditions_Solvent If still fails

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol represents a robust starting point for the synthesis, based on established principles for Suzuki-Miyaura couplings of challenging substrates.

Materials:

  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,8-bis(trifluoromethyl)quinoline (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Inerting: Evacuate and backfill the flask with Argon or Nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent should be degassed beforehand by sparging with Argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%) to the flask under a positive flow of Argon.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,8-bis(trifluoromethyl)-4-vinylquinoline.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale / Key Insight
Precursor 4-Bromo-2,8-bis(trifluoromethyl)quinolineThe C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step, often leading to faster and cleaner reactions.
Vinylating Agent Potassium vinyltrifluoroborateAir-stable, crystalline solid that is easy to handle and circumvents the instability of vinyl boronic acid.[5]
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhosProvides a balance of stability and reactivity. For very stubborn reactions, a more active Buchwald-type system (Pd/SPhos) is recommended.[8]
Base Anhydrous K₂CO₃ or K₃PO₄Crucial for the transmetalation step. Must be anhydrous and finely powdered to maximize surface area and reactivity.
Solvent Dioxane/Water (4:1) or Toluene/WaterThe aqueous portion is often vital for dissolving the base and promoting the catalytic cycle.[8]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting significant thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative deactivation of the Pd(0) catalyst.

References

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. DOI: 10.1002/cmdc.201500341. Available from: [Link]

  • Chen, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. DOI: 10.3390/molecules171214348. Available from: [Link]

  • Lv, P., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. DOI: 10.3390/molecules20034354. Available from: [Link]

  • Al-Ostath, S., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances. Available from: [Link]

  • Weide, T., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.20.5. Available from: [Link]

  • Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters. DOI: 10.1021/ol202885w. Available from: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Borhade, S. R., & Waghmode, S. B. (2012). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate. Available from: [Link]

  • Padi, V. R., et al. (2020). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemistrySelect. Available from: [Link]

  • Jiang, H. (2018). Direct Assembly of 4-Substituted Quinolines with Vinyl Azides as a Dual Synthon via C=C and C–N Bond Cleavage. Organic Letters. Available from: [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. DOI: 10.37871/jbres1883. Available from: [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions. DOI: 10.1002/0471264180.or027.02. Available from: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Denmark, S. E., & Butler, C. R. (2006). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline and 4-Vinylbenzophenone. Organic Syntheses. Available from: [Link]

  • Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. DOI: 10.1039/D4RA04372C. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Kathiravan, S., & Nicholls, I. A. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available from: [Link]

  • Al-dujaili, A. H., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Available from: [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Scientific Research Publishing. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Cho, E. J., & Buchwald, S. L. (2011). The palladium-catalyzed trifluoromethylation of vinyl sulfonates. PubMed. Available from: [Link]

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available from: [Link]

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Technical Support Center: Purification of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This specialized vinylquinoline derivative, while valuable as a monomer and a building block in medicinal chemistry, presents unique purification challenges due to its chemical properties. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of high-purity material.

Section 1: Core Purification Protocols

The purification of 2,8-Bis(trifluoromethyl)-4-vinylquinoline typically requires a multi-step approach to remove synthetic precursors, byproducts, and potential oligomers. The two primary methods employed are flash column chromatography for bulk impurity removal and recrystallization for final polishing.

Protocol 1.1: High-Performance Flash Column Chromatography

Flash chromatography is the principal method for separating the target compound from structurally similar impurities. The dual trifluoromethyl groups render the molecule highly lipophilic, while the quinoline nitrogen offers a point of polarity.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (2-3 times the mass of the crude product) by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent in vacuo until a dry, free-flowing powder is obtained. This "dry loading" technique prevents solvent-streaking and improves resolution.

  • Column Packing: Prepare a silica gel column (standard grade, 230-400 mesh) in the chosen mobile phase. A typical column-to-product mass ratio is 50:1 to 100:1, depending on the difficulty of the separation.

  • Elution:

    • Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (EtOAc). A common starting gradient is 98:2 Hexane:EtOAc.[1]

    • Gradually increase the polarity of the mobile phase to elute the product. The exact gradient will depend on the specific impurities present but is typically in the range of 95:5 to 90:10 Hexane:EtOAc.

    • Causality: The non-polar nature of the bis(trifluoromethyl)quinoline core results in strong retention in non-polar solvents, while the vinyl group has minimal impact on polarity. Increasing the ethyl acetate concentration competitively displaces the compound from the silica's active sites.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC) with a UV lamp (254 nm), as the quinoline ring is UV-active.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Crucially, avoid excessive heat (>40°C) to prevent potential polymerization of the vinyl group.

Protocol 1.2: Recrystallization

Recrystallization is an effective final purification step to remove trace impurities and obtain a crystalline solid.[2] The principle relies on the difference in solubility of the compound and impurities in a specific solvent system at varying temperatures.[3]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For vinylquinolines, a mixed solvent system like ethyl acetate/petroleum ether or methanol/water can be effective.[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot primary solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., petroleum ether) to the hot solution until slight turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6] Slow cooling is essential for forming pure, well-defined crystals as it allows impurities to be excluded from the growing crystal lattice.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. A final purity check via HPLC, NMR, and melting point determination is recommended.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Q: My product yield is very low after column chromatography, and TLC shows significant streaking. What's happening?

A: This issue typically points to two potential causes:

  • Compound Instability on Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can use a plug of deactivated (neutral) alumina or treat the silica gel with a base like triethylamine (typically 1% in the mobile phase) before packing the column.

  • Improper Solvent Polarity: Streaking can occur if the initial solvent polarity is too high, causing the compound to move down the column in a diffuse band. Always start with a low-polarity mobile phase and increase the gradient slowly. Ensure your TLC mobile phase accurately reflects the conditions on the column.

Q: After chromatography, my product is a clear, viscous oil that refuses to crystallize. How can I solidify it?

A: This is a common issue with highly pure organic compounds that can form supersaturated solutions or exist as amorphous solids.

  • Ensure Purity: First, confirm the purity is high (>98% by HPLC or ¹H NMR). Impurities can act as "crystal poisons," inhibiting lattice formation. If necessary, re-purify a small sample.

  • Solvent Choice: The choice of recrystallization solvent is critical. Experiment with various solvent/anti-solvent systems on a small scale. Good candidates include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Toluene/Hexane.

  • Seeding: If you have a previously obtained pure crystal, add a tiny speck (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

Q: My NMR spectrum shows broad peaks, and I see a baseline rise in my HPLC chromatogram. Is this polymerization?

A: Yes, these are classic signs of oligomerization or polymerization of the vinyl group. This is one of the most significant challenges with this compound.

  • Inhibitors: During synthesis and purification, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) or hydroquinone (at ~100-200 ppm) to the reaction mixture and purification solvents.

  • Minimize Heat: Never heat solutions of the purified compound above 40-45°C. When evaporating solvents, use a rotary evaporator with a water bath at a moderate temperature.

  • Avoid Light and Air: The vinyl group can be sensitive to light and atmospheric oxygen, which can initiate polymerization. Store the purified compound in an amber vial under an inert atmosphere (Nitrogen or Argon) and at low temperatures (4°C or below).[7]

Q: I have a persistent impurity with a very similar Rf value to my product. How can I separate them?

A: This requires optimizing your chromatographic separation.

  • Shallow Gradient: Re-run the column using a much shallower solvent gradient around the elution point of your compound. For example, instead of going from 2% to 10% EtOAc, try a gradient from 3% to 5% EtOAc over many column volumes.

  • Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the solvents. Try replacing ethyl acetate with dichloromethane (DCM) or adding a small percentage of a solvent like toluene to the hexane mobile phase. This alters the interactions between the compounds, the stationary phase, and the mobile phase.

  • Different Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Neutral alumina can offer different selectivity. For very difficult separations, reversed-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be necessary, though this is often a last resort for non-polar compounds.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the common impurities I should expect from the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

A: Impurities are highly dependent on the synthetic route used to install the vinyl group. Common impurities may include the precursor molecule (e.g., 4-bromo- or 4-chloro-2,8-bis(trifluoromethyl)quinoline), residual catalysts (e.g., palladium complexes from a Stille or Suzuki coupling), or byproducts from the vinylating agent.[8][9] Identifying these by mass spectrometry can help in designing the purification strategy.[10]

Q: What is the best way to assess the final purity of the compound?

A: A combination of techniques is essential for a comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis.[11] Use a UV detector set to a wavelength where the quinoline core absorbs strongly (e.g., ~254 nm or ~310 nm). A purity level of >98% is typically desired.

  • ¹H and ¹⁹F NMR: Proton and Fluorine Nuclear Magnetic Resonance spectroscopy will confirm the structure and identify any residual protonated or fluorinated impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q: What are the recommended storage and handling conditions for purified 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

A: Due to the reactive vinyl group, storage is critical.

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage or 4°C for short-term use.[12]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and radical-initiated polymerization.

  • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.[13]

  • Inhibitor: For long-term storage, consider adding a small amount of an inhibitor like BHT (~100 ppm).

Section 4: Visualization of Workflows

General Purification Workflow

G Crude Crude Product DryLoad Dry Load onto Silica Crude->DryLoad Chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) DryLoad->Chromatography TLC Fraction Analysis (TLC/HPLC) Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Evap Solvent Evaporation (<40°C) Combine->Evap Recryst Recrystallization (e.g., EtOAc/Pet Ether) Evap->Recryst FilterDry Filter and Dry Crystals Recryst->FilterDry QC Final Quality Control (HPLC, NMR, MS) FilterDry->QC Pure Pure Product (>98%) QC->Pure

Caption: A standard workflow for the purification of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Troubleshooting Logic for Low Purity

G start Purity < 98% after initial purification? identify Identify Impurity (NMR, MS) start->identify polymer Broad NMR / Baseline Rise? identify->polymer polymer_sol Root Cause: Polymerization Action: Re-purify with inhibitor, use lower temperatures. polymer->polymer_sol Yes close_rf Distinct Impurity with Similar Polarity? polymer->close_rf No close_rf_sol Action: Re-chromatograph with - Shallower Gradient - Different Solvent System - Different Stationary Phase close_rf->close_rf_sol Yes start_mat Precursor / Reagent? close_rf->start_mat No start_mat_sol Action: Improve initial workup or re-chromatograph carefully. start_mat->start_mat_sol Yes

Caption: A decision-making flowchart for troubleshooting low-purity batches.

Section 5: Data Summaries

Table 1: Recommended Chromatographic Systems
Impurity TypeStationary PhaseRecommended Mobile Phase SystemRationale
Non-polar byproductsSilica GelHexane / Ethyl Acetate (Gradient)Excellent for separating compounds with differing polarities.[1]
Polar starting materialsSilica GelHexane / Ethyl Acetate (Gradient)The polar impurities will be strongly retained, allowing the product to elute first.
Isomers or closely related impuritiesSilica GelHexane / Dichloromethane (Gradient)Changes separation selectivity compared to EtOAc, may resolve close-running spots.
Basic (nitrogenous) impuritiesNeutral AluminaHexane / Ethyl Acetate (Gradient)Alumina avoids the acidic sites of silica gel that can cause streaking with basic compounds.
Table 2: Typical Quality Control Specifications
TestSpecificationMethod
AppearanceWhite to Off-White Crystalline SolidVisual Inspection
Purity≥ 98.0%HPLC (UV, 254 nm)
IdentityConforms to structure¹H NMR, ¹⁹F NMR, MS
Residual Solvents≤ 0.5%¹H NMR or GC-HS
Polymer ContentNot detectedHPLC, ¹H NMR

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health (NIH).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health (NIH).
  • The synthetic method of 2-vinylquinoline compounds. Google Patents.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol | CAS 35853-41-9. Veeprho.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Semantic Scholar.
  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. Google Patents.
  • Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. ResearchGate.
  • Quinoline compounds and process of making same. Google Patents.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. ChemicalBook.
  • Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. PrepChem.com.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. National Institutes of Health (NIH).
  • Recrystallization. Chemistry LibreTexts.
  • Recrystallization. University of Colorado Boulder.
  • BC CANCER CHEMOTHERAPY PREPARATION AND STABILITY CHART. BC Cancer.

Sources

Technical Support Center: Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the polymerization of this specialized monomer. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate successful and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Q1: What are the key challenges in polymerizing 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

A1: The polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline presents unique challenges due to the monomer's distinct chemical structure. The two electron-withdrawing trifluoromethyl (-CF3) groups significantly influence the electronic properties of the quinoline ring and the vinyl group.[1] This can lead to altered reactivity compared to more common vinyl monomers.[2][3] Key challenges include:

  • Difficulty in initiating polymerization: The electron-deficient nature of the vinyl group can make it less susceptible to conventional free-radical initiation.

  • Poor solubility: Both the monomer and the resulting polymer may exhibit limited solubility in common organic solvents, complicating the polymerization process and characterization.[4]

  • Side reactions: The quinoline moiety can participate in side reactions, especially under harsh polymerization conditions.[5][6]

  • Inconsistent polymer properties: Achieving control over molecular weight and obtaining a narrow molecular weight distribution can be challenging.

Q2: Which polymerization methods are most suitable for this monomer?

A2: Free-radical polymerization is a common method for vinyl monomers.[2][3] For 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a controlled or "living" radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is recommended.[7][8] These methods offer better control over the polymerization process, leading to polymers with predictable molecular weights and narrow dispersity. Solution polymerization is generally preferred to manage solubility issues and control reaction kinetics.[9]

Q3: How do the trifluoromethyl groups affect the polymerization?

A3: The strong electron-withdrawing nature of the trifluoromethyl groups has several effects:[1]

  • Electronic Effects: They reduce the electron density of the vinyl double bond, which can affect its reactivity towards initiating radicals.

  • Steric Hindrance: The bulky trifluoromethyl groups can create steric hindrance around the vinyl group, potentially slowing down the rate of propagation.[10]

  • Polymer Properties: The presence of trifluoromethyl groups in the final polymer is expected to enhance its thermal stability, chemical resistance, and modify its optical and electronic properties.

Q4: What are the expected properties of poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline)?

A4: While specific data for this polymer is not widely available, based on the monomer structure, the resulting polymer is anticipated to have:

  • High thermal stability.

  • Good chemical resistance.

  • Potentially interesting optical and fluorescent properties, as quinoline-containing polymers are known for their photochemical activity.[11][12]

  • Limited solubility in common non-polar organic solvents, likely requiring more polar or fluorinated solvents for processing.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, their potential causes, and recommended solutions.

Problem 1: Failed or Inefficient Polymerization (Low Monomer Conversion)
Potential Cause Explanation Recommended Solution
Inhibitor in Monomer Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage.Purify the monomer before use by passing it through a column of basic alumina or by distillation under reduced pressure.
Inappropriate Initiator The initiator may not be suitable for the electron-deficient monomer or the chosen reaction temperature. Common initiators include AIBN and benzoyl peroxide.[2]Select an initiator with a suitable decomposition temperature for your reaction conditions. For ATRP, ensure the correct catalyst/ligand system is used.[7]
Presence of Oxygen Oxygen is a potent inhibitor of free-radical polymerization.[7]Degas the polymerization mixture thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).
Low Reaction Temperature The reaction temperature may be too low for the initiator to decompose efficiently and initiate polymerization.Increase the reaction temperature to match the optimal decomposition temperature of the chosen initiator.
Solvent Incompatibility The monomer or the growing polymer chain may not be soluble in the chosen solvent, leading to precipitation and termination of the reaction.Screen a range of solvents. Consider polar aprotic solvents like DMF, DMSO, or fluorinated solvents.
Problem 2: Uncontrolled Polymerization and Broad Molecular Weight Distribution
Potential Cause Explanation Recommended Solution
High Initiator Concentration An excess of initiator leads to a high concentration of primary radicals, resulting in rapid initiation and termination, and consequently, low molecular weight polymers with broad dispersity.Optimize the monomer-to-initiator ratio. A higher ratio generally leads to higher molecular weight polymers.
Chain Transfer Reactions Chain transfer to solvent, monomer, or polymer can terminate growing chains and initiate new ones, broadening the molecular weight distribution.Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer.
High Reaction Temperature While a higher temperature increases the polymerization rate, it can also increase the rates of side reactions and chain transfer, leading to poor control.Optimize the reaction temperature. A lower temperature, while slowing the reaction, can provide better control over the polymerization.
Conventional Free-Radical Method Conventional free-radical polymerization inherently provides less control over the polymer architecture compared to controlled radical polymerization techniques.[2][3]Employ a controlled radical polymerization technique like ATRP or RAFT for better control over molecular weight and dispersity.[7][8]
Problem 3: Polymer Insolubility and Gel Formation
Potential Cause Explanation Recommended Solution
Cross-linking Reactions Unintended cross-linking reactions can occur, especially at high monomer conversions, leading to the formation of an insoluble gel.Keep the monomer conversion below the critical point for gelation. This can be achieved by reducing the reaction time.
High Molecular Weight The polymer may become insoluble in the reaction solvent as its molecular weight increases.Choose a solvent that is a good solvent for the polymer. You may need to perform solubility tests with the synthesized polymer.
Inappropriate Solvent The chosen solvent may not be able to effectively solvate the growing polymer chains, leading to aggregation and precipitation.As previously mentioned, conduct thorough solvent screening. A mixture of solvents may also be effective.

III. Experimental Protocols

This section provides standardized, step-by-step methodologies for key experimental procedures.

Protocol 1: Monomer Purification

Objective: To remove inhibitors from the 2,8-Bis(trifluoromethyl)-4-vinylquinoline monomer.

Materials:

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline monomer

  • Basic alumina

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Glass column

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a slurry of basic alumina in the chosen solvent and pack it into a glass column.

  • Dissolve the monomer in a minimal amount of the solvent.

  • Load the monomer solution onto the top of the alumina column.

  • Elute the monomer using the solvent.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent using a rotary evaporator at a low temperature to avoid premature polymerization.

  • Store the purified monomer under an inert atmosphere at a low temperature and use it immediately.

Protocol 2: Solution Polymerization (Free-Radical)

Objective: To synthesize poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) via free-radical solution polymerization.

Materials:

  • Purified 2,8-Bis(trifluoromethyl)-4-vinylquinoline monomer

  • AIBN (Azobisisobutyronitrile) or other suitable initiator

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • In a Schlenk flask, add the purified monomer and the initiator.

  • Add the degassed solvent to the flask.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Stir the reaction mixture for the desired period.

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

IV. Visualizations

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common polymerization issues.

TroubleshootingWorkflow Start Polymerization Experiment Problem Identify Problem Start->Problem LowConversion Low/No Conversion Problem->LowConversion Issue BroadMWD Broad MWD/ Uncontrolled Problem->BroadMWD Issue InsolublePolymer Insoluble Polymer/ Gelation Problem->InsolublePolymer Issue CheckInhibitor Check for Inhibitor LowConversion->CheckInhibitor CheckInitiator Check Initiator/ Concentration LowConversion->CheckInitiator CheckOxygen Check for Oxygen LowConversion->CheckOxygen CheckTemp Check Temperature LowConversion->CheckTemp CheckSolvent Check Solvent LowConversion->CheckSolvent BroadMWD->CheckTemp OptimizeRatio Optimize Monomer/ Initiator Ratio BroadMWD->OptimizeRatio ControlledPolymerization Use Controlled Polymerization (ATRP/RAFT) BroadMWD->ControlledPolymerization LowerConversion Target Lower Conversion InsolublePolymer->LowerConversion SolventScreen Screen Solvents InsolublePolymer->SolventScreen PurifyMonomer Purify Monomer CheckInhibitor->PurifyMonomer OptimizeConditions Optimize Conditions CheckInitiator->OptimizeConditions CheckOxygen->OptimizeConditions CheckTemp->OptimizeConditions CheckSolvent->OptimizeConditions OptimizeRatio->OptimizeConditions SuccessfulPolymer Successful Polymerization ControlledPolymerization->SuccessfulPolymer LowerConversion->OptimizeConditions SolventScreen->OptimizeConditions PurifyMonomer->SuccessfulPolymer OptimizeConditions->SuccessfulPolymer

Caption: A flowchart for troubleshooting common polymerization problems.

V. References

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

  • Gnanou, Y., & Fontanille, M. (2007). Organic and Physical Chemistry of Polymers. John Wiley & Sons.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Ali, M. A., & Ismail, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20735-20755. [Link]

  • Request PDF. (2022). Side-chain quinoline polymers: synthesis and photochemical properties. Retrieved from [Link]

  • Thornthwaite, A. T., et al. (2016). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. Journal of Visualized Experiments, (110), 53995. [Link]

  • Li, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 134-142. [Link]

  • Wang, Y., et al. (2023). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. European Journal of Medicinal Chemistry, 259, 115671.

  • Hirao, A., & Yoo, H. S. (2016). Anionic Vinyl Polymerization. In Encyclopedia of Polymeric Nanomaterials (pp. 1-12). Springer.

  • Tsuchiya, K., et al. (2021). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules, 54(15), 7087-7097. [Link]

  • Li, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 134-142. [Link]

  • Request PDF. (2022). Side-chain quinoline polymers: synthesis and photochemical properties. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Aydin, M., & Arsu, N. (2014). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). Journal of Photochemistry and Photobiology A: Chemistry, 277, 47-53.

  • Chriti, D., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(21), 4596. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. Polymers, 15(24), 4697.

  • Xu, J., et al. (2019). Acid-triggered radical polymerization of vinyl monomers. Nature Chemistry, 11(7), 616-623.

  • Ameduri, B. (2013). Advances in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid. Progress in Polymer Science, 38(5), 703-739.

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6659.

  • Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics, 13(5), 682.

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Retrieved from

  • de Oliveira, R. B., et al. (2023). Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. Polymers, 15(24), 4697.

  • Request PDF. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • Request PDF. (2015). Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 28). What Is PVC Polymerization? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline-4-carboxyl derivatives. Retrieved from [Link]

  • Nicolas, J., et al. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. Polymer Chemistry, 7(39), 6074-6083. [Link]

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"preventing premature polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this highly reactive monomer. Our goal is to empower you with the knowledge to prevent premature polymerization and ensure the integrity of your experiments.

Introduction: Understanding the Reactivity of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a vinyl group susceptible to polymerization and two strongly electron-withdrawing trifluoromethyl groups, presents a significant challenge: a high propensity for premature polymerization. This uncontrolled reaction can lead to sample degradation, inconsistent experimental results, and potential safety hazards. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: Why is 2,8-Bis(trifluoromethyl)-4-vinylquinoline so prone to premature polymerization?

A1: The vinyl group (-CH=CH₂) is inherently reactive and can undergo free-radical polymerization. This process is initiated by sources of free radicals such as heat, light (UV radiation), or contaminants. The trifluoromethyl (-CF₃) groups, being strongly electron-withdrawing, can influence the electronic properties of the quinoline ring and the vinyl group, potentially affecting its reactivity. Vinyl monomers, in general, can undergo slow thermal production of free radicals even at ambient temperatures, which can initiate polymerization if not properly inhibited[1].

Q2: What are the tell-tale signs of premature polymerization?

A2: Early detection is key. Be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the liquid monomer is a primary sign of oligomer and polymer formation.

  • Solid Formation: The appearance of white precipitates or solid masses indicates advanced polymerization.

  • Color Change: While not always present, a change in color can signify chemical degradation that may accompany polymerization.

  • Heat Generation: Polymerization is an exothermic process. A localized increase in temperature within the storage container is a critical warning sign of a potential runaway reaction.

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization[]. They function by scavenging the free radicals that initiate the polymerization chain reaction[1][3]. There are two main types: true inhibitors, which provide a distinct induction period during which no polymerization occurs, and retarders, which slow down the rate of polymerization[4]. For effective inhibition, a small amount of an appropriate inhibitor is typically added to the monomer during its manufacturing or purification.

Q4: What is the role of oxygen in the stability of inhibited monomers?

A4: The role of oxygen is complex and depends on the type of inhibitor used. Many common phenolic inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of a small amount of dissolved oxygen to function effectively as radical scavengers[1]. However, storing highly flammable monomers under an air atmosphere can increase fire hazards[1]. Therefore, it is crucial to follow the specific storage recommendations provided by the manufacturer. For monomers stabilized with non-phenolic inhibitors, such as certain nitroxides, the presence of oxygen may not be required[5].

Troubleshooting Guide

Issue 1: I've noticed a slight increase in the viscosity of my 2,8-Bis(trifluoromethyl)-4-vinylquinoline. What should I do?

  • Immediate Action:

    • Assess the extent: Gently swirl the container (do not shake vigorously) to gauge the uniformity of the viscosity.

    • Cool the sample: If the container feels warm, immediately move it to a cooler, dark location, such as a refrigerator (ensure it is suitable for storing flammable materials).

  • Troubleshooting Steps:

    • Check the inhibitor level: If you have the analytical capability, determine the concentration of the inhibitor. It may have been depleted over time. If the inhibitor level is low, it may be possible to add more of the same inhibitor, but this should be done with extreme caution and only after consulting with a chemical safety expert.

    • Consider purification: If the polymerization has not progressed significantly, you may be able to purify the monomer by passing it through a column of a suitable inhibitor-remover (e.g., alumina) immediately before use. This will remove any oligomers that have formed.

    • If in doubt, dispose: If the viscosity has increased significantly or if solid particles are present, it is safest to dispose of the monomer according to your institution's hazardous waste guidelines.

Issue 2: My reaction yields are inconsistent when using 2,8-Bis(trifluoromethyl)-4-vinylquinoline from a previously opened bottle.

  • Potential Cause: The monomer may have partially polymerized upon storage, even if there are no obvious visual signs. The presence of non-reactive oligomers will lower the effective concentration of the monomer, leading to lower yields. Additionally, residual inhibitor in the monomer can interfere with certain reaction chemistries.

  • Solution Workflow:

    • Monomer Purity Check: Before each use, especially with older batches, verify the purity of the monomer.

    • Inhibitor Removal: If your reaction is sensitive to the inhibitor, it must be removed immediately prior to use. A common method is to pass the monomer through a short column of activated alumina.

    • Use Fresh Monomer: For critical applications, it is always best to use a freshly opened bottle of monomer.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage Temperature: Store 2,8-Bis(trifluoromethyl)-4-vinylquinoline in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight[6][7]. Recommended storage temperature is typically 2-8 °C.

  • Inert Atmosphere: For long-term storage, consider storing the monomer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially if the inhibitor used does not require oxygen.

  • Container: Keep the container tightly sealed to prevent contamination and evaporation[7].

  • Avoid Contamination: Do not introduce any contaminants, such as metals or peroxides, into the monomer, as these can act as polymerization initiators. Use clean, dry glassware and utensils.

Protocol 2: Inhibitor Removal (Pre-reaction)

This protocol should be performed immediately before the monomer is used in a reaction.

  • Prepare a column: Pack a small glass column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule of thumb is to use a 5-10 cm column bed in a standard chromatography column.

  • Equilibrate the column: Pre-wet the alumina with a small amount of a non-reactive, volatile solvent that is compatible with your reaction, and then allow it to drain completely.

  • Load the monomer: Carefully add the required volume of 2,8-Bis(trifluoromethyl)-4-vinylquinoline to the top of the column.

  • Elute: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified monomer: Collect the inhibitor-free monomer in a clean, dry flask.

  • Use immediately: The purified monomer is now highly reactive and should be used without delay.

Protocol 3: Monitoring Monomer Purity by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable for this purpose[8].

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: Prepare a dilute solution of the monomer in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks, typically at earlier retention times than the monomer peak, can indicate the presence of oligomers. Quantification can be achieved by creating a calibration curve with a pure standard.

Data and Visualization

Table 1: Common Polymerization Inhibitors for Vinyl Monomers
Inhibitor ClassExamplesTypical Concentration (ppm)Oxygen Requirement
Phenolic Hydroquinone (HQ), MEHQ50 - 1000Yes
Nitroxide TEMPO, 4-hydroxy-TEMPO10 - 500No
Aromatic Amines Phenylenediamines50 - 1000Yes

Note: The optimal inhibitor and concentration for 2,8-Bis(trifluoromethyl)-4-vinylquinoline may need to be determined empirically.

Diagrams

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat/Light M Monomer (M) RM R-M• M->RM R• + M RMn R-(M)n-M• RM->RMn + n(M) P1 Polymer Chain 1 P_dead Dead Polymer P1->P_dead Coupling or Disproportionation P2 Polymer Chain 2 P2->P_dead

Caption: Mechanism of Free-Radical Polymerization.

Inhibition_Mechanism cluster_chain Growing Polymer Chain cluster_inhibition Inhibition RMn R-(M)n-M• IH Inhibitor (I-H) RMn->IH Chain Termination RMn_terminated Terminated Chain (R-(M)n-M-H) RMn->RMn_terminated + I-H I_radical Non-reactive Radical (I•) IH->I_radical

Caption: Action of a Radical Scavenging Inhibitor.

Monomer_Handling_Workflow start Receive/Open Monomer visual_check Visual Inspection (Clarity, Solids, Color) start->visual_check purity_check Analytical Check (Optional) (e.g., HPLC) visual_check->purity_check Looks OK dispose Dispose of Monomer visual_check->dispose Signs of Polymerization inhibitor_removal Remove Inhibitor (e.g., Alumina Column) purity_check->inhibitor_removal Purity OK purity_check->dispose Oligomers Detected use_immediately Use in Reaction Immediately inhibitor_removal->use_immediately store Store Appropriately (Cool, Dark, Sealed) use_immediately->store Unused Portion

Caption: Decision Workflow for Handling the Monomer.

References

  • CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google P
  • Understanding vinyl acetate polymeris
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. ()
  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - ResearchG
  • US3759926A - Piperidine derivatives as stabilizers - Google P
  • Oligomerization of vinyl monomers, 19. Studies of side reactions occuring in oligomeric models of “living” poly(2‐vinylpyridine)
  • Inhibition of Free Radical Polymeriz
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - ChemicalBook. ()
  • Temperature required for depolymerization of vinyl monomers, the...
  • Monodisperse amphiphilic double-crystalline block oligomers composed of linear alkyl chains and poly(vinyl alcohol)
  • (PDF)
  • VCM Vinyl Chloride Monomer - Westlake Chemical. ()
  • US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google P
  • Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. ()
  • Free Radical Vinyl Polymerization - Polymer Science Learning Center. ()
  • Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review - UvA-DARE (Digital Academic Repository). ()
  • The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible? - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05143A. ()
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents - Journal of Pharma Insights and Research. ()
  • Polymeris
  • An In-depth Technical Guide to the Shelf Life and Storage Conditions of Vinyl Methacryl
  • Stability of poly(vinyl chloride) - Oxoplast. ()
  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - MDPI. ()
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. ()
  • Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay - PubMed. ()
  • Production and Advanced Spectroscopic Characterization of Solvothermal Liquefaction Products of Polystyrene, Styrene−Butadiene Rubber, and Scrap Tire Waste - American Chemical Society. ()
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. ()
  • Thermal Stability of Nanosilica-Modified Poly(vinyl chloride) - MDPI. ()
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. ()
  • Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation - Chemical Science (RSC Publishing). ()
  • Polymerization Inhibitors - Polymer / BOC Sciences. ()
  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. ()
  • Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymeris

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Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and an optimized protocol to improve the yield and purity of this critical compound. The synthesis, while straightforward in principle, has several critical parameters that can significantly impact the outcome. This guide offers field-proven insights and explains the causality behind experimental choices to ensure reproducible, high-yield results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, which is typically achieved via a Wittig reaction with the precursor, 2,8-Bis(trifluoromethyl)quinolin-4-one.

Q1: My reaction resulted in a low or zero yield of the desired vinylquinoline. What are the most likely causes?

This is the most common issue and almost always points to problems with the Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂). This reagent is a powerful nucleophile and a very strong base, making it highly sensitive to environmental conditions.[1]

Possible Causes & Solutions:

  • Cause A: Incomplete Ylide Formation. The phosphorus ylide is generated by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base. If the base is not strong enough or used in insufficient quantity, deprotonation will be incomplete, leading to a low concentration of the active reagent.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Anhydrous n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) are standard choices.[2] Ensure you are using at least one full equivalent relative to the phosphonium salt.

  • Cause B: Reagent Decomposition due to Moisture or Oxygen. The strong bases (like n-BuLi) and the resulting phosphorus ylide are extremely sensitive to water, alcohols, and atmospheric oxygen.[1] Any contamination will rapidly quench the reagents.

    • Solution: Rigorously enforce anhydrous and inert conditions.

      • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common solvents for the Wittig reaction.[3] These should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased in septum-sealed anhydrous grade bottles.

      • Atmosphere: Conduct the entire reaction, from ylide generation to the addition of the quinolone, under a positive pressure of an inert gas (N₂ or Ar). Use Schlenk line techniques or a glovebox for best results.

  • Cause C: Poor Quality Starting Materials. The purity of the methyltriphenylphosphonium salt and the 2,8-bis(trifluoromethyl)quinolin-4-one precursor is paramount.

    • Solution: Ensure the phosphonium salt is dry and pure. If it has been stored for a long time, it may need to be recrystallized and dried under a high vacuum. Verify the purity of your quinolone starting material by NMR or LC-MS.

Q2: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted 2,8-bis(trifluoromethyl)quinolin-4-one. Why?

Recovering starting material indicates that the reaction is not proceeding to completion. This can be due to insufficient active reagent or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Cause A: Insufficient Wittig Reagent. Even if the ylide is successfully formed, using a stoichiometric amount (1:1) may not be enough to drive the reaction to completion, especially if minor decomposition occurs.

    • Solution: Use a slight excess of the Wittig reagent. An excess of 1.2 to 1.5 equivalents of the ylide (relative to the quinolone) is often recommended to ensure all the starting material is consumed.

  • Cause B: Steric Hindrance. Ketones can be less reactive in Wittig reactions than aldehydes.[4] The quinolone substrate, while not excessively bulky at the C4 position, may still react slowly.

    • Solution: Increase the reaction temperature and/or time. While ylide formation is often done at low temperatures (e.g., 0°C or -78°C), the reaction with the ketone can be slowly warmed to room temperature or even gently heated (e.g., to 40-50°C in THF) to increase the rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q3: The final product is impure, and I'm having difficulty removing the triphenylphosphine oxide byproduct. What is the best purification strategy?

Triphenylphosphine oxide (Ph₃P=O) is the stoichiometric byproduct of the Wittig reaction and its removal is a classic challenge.[3] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Possible Causes & Solutions:

  • Cause A: High Polarity and Crystallinity of Ph₃P=O. This byproduct can co-elute with the product during column chromatography or co-precipitate.

    • Solution 1 (Chromatography): Careful optimization of the solvent system for silica gel chromatography is key. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane, can often resolve the product from the byproduct.[5]

    • Solution 2 (Crystallization/Precipitation): In some cases, Ph₃P=O can be selectively precipitated. After the reaction workup, concentrating the crude material and triturating with a solvent in which the product is soluble but the byproduct is not (e.g., cold diethyl ether or a pentane/ether mixture) can cause the Ph₃P=O to crash out as a solid, which can then be filtered off.

    • Solution 3 (Alternative Workup): Some literature suggests converting the Ph₃P=O to a water-soluble salt by treating the reaction mixture with specific reagents, although this adds complexity.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Low Yield or Incomplete Reaction check_reagents Step 1: Verify Reagents & Conditions start->check_reagents anhydrous Are solvents/reagents strictly anhydrous? check_reagents->anhydrous No inert Is the reaction under an inert atmosphere (N2/Ar)? check_reagents->inert No base Is the base (e.g., n-BuLi) strong enough and accurately titrated? check_reagents->base No analyze_reaction Step 2: Analyze Reaction Parameters check_reagents->analyze_reaction Yes, all conditions are perfect fix_conditions SOLUTION: Use oven-dried glassware. Use fresh anhydrous solvents. Maintain inert atmosphere. anhydrous->fix_conditions inert->fix_conditions base->fix_conditions equivalents Are you using an excess (1.2-1.5 eq) of ylide? analyze_reaction->equivalents No temp_time Have you tried increasing reaction time or temperature? analyze_reaction->temp_time No fix_reaction SOLUTION: Increase ylide equivalents. Warm reaction to RT or 40°C. Monitor by TLC for completion. equivalents->fix_reaction temp_time->fix_reaction purification_issue Difficulty with Purification check_purification Step 3: Optimize Purification purification_issue->check_purification chromatography Is Ph3P=O co-eluting with the product? check_purification->chromatography fix_purification SOLUTION: Optimize TLC solvent gradient. Attempt trituration/crystallization to precipitate Ph3P=O. chromatography->fix_purification

Sources

Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated monomer and building block. Here, we provide in-depth, experience-based troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing 2,8-Bis(trifluoromethyl)-4-vinylquinoline involves a palladium-catalyzed cross-coupling reaction. The typical sequence begins with the construction of the quinoline core, followed by conversion to a suitable halide, and finally, the installation of the vinyl group. A Suzuki-Miyaura coupling using potassium vinyltrifluoroborate is often preferred due to the stability and low toxicity of the boron reagent.[1][2]

The general workflow is illustrated below:

G cluster_0 Quinoline Core Synthesis cluster_1 Halogenation cluster_2 Vinylation (Suzuki Coupling) A 2-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate B 2,8-Bis(trifluoromethyl)-4-quinolinol A->B  Polyphosphoric acid, 120-150 °C   C 4-Chloro-2,8-bis(trifluoromethyl)quinoline B->C  POCl3, heat   E 2,8-Bis(trifluoromethyl)-4-vinylquinoline C->E  Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., Cs2CO3) Solvent (e.g., THF/H2O)   D Potassium vinyltrifluoroborate D->E G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl      |     L2 Pd0->OxAdd Start Ar-Cl (Chloroquinoline) Start->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Vinyl      |     L2 OxAdd->Transmetalation Transmetalation (Desired Path) SideProduct Ar-H (Side Product) OxAdd->SideProduct Protonolysis (Side Reaction) Vinyl [Vinyl-BF3K] Vinyl->Transmetalation Base Base (Cs2CO3) Base->Transmetalation Activation Product Ar-Vinyl (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 SideProduct->Pd0 ProtonSource H+ Source (e.g., H2O) ProtonSource->SideProduct

Caption: Competing pathways of transmetalation and protonolysis (hydrodehalogenation).

Troubleshooting Table:

Cause of HydrodehalogenationScientific RationaleRecommended Solution
Protic Impurities Water, alcohols, or other protic species in the solvent or on glassware can act as proton sources for the Pd(II) intermediate.Use anhydrous solvents. Thoroughly dry all glassware in an oven before use. Use a high-purity, dry base.
Slow Transmetalation If the transmetalation step is slow, the oxidative addition intermediate has more time to react with trace proton sources. The rate is influenced by the base and concentration.Use a more effective base like cesium carbonate (Cs2CO3), which is highly soluble and strongly activating. [3]Ensure the concentration of the vinylborate reagent is sufficient (typically 1.2-1.5 equivalents).
Ligand Effects Some ligands may favor pathways that lead to hydrodehalogenation.Use bulky, electron-rich phosphine ligands like dppf or Buchwald ligands. These ligands can accelerate the rate of reductive elimination relative to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 2,8-Bis(trifluoromethyl)-4-vinylquinoline product?

A1: The product is a relatively nonpolar solid or oil. Column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate is recommended. For example, starting with 100% hexane and gradually moving to 98:2 hexane:ethyl acetate will typically separate the product from the starting material and nonpolar byproducts. The hydrodehalogenation byproduct can be difficult to separate, requiring careful chromatography.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is essential:

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most definitive method. The ¹H NMR will show characteristic signals for the vinyl group (typically a doublet of doublets pattern) and the aromatic protons on the quinoline core. ¹⁹F NMR will confirm the presence and chemical environment of the two CF₃ groups.

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and help identify any byproducts by their mass.

  • Thin Layer Chromatography (TLC): TLC is crucial for monitoring the reaction progress and for optimizing the solvent system for column chromatography.

Q3: Is 2,8-Bis(trifluoromethyl)-4-vinylquinoline stable? How should it be stored?

A3: Vinyl-substituted heterocycles can be prone to polymerization, especially when exposed to heat, light, or radical initiators. [4]While the electron-withdrawing nature of the quinoline ring provides some stability, precautions are necessary.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C), and protected from light (e.g., in an amber vial).

  • Inhibitors: For long-term storage, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can prevent polymerization.

Detailed Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol is a representative procedure for the vinylation of 4-chloro-2,8-bis(trifluoromethyl)quinoline.

Materials:

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv), dried

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2,8-bis(trifluoromethyl)quinoline, potassium vinyltrifluoroborate, and cesium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Solvent Addition: Add degassed THF and degassed water in a 4:1 ratio (v/v) via cannula or syringe.

  • Reaction: Heat the reaction mixture to reflux (typically around 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Retrieved from [Link]

  • Wang, C., et al. (2023). One-Pot Construction of β-Selective Quinolines with γ-Quaternary Carbon from Vinylquinolines with Active Ylides via Pd/Sc/Brønsted Acid Co-Catalysis. Organic Letters, 25(18), 3326–3331. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Retrieved from [Link]

  • Patel, H. V., et al. (2002). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. Google Patents (US6500955B1).
  • Das, U., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1864-1870. Retrieved from [Link]

  • Lombret, J.-P., et al. (2013). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2018). Synthesis of 2,8-bis(trifluoromethyl)quinolines. ResearchGate. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the transition from laboratory-scale synthesis to pilot or manufacturing scale, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Part 1: Strategic Synthesis & Scale-Up Planning

FAQ 1: What is the most robust and scalable synthetic route for 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

When planning for scale-up, the ideal synthetic route prioritizes convergent synthesis, avoids hazardous reagents where possible, minimizes chromatographic purifications, and utilizes robust, well-understood reactions. For 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a highly effective three-stage strategy is recommended. This approach begins with a Conrad-Limpach quinoline synthesis, followed by activation of the 4-position, and concludes with a modern cross-coupling reaction to install the vinyl group. This pathway is designed for scalability and control over impurity profiles.

The proposed overall workflow is as follows:

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: C4-Position Activation cluster_2 Stage 3: Vinyl Group Installation A 2-(Trifluoromethyl)aniline C Intermediate A (β-aminoacrylate) A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D Product 1 (2,8-Bis(trifluoromethyl)-4-quinolinol) C->D Thermal Cyclization (~250°C) E Product 2 (4-Chloro-2,8-bis(trifluoromethyl)quinoline) D->E Chlorination (e.g., POCl3) G Final Product (2,8-Bis(trifluoromethyl)-4-vinylquinoline) E->G Heck or Suzuki Coupling F Vinyl Source (e.g., Vinylboronic acid pinacol ester) F->G

Caption: Recommended three-stage synthetic workflow for scalable production.

Part 2: Troubleshooting Guide for Key Synthetic Stages

This section addresses specific problems that may arise during the scale-up of each synthetic stage.

Stage 1: Conrad-Limpach Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

The Conrad-Limpach reaction is a powerful tool for creating 4-hydroxyquinolines.[1] It involves two distinct operations: the initial condensation and the high-temperature cyclization.

Q: My thermal cyclization step (~250 °C) is resulting in significant charring and a drop in yield from 85% at lab scale to <60% in a 20L reactor. What's the underlying cause?

A: This is a classic scale-up issue rooted in heat and mass transfer limitations. The surface-area-to-volume ratio of your reactor decreases significantly as you scale up, making it much harder to dissipate heat efficiently.[2] Inefficient mixing in a larger vessel can also create localized "hot spots" where the temperature exceeds the degradation point of your intermediate or product.[2]

Troubleshooting Protocol:

  • Enhance Agitation: Transition from a magnetic stir bar to an overhead mechanical stirrer with a high-shear impeller (e.g., a pitched-blade turbine). This ensures uniform heat distribution throughout the reaction mass.[1]

  • Solvent Selection is Critical: The choice of a high-boiling, inert solvent is paramount for thermal stability and heat transfer. While Dowtherm A is traditional, consider alternatives like 1,2,4-trichlorobenzene for potentially better performance and safety profiles.[1]

  • Controlled Heating Ramp: Do not heat the vessel at maximum power. Implement a controlled heating ramp and closely monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.

  • Consider a Semi-Batch Approach: If the reaction is highly exothermic upon cyclization, consider adding the β-aminoacrylate intermediate in portions to the hot solvent to better control the energy release.[2]

ParameterLab Scale (100 mL flask)Pilot Scale (20 L Reactor)Key Consideration
Heating Method Heating MantleJacketed Reactor with Thermal FluidJacket temperature does not equal internal temperature.
Agitation Magnetic Stir BarOverhead Mechanical StirrerPrevents localized overheating and ensures homogeneity.
Temperature Control Thermocouple in MantleCalibrated Internal ProbeEssential for accurate process control and safety.[2]
Typical Solvent Dowtherm A / Mineral Oil1,2,4-trichlorobenzeneMust be inert at high temperatures and facilitate heat transfer.[1]
Reaction Time 30-60 min @ 250 °C45-90 min @ 250-260 °CMonitor by TLC or UPLC for completion to avoid degradation.[1]
Stage 2: Chlorination of the 4-Quinolinol

Activating the 4-position, typically by converting the hydroxyl group to a chloro group with a reagent like phosphorus oxychloride (POCl₃), is a necessary step for subsequent cross-coupling.

Q: My chlorination reaction is sluggish, and upon work-up, I recover a significant amount of starting 4-quinolinol. How can I drive the reaction to completion?

A: Incomplete conversion is often due to insufficient reactivity of the chlorinating agent or the presence of moisture. On a large scale, seemingly minor issues can become significant.

Troubleshooting Protocol:

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of POCl₃ (typically 2-3 equivalents). On scale, it is crucial to use a fresh, high-purity bottle of the reagent, as it can degrade upon storage, especially if exposed to atmospheric moisture.

  • Co-Solvent/Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. The amine acts as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃.

  • Temperature Control: While these reactions are often run at reflux, ensure your reactor is reaching and maintaining the target temperature (typically around 110 °C for neat POCl₃).

  • Anhydrous Conditions: Water will rapidly quench POCl₃. Ensure your starting quinolinol is thoroughly dried and that the reactor is free of moisture before charging reagents.

Stage 3: Vinyl Group Installation via Heck Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, making it an excellent choice for installing the vinyl group.[3][4]

Q: My Heck coupling between 4-chloro-2,8-bis(trifluoromethyl)quinoline and the vinyl source is inefficient, requiring high catalyst loading (>1 mol%) and still yielding significant starting material. What are the key optimization parameters?

A: The efficiency of a Heck reaction is a delicate balance between the catalyst, ligand, base, and solvent. High catalyst loading is economically unviable and complicates purification. The issue often lies in the catalyst's activity or stability.

Troubleshooting Decision Pathway:

G cluster_catalyst Catalyst & Ligand Optimization cluster_conditions Base & Solvent Optimization start Heck Coupling is Inefficient q1 Is the Catalyst Precursor Optimal? start->q1 a1 Switch from Pd(PPh₃)₄ to a more active Pd(II) precursor like Pd(OAc)₂. q1->a1 Yes q2 Is the Base/Solvent System Correct? q1->q2 No a2 Introduce a phosphine ligand. For electron-poor substrates, consider bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald ligands. a1->a2 end_node Optimized Reaction a2->end_node b1 Use a non-coordinating organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃). q2->b1 Yes q2->end_node No b2 Ensure the solvent is polar and aprotic (e.g., DMF, DMAc, NMP) to facilitate the reaction mechanism. b1->b2 b2->end_node

Caption: Decision pathway for troubleshooting an inefficient Heck coupling reaction.

Detailed Explanation:

  • Catalyst System: While Pd(PPh₃)₄ is a classic catalyst, more modern systems based on Pd(II) precursors like Pd(OAc)₂ combined with phosphine ligands are often far more efficient.[5] The ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle. Your substrate is electron-deficient due to the two -CF₃ groups, which can influence the optimal ligand choice.

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. Inorganic bases like potassium or cesium carbonate are often effective and are easily removed during workup, which is a significant advantage at scale.

  • Vinyl Source: While ethylene gas can be used, it is difficult to handle on a large scale. Using a liquid or solid vinyl source like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (in a Suzuki-type coupling, which is mechanistically related and often considered alongside the Heck) is much more practical for large-scale operations.

Part 3: General Scale-Up FAQs

Q: The final product, 2,8-Bis(trifluoromethyl)-4-vinylquinoline, is proving difficult to purify via column chromatography at the kilogram scale. What are my alternatives?

A: Relying on chromatography for multi-kilogram purification is rarely feasible or economical. The primary goal of process development is to design a synthesis that yields a product pure enough to be isolated by crystallization.

Purification Strategy:

  • Crystallization/Recrystallization: This is the most effective and scalable purification method. Experiment with a wide range of solvent/anti-solvent systems. Good starting points include isopropanol/water, ethyl acetate/heptane, or toluene/heptane.

  • Trituration: If the impurities are significantly more soluble than your product, stirring the crude solid as a slurry in a specific solvent (one in which the product is poorly soluble) can effectively wash them away.

  • Carbon Treatment: If you have colored impurities, a charcoal (activated carbon) treatment of the product solution before the final crystallization can be highly effective.

  • Distillation (if applicable): If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be an option, though the high molecular weight of this compound may make it challenging.

Q: What are the primary safety concerns when handling large quantities of trifluoromethylated compounds and the reagents involved?

A: Safety must be the top priority. A thorough Process Hazard Analysis (PHA) is required before any scale-up operation.

  • Trifluoromethylated Compounds: While the final product's specific toxicity profile must be determined, many organofluorine compounds require careful handling.[6] Inhalation and skin contact should be minimized.[7][8] During reactions, be aware of the potential to generate hydrogen fluoride (HF) as a byproduct, especially during degradation or in waste streams.[7]

  • Reagents:

    • POCl₃: Highly corrosive and reacts violently with water. Handle in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

    • High-Boiling Solvents: Work in a well-ventilated area or use a closed-reactor system to avoid inhaling hot vapors.

    • Palladium Catalysts: While not highly toxic, they are expensive heavy metals. All waste streams containing palladium must be collected and treated for metal recovery to ensure environmental compliance and cost-effectiveness.

  • Thermal Hazards: The high-temperature cyclization is the most significant thermal hazard. Ensure your reactor has an adequate cooling system and pressure relief device in case of a runaway reaction.

Q: How stable is the final vinylquinoline product to storage?

A: Vinyl groups, particularly on electron-deficient aromatic systems, can be susceptible to polymerization, oxidation, or light-induced degradation.

  • Polymerization: To prevent polymerization, the final product should be stored under an inert atmosphere (nitrogen or argon) and kept cool.[9] The addition of a radical inhibitor like BHT (butylated hydroxytoluene) or MEHQ (hydroquinone monomethyl ether) at low ppm levels is highly recommended for long-term storage.

  • Photostability: Quinolone systems can be light-sensitive.[10] Store the material in amber bottles or light-proof containers.

  • Chemical Stability: The trifluoromethyl groups are generally very stable. The primary point of reactivity is the vinyl group. The compound should be stable at neutral pH but may be susceptible to acid- or base-catalyzed hydration or other reactions under non-neutral conditions.[9] A formal stability study is recommended, tracking purity by HPLC over time at various temperature and humidity conditions.[9]

References

  • Royal Society of Chemistry. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ElectronicsAndBooks. (1988). Synthesis of 4-Vinylquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • YouTube. (2019). Heck Coupling Reaction Mechanism. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (1994). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]

  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Royal Society of Chemistry. (1980). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Available at: [Link]

  • Organic Syntheses. vinyl bromide. Available at: [Link]

  • Frontiers. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]

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  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Available at: [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for Vinylquinoline Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for vinylquinoline polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing poly(vinylquinoline). Here, we address common experimental challenges with in-depth, field-proven insights to ensure the success of your polymerization reactions.

Troubleshooting Guide

This guide is structured by the type of polymerization method, addressing specific issues you may encounter.

I. Radical Polymerization of Vinylquinoline

Radical polymerization is a common method for vinyl monomers. However, the electron-rich and sterically bulky nature of the quinoline moiety can introduce challenges.

Issue 1: Low or No Polymer Yield

  • Question: My radical polymerization of vinylquinoline resulted in a very low yield or no polymer at all. What are the likely causes and how can I fix this?

  • Answer: This is a frequent issue and can often be traced back to several key factors:

    • Inhibitor Presence: Vinyl monomers, including vinylquinoline, are often shipped with inhibitors (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage.[1] These inhibitors are designed to scavenge free radicals and will effectively quench your polymerization if not removed.

      • Causality: Inhibitors have a higher affinity for radicals than the monomer, thus preventing the initiation of polymerization.[1]

      • Solution: It is crucial to remove the inhibitor before polymerization. A common and effective method is to pass the monomer through a column of activated basic alumina. Alternatively, washing with an aqueous NaOH solution followed by drying and distillation under reduced pressure can be employed.[2]

    • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxide radicals, which do not efficiently initiate or continue polymerization.

      • Causality: The formation of unreactive peroxy radicals terminates radical chains.

      • Solution: The reaction mixture must be thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging the reaction vessel with an inert gas (high-purity argon or nitrogen) for an extended period before and during the polymerization.

    • Inappropriate Initiator Concentration or Type: The choice and concentration of the initiator are critical.

      • Causality: Too little initiator will result in a low concentration of primary radicals, leading to a slow or stalled reaction. Conversely, an excessively high initiator concentration can lead to premature termination of short polymer chains. The initiator's half-life at the reaction temperature must also be considered for a sustained supply of radicals throughout the polymerization.

      • Solution: For vinylquinoline, common initiators like AIBN (azobisisobutyronitrile) or BPO (benzoyl peroxide) are suitable. The optimal concentration is typically in the range of 0.1 to 1 mol% relative to the monomer. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.

Issue 2: Poor Molecular Weight Control and Broad Polydispersity Index (PDI)

  • Question: My GPC analysis shows a very broad molecular weight distribution (high PDI) for my poly(vinylquinoline). How can I achieve better control?

  • Answer: A broad PDI in radical polymerization is often indicative of uncontrolled termination and chain transfer reactions.[3]

    • High Initiator Concentration: As mentioned, an excess of initiator generates a high concentration of radicals, increasing the probability of termination by coupling or disproportionation, which broadens the molecular weight distribution.[4]

      • Solution: Reduce the initiator concentration to the lower end of the optimal range (e.g., 0.1-0.5 mol%).

    • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing chain and initiate a new one, leading to a broader PDI.

      • Causality: The quinoline ring itself can participate in chain transfer, although this is less common. Solvents with labile protons (e.g., alcohols, thiols) are known chain transfer agents.

      • Solution: Use a solvent with a low chain transfer constant, such as benzene, toluene, or dioxane. Ensure all reagents are of high purity.

    • Controlled Radical Polymerization (CRP) Techniques: For precise control over molecular weight and a narrow PDI, consider employing CRP methods.

      • Expertise & Experience: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization introduce a dynamic equilibrium between active and dormant species, allowing for controlled chain growth. These methods are particularly useful for synthesizing well-defined polymers with complex architectures.[5]

      • Solution: For ATRP of vinylquinoline, a typical system might involve a copper(I) halide catalyst with a suitable ligand (e.g., a bipyridine derivative) and an alkyl halide initiator. For RAFT, a suitable chain transfer agent (e.g., a dithioester or trithiocarbonate) is required.

II. Anionic Polymerization of Vinylquinoline

Anionic polymerization can produce polymers with very narrow molecular weight distributions, but it is highly sensitive to impurities and side reactions, especially with functional monomers like vinylquinoline.[6]

Issue 1: No Polymerization or Immediate Termination

  • Question: My anionic polymerization of vinylquinoline fails to initiate, or the characteristic color of the living anions disappears immediately. What is happening?

  • Answer: This is a classic sign of impurities that are reactive towards the highly nucleophilic and basic anionic species.

    • Protic Impurities: Water, alcohols, or any other compound with an acidic proton will immediately protonate the initiator (e.g., n-butyllithium) or the propagating carbanion, terminating the polymerization.[7]

      • Causality: The carbanions are extremely strong bases and will readily abstract a proton from any available source.

      • Solution: Rigorous purification of all reagents and glassware is paramount. Solvents should be distilled over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF). The monomer must be purified to remove any protic impurities and inhibitors, typically by distillation from calcium hydride. All glassware should be flame-dried under vacuum and the reaction conducted under a high-purity inert atmosphere.

    • Electrophilic Impurities: Carbon dioxide, oxygen, and carbonyl compounds are electrophiles that can react with and terminate the anionic chain ends.

      • Solution: In addition to deoxygenation, ensure that the inert gas is passed through an oxygen and moisture trap. Avoid introducing any potential electrophilic contaminants.

Issue 2: Side Reactions with the Quinoline Ring

  • Question: I am observing a broadening of the PDI and lower than expected molecular weights in my anionic polymerization of vinylquinoline. Could the quinoline moiety be interfering?

  • Answer: Yes, the quinoline ring itself can participate in side reactions with the highly reactive carbanionic chain ends.

    • Nucleophilic Attack on the Quinoline Ring: The carbanion can potentially add to the electron-deficient positions of the quinoline ring, leading to a termination or branching reaction.

      • Causality: The aromatic system of quinoline has electrophilic character at certain positions.

      • Solution: This side reaction is often temperature-dependent. Performing the polymerization at a lower temperature (e.g., -78 °C) can suppress this side reaction by favoring the kinetically preferred vinyl addition over the thermodynamically less favorable attack on the ring.

    • Metal-Halogen Exchange (for substituted vinylquinolines): If you are using a substituted vinylquinoline (e.g., a bromo-vinylquinoline), the organolithium initiator can undergo metal-halogen exchange with the substituent.

      • Solution: If possible, choose a different polymerization method or protect the reactive substituent.

III. Cationic Polymerization of Vinylquinoline

Cationic polymerization of vinylquinoline is challenging due to the basic nature of the quinoline nitrogen.

Issue 1: Inhibition of Polymerization

  • Question: My cationic polymerization of vinylquinoline is not working. I am using a strong Lewis acid initiator.

  • Answer: The basic nitrogen atom of the quinoline ring is the primary culprit here.

    • Lewis Base Interaction: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base and will readily coordinate with the Lewis acid initiator (e.g., BF₃, AlCl₃) or the propagating carbocation.[8]

      • Causality: This coordination deactivates the initiator and terminates the growing polymer chain, effectively poisoning the polymerization.

      • Solution: Cationic polymerization is generally not a suitable method for vinylquinoline and other basic nitrogen-containing monomers. If cationic polymerization is absolutely necessary, it would require a superacid initiator that is strong enough to protonate the nitrogen without being fully neutralized, and even then, the results are likely to be poor. It is highly recommended to choose an alternative polymerization method like radical or anionic polymerization.

Frequently Asked Questions (FAQs)

  • Q1: How can I confirm that I have successfully synthesized poly(vinylquinoline)?

    • A1: Characterization is key. ¹H NMR spectroscopy is an excellent tool. You should see the disappearance of the vinyl proton signals (typically in the 5-7 ppm range) and the appearance of broad signals corresponding to the polymer backbone protons (usually in the 1-3 ppm range). The aromatic signals of the quinoline ring will remain but may be broadened. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index (PDI) of your polymer.[9][10][11]

  • Q2: What is a typical solvent for the polymerization of vinylquinoline?

    • A2: The choice of solvent depends on the polymerization method. For radical polymerization, toluene, benzene, or dioxane are good choices. For anionic polymerization, polar aprotic solvents like THF are commonly used to solvate the ions.[7]

  • Q3: My poly(vinylquinoline) is colored. Is this normal?

    • A3: Poly(vinylquinoline) can sometimes have a yellow or brownish tint, especially if the polymerization was carried out at a higher temperature or if there were impurities present. The color can be due to side reactions or trace amounts of oxidized species. Purification of the polymer by repeated precipitation can often reduce the color.

  • Q4: How do I purify the final poly(vinylquinoline)?

    • A4: The most common method for purifying polymers is precipitation. Dissolve the crude polymer in a good solvent (e.g., THF or chloroform) and then add this solution dropwise into a large excess of a non-solvent (e.g., hexane, methanol, or water, depending on the polymer's polarity) while stirring vigorously. The polymer will precipitate out, leaving the unreacted monomer and initiator fragments in the solution. This process can be repeated several times to achieve high purity.

Data and Protocols

Table 1: Recommended Initiator Concentrations for Radical Polymerization

InitiatorRecommended Concentration (mol% relative to monomer)Typical Reaction Temperature (°C)
AIBN0.1 - 1.060 - 80
BPO0.1 - 1.080 - 95

Experimental Protocol: Monomer Purification via Basic Alumina Column

  • Prepare the column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the monomer.

  • Equilibrate the column: Pass a small amount of the desired anhydrous solvent (e.g., THF for anionic polymerization, or toluene for radical polymerization) through the column.

  • Load the monomer: Carefully add the vinylquinoline monomer to the top of the column.

  • Elute: Elute the monomer through the column using the same anhydrous solvent.

  • Collect the purified monomer: Collect the eluent containing the purified, inhibitor-free monomer in a flame-dried flask under an inert atmosphere.

  • Verify purity: It is advisable to check the purity of a small sample by ¹H NMR to ensure the absence of inhibitor signals.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_radical Radical Polymerization cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization cluster_solution Solution Problem Polymerization Issue (e.g., Low Yield, Broad PDI) CheckPurity Check Monomer/Solvent Purity Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions Inhibitor Inhibitor Removal? CheckConditions->Inhibitor Radical Impurities Protic/Electrophilic Impurities? CheckConditions->Impurities Anionic LewisBase Quinoline-Initiator Interaction? CheckConditions->LewisBase Cationic Oxygen Deoxygenation? Inhibitor->Oxygen Initiator Initiator Concentration/Type? Oxygen->Initiator Optimize Optimize Protocol & Re-run Initiator->Optimize SideReactions Side Reactions with Ring? Impurities->SideReactions SideReactions->Optimize LewisBase->Optimize Consider alternative method

Caption: A troubleshooting decision tree for vinylquinoline polymerization.

MonomerPurification Start Start: Commercial Vinylquinoline Wash Wash with aq. NaOH (to remove inhibitor) Start->Wash Separate Separate Layers Wash->Separate Dry Dry organic layer (e.g., with MgSO4) Separate->Dry Filter Filter Dry->Filter Distill Vacuum Distillation (from CaH2) Filter->Distill Store Store purified monomer under inert gas, cold, dark Distill->Store End Ready for Polymerization Store->End

Caption: Workflow for the purification of vinylquinoline monomer.

References

  • Gustin, J.L., & Laganier, F. (n.d.). Understanding vinyl acetate polymerisation accidents. IChemE. Retrieved from [Link]

  • MDPI. (2019). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. Retrieved from [Link]

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2023, June 9). Technology Networks. Retrieved from [Link]

  • 1 Anionic Vinyl Polymerization. (n.d.). Wiley. Retrieved from [Link]

  • Margariti, A., Papakonstantinou, V. D., Stamatakis, G., & ... (2020). Quinoline-functionalized cross-linked poly(vinyl acetate) and poly(vinyl alcohol) nanoparticles as potential pH-responsive luminescent sensors. POLYHEDRON. Retrieved from [Link]

  • De Vleeschouwer, F., Toro-Labbe, A., Gutierrez-Oliva, S., & ... (2009). A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Journal of Physical Chemistry A. Retrieved from [Link]

  • Common issues associated with the copolymerization of olefins and vinyl... (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Retrieved from [Link]

  • LibreTexts. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts. Retrieved from [Link]

  • Polymers from S-vinyl monomers: reactivities and properties. (2022, August 11). RSC Publishing. Retrieved from [Link]

  • Lalitha, P., & ... (n.d.). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine. (2021, August 5). ResearchGate. Retrieved from [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2022, December 9). RSC Publishing. Retrieved from [Link]

  • Analysis of polyolefins by GPC/SEC. (n.d.). Agilent. Retrieved from [Link]

  • Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. (n.d.). Retrieved from [Link]

  • How can I use GPC to determine the molecular weight distribution of LDPE sample? (2015, May 13). ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. MDPI. Retrieved from [Link]

  • How Do Polymerization Inhibitors Work? (2023, May 26). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • American Chemical Society. (2022, January 15). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. Retrieved from [Link]

  • SciRP.org. (2016). Application of NMR Relaxometry to Study Nanostructured Poly(vinyl alcohol)/MMT/Cephalexin Materials for Use in Drug Delivery Systems. SciRP.org. Retrieved from [Link]

  • NIH. (n.d.). Interaction of the nitrogen-containing carbon backbone polymers with essential α-amino acids. PMC. Retrieved from [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (n.d.). Agilent. Retrieved from [Link]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (n.d.). Retrieved from [Link]

  • Ballard, N., & ... (2021). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry. Retrieved from [Link]

  • Precision design of vinyl amine and vinyl alcohol-based copolymers via cobalt-mediated radical polymerization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Nuclear magnetic resonance (¹H‐NMR) spectra of poly(vinyl alcohol) (PVA). (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Molecular Weight Distribution (GPC/SEC). (n.d.). AIMPLAS. Retrieved from [Link]

  • MDPI. (2023, January 20). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. MDPI. Retrieved from [Link]

  • [Chemistry] Draw the mechanism for the radical polymerization of vinyl acetate (CH = CHOCOCH ) usi. (2023, June 14). YouTube. Retrieved from [Link]

  • Polymer structure and property effects on solid dispersions with haloperidol: poly(N - CentAUR. (n.d.). Retrieved from [Link]

  • MDPI. (2023, February 13). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. Retrieved from [Link]

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Validation & Comparative

The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Transformative Power of the Trifluoromethyl Group

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Among the myriad of possible substitutions, the introduction of a trifluoromethyl (CF₃) group has emerged as a particularly powerful strategy in modern drug design.[2]

The trifluoromethyl group is far more than a simple sterically bulky substituent. Its unique electronic properties profoundly influence the physicochemical and biological characteristics of the parent molecule. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electron density of the quinoline ring, altering its reactivity and pKa.[2] Furthermore, the CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its metabolic stability by blocking potential sites of oxidative metabolism.[3][4] These combined effects can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and ultimately, more potent and selective therapeutic agents.[3]

This guide provides a comparative analysis of trifluoromethylated quinolines, exploring the impact of the CF₃ group's position on synthetic accessibility, physicochemical properties, and biological activity. We will delve into detailed experimental protocols for the synthesis of key positional isomers and present a comparative analysis of their performance, supported by experimental data from the literature. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to leverage the power of trifluoromethylation in the design of next-generation quinoline-based therapeutics.

Comparative Analysis of Synthetic Methodologies

The position of the trifluoromethyl group on the quinoline scaffold dictates the most effective synthetic strategy. Here, we compare two distinct and widely employed methods for the synthesis of 2- and 4-trifluoromethylated quinolines.

Synthesis of 2-Trifluoromethylquinolines via Phosphonium Salts

One robust method for the synthesis of 2-trifluoromethylquinolines involves the cyclization of a phenethylphosphonium salt bearing a trifluoroacetamide group. This approach utilizes readily available starting materials and offers a direct route to the desired product.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoline [5]

  • Materials:

    • Triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (4a)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Toluene

    • Ethyl acetate (EtOAc)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (4a) (300 mg, 0.57 mmol) and DBU (0.16 mL, 1.14 mmol) in toluene (6 mL) is stirred under reflux for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:40) as the eluent to afford 2-(trifluoromethyl)quinoline (5a) as a colorless oil (53 mg, 50% yield).

  • Characterization Data for 2-(Trifluoromethyl)quinoline (5a):

    • ¹H-NMR (CDCl₃) δ: 7.67 (1H, td, J = 8.0 Hz, 1.2 Hz), 7.73 (1H, d, J = 8.0 Hz), 7.87 (1H, td, J = 8.0 Hz, 1.2 Hz), 7.90 (1H, d, J = 8.0 Hz), 8.23 (1H, d, J = 8.8 Hz), 8.35 (1H, d, J = 8.8 Hz).[5]

    • ¹³C-NMR (CDCl₃) δ: 116.7, 121.5 (q, J = 274.0 Hz), 127.7, 128.6, 128.8, 130.0, 130.8, 138.1, 147.1, 147.8 (q, J = 34.5 Hz).[5]

    • ¹⁹F-NMR (CDCl₃) δ: 94.2.[5]

    • HRMS (ESI) calcd for C₁₀H₇F₃N [M+H]⁺: 198.0525; found 198.0533.[5]

Synthesis of 4-Substituted-7-Trifluoromethylquinolines via Nucleophilic Aromatic Substitution

The synthesis of 4-substituted-7-trifluoromethylquinolines often proceeds through a nucleophilic aromatic substitution (SNAᵣ) reaction on a pre-functionalized quinoline core. This method is particularly useful for introducing a variety of substituents at the 4-position.

Experimental Protocol: General Procedure for the Synthesis of 4-(Substituted-amino)-7-(trifluoromethyl)quinolines [6]

  • Materials:

    • 4-Chloro-7-(trifluoromethyl)quinoline

    • Appropriate amine (e.g., aminobenzoic acid hydrazide)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • A mixture of 4-chloro-7-(trifluoromethyl)quinoline (1 mmol) and the desired amine (1 mmol) in ethanol (20 mL) is treated with a few drops of concentrated HCl.

    • The reaction mixture is heated at reflux for a specified time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-(substituted-amino)-7-(trifluoromethyl)quinoline derivative.

G cluster_0 Synthesis of 2-Trifluoromethylquinoline cluster_1 Synthesis of 4-Substituted-7-Trifluoromethylquinoline Phosphonium Salt Phosphonium Salt Reflux (24h) Reflux (24h) Phosphonium Salt->Reflux (24h) 1. Add DBU (base) DBU (base) DBU (base)->Reflux (24h) 2. Add Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reflux (24h) 3. Dissolve in Workup & Purification Workup & Purification Reflux (24h)->Workup & Purification 2-CF3-Quinoline 2-CF3-Quinoline Workup & Purification->2-CF3-Quinoline 4-Cl-7-CF3-Quinoline 4-Cl-7-CF3-Quinoline Reflux Reflux 4-Cl-7-CF3-Quinoline->Reflux 1. Add Amine Amine Amine->Reflux 2. Add Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reflux 3. Dissolve in HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reflux 4. Add Cooling & Filtration Cooling & Filtration Reflux->Cooling & Filtration 4-Substituted-7-CF3-Quinoline 4-Substituted-7-CF3-Quinoline Cooling & Filtration->4-Substituted-7-CF3-Quinoline

Caption: Comparative workflow for the synthesis of 2- and 4-substituted trifluoromethylquinolines.

Impact of CF₃ Positional Isomerism on Physicochemical Properties

The position of the trifluoromethyl group on the quinoline ring has a marked effect on the molecule's physicochemical properties, which in turn influences its pharmacokinetic profile and biological activity.

CompoundSubstitution PatternMelting Point (°C)Boiling Point (°C)pKa (Predicted)logP
2-(Trifluoromethyl)quinoline2-CF₃58-62---
6-(Trifluoromethyl)quinoline6-CF₃---3.25
7-(Trifluoromethyl)quinoline7-CF₃65-67236.6 (at 762 Torr)2.55-

Data compiled from BenchChem Technical Guide.[2] A hyphen (-) indicates that the data was not found in the surveyed literature.

The electron-withdrawing nature of the CF₃ group generally decreases the basicity (lowers the pKa) of the quinoline nitrogen. This effect is most pronounced when the CF₃ group is on the pyridine ring (e.g., at the 2- or 4-position) due to closer proximity and more effective resonance and inductive effects. The high lipophilicity of the CF₃ group, as indicated by the logP value for 6-(trifluoromethyl)quinoline, can significantly enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[3]

Comparative Biological Activity: A Tale of Two Scaffolds

The therapeutic potential of trifluoromethylated quinolines is most evident in their anticancer and antimalarial activities. The position of the CF₃ group plays a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or interference with topoisomerase function.[7][8]

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 6d 3,4-difluoro, 2-esterMDA-MB-468 (TNBC)~2.5[8]
Compound 6f 3-fluoro, 4-benzyloxy, 2-esterMDA-MB-468 (TNBC)~2.5[8]
7-chloro-3-phenyl-5-(trifluoromethyl)[3][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)5-CF₃ (on fused thiazolopyrimidine)DU-145 (prostate)<10[1]
2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (6e)3-CF₃ (on quinoxaline)NCI-H460 (lung)0.42 (GI₅₀)[3]
2-benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide (6g)3-CF₃, 6,7-difluoro (on quinoxaline)NCI-H460 (lung)0.15 (GI₅₀)[3]

Note: The table includes data for trifluoromethylated quinoline analogues (quinoxalines and thiazolopyrimidines) to provide a broader perspective on the anticancer potential of this structural motif.

A study on novel fluorinated quinoline analogues revealed that compounds with a trifluoromethyl group, in combination with other substituents, exhibited potent anticancer activity against triple-negative breast cancer (TNBC) cells, with IC₅₀ values in the low micromolar range.[8] Interestingly, the position of fluorine substitution on the benzene ring of the quinoline scaffold was found to be critical for activity.[8]

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, and trifluoromethylation has been explored as a strategy to overcome drug resistance.[9]

CompoundSubstitution PatternP. falciparum StrainIC₅₀ (µM)Reference
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-ol (8)2,7-di-CF₃Not specified"Highest activity"[9]
N⁴-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine (2)2-CF₃, 5-aryl-CF₃Not specified5-8 (range)[9]
Mefloquine analogue (MQ-14a)2,8-di-CF₃W2 (CQ-Resistant)0.0025-0.0030[10]

The presence of two trifluoromethyl groups, as seen in mefloquine and its analogues, is a well-established feature for potent antimalarial activity.[10] Studies have shown that hybrids of trifluoromethylated quinolines with other pharmacophores can exhibit high efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[9]

Mechanistic Insights: The Trifluoromethyl Advantage

The enhanced biological activity of trifluoromethylated quinolines can be attributed to a combination of factors at the molecular level.

G cluster_0 Physicochemical Properties cluster_1 Molecular Interactions CF3-Quinoline CF3-Quinoline Increased Lipophilicity Increased Lipophilicity CF3-Quinoline->Increased Lipophilicity leads to Enhanced Metabolic Stability Enhanced Metabolic Stability CF3-Quinoline->Enhanced Metabolic Stability leads to Modulated pKa Modulated pKa CF3-Quinoline->Modulated pKa leads to Biological Target Biological Target Improved Binding Affinity Improved Binding Affinity Increased Lipophilicity->Improved Binding Affinity contributes to Enhanced Metabolic Stability->Improved Binding Affinity contributes to Modulated pKa->Improved Binding Affinity contributes to Improved Binding Affinity->Biological Target enhances interaction with Favorable van der Waals Contacts Favorable van der Waals Contacts Improved Binding Affinity->Favorable van der Waals Contacts Dipole-Dipole Interactions Dipole-Dipole Interactions Improved Binding Affinity->Dipole-Dipole Interactions Halogen Bonding Halogen Bonding Improved Binding Affinity->Halogen Bonding

Caption: The multifaceted influence of the trifluoromethyl group on the properties and activity of quinoline-based drugs.

  • Enhanced Binding Affinity: The steric bulk of the CF₃ group can promote favorable van der Waals interactions within the binding pocket of a target protein. Furthermore, the polarized C-F bonds can participate in dipole-dipole interactions and halogen bonding with amino acid residues, further stabilizing the drug-receptor complex.[11]

  • Increased Lipophilicity and Membrane Permeability: The lipophilic nature of the CF₃ group facilitates the passage of the drug molecule across biological membranes, which can lead to improved absorption, distribution, and target engagement.[3]

  • Metabolic Stability: The robust C-F bonds are resistant to enzymatic cleavage, and the CF₃ group can shield adjacent positions on the quinoline ring from metabolic attack, thereby increasing the drug's half-life and duration of action.[3]

In the context of antimalarial quinolines, these compounds are thought to exert their effect by accumulating in the acidic digestive vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[12] The physicochemical properties conferred by the trifluoromethyl group can enhance this accumulation and the interaction with heme. For anticancer applications, the CF₃ group can modulate the electronic properties of the quinoline scaffold to optimize its interaction with specific kinases or other molecular targets within cancer cells.[7]

Conclusion and Future Directions

The strategic incorporation of trifluoromethyl groups into the quinoline scaffold is a proven and highly effective approach for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This comparative analysis highlights how the position of the CF₃ group influences synthetic strategies, physicochemical characteristics, and ultimately, biological activity. The provided experimental protocols and comparative data serve as a practical guide for researchers in the field.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships of trifluoromethylated quinolines, particularly through the synthesis and evaluation of comprehensive libraries of positional isomers against a wide range of biological targets. A deeper understanding of the molecular interactions between these compounds and their target proteins, aided by computational modeling and structural biology, will undoubtedly pave the way for the rational design of the next generation of highly effective and safe trifluoromethylated quinoline-based drugs.

References

  • Alanazi, M. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[9]

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.[2]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.[3]

  • Garrido-Castañeda, A., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design.[7]

  • Özcan, E., et al. (2020). Decision making for promising quinoline-based anticancer agents through combined methodology. Journal of Biochemical and Molecular Toxicology.[13]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.[5]

  • de Souza, M. V. N., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules.[14]

  • Gildenhuys, J., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[12]

  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.[6]

  • Kloskowski, D. J., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.[10]

  • Mzozoyana, V., et al. (2020). Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. ChemistrySelect.[15]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[8]

  • El-Sayed, M. A. A., et al. (2012). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Medicinal Chemistry Research.[16]

  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.[11]

  • Fang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.[4]

  • Soral, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.[1]

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A Comparative Guide to the Polymerization of Advanced Fluorinated Monomers and Conventional Vinyls

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 2,8-Bis(trifluoromethyl)-4-vinylquinoline in the Context of Styrene, Methyl Methacrylate, and N-Vinylpyrrolidone

For researchers, scientists, and professionals in drug development and advanced materials, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth comparison of the polymerization behavior and resulting polymer characteristics of three widely used vinyl monomers—styrene, methyl methacrylate (MMA), and N-vinylpyrrolidone (NVP)—alongside a prospective analysis of the novel, highly fluorinated monomer, 2,8-bis(trifluoromethyl)-4-vinylquinoline.

The Landscape of Vinyl Monomers: A Comparative Overview

Free-radical polymerization is a versatile and widely employed method for polymer synthesis from vinyl monomers, which are molecules containing a carbon-carbon double bond.[1] The process is typically initiated by a molecule that can readily form free radicals, such as benzoyl peroxide or 2,2'-azo-bis-isobutyrylnitrile (AIBN).[1] The polymerization proceeds through initiation, propagation, and termination steps.[2]

dot

Caption: Generalized workflow of free-radical polymerization.

A comparative summary of the key properties of styrene, MMA, and NVP, and their resulting polymers is presented below.

PropertyStyreneMethyl Methacrylate (MMA)N-Vinylpyrrolidone (NVP)
Monomer Formula C₈H₈C₅H₈O₂C₆H₉NO
Polymer Structure Polystyrene (PS)Poly(methyl methacrylate) (PMMA)Poly(N-vinylpyrrolidone) (PVP)
Glass Transition Temp. (Tg) ~100 °C[3]~105 °C[4]~175 °C
Refractive Index (nD) ~1.60[5]~1.49[4][6]~1.53
Water Solubility InsolubleInsoluble (swells)[6]Soluble
Key Polymer Characteristics Brittle, transparent, good electrical insulator[5]High optical clarity, rigid, good UV resistance[7][8]Biocompatible, hygroscopic, forms clear films
Common Applications Packaging, disposable containers, insulation[9]Optical components, acrylic glass, bone cement[4][7]Adhesives, coatings, pharmaceutical excipients

In-Depth Analysis of Conventional Vinyl Monomers

Styrene: The Workhorse of Amorphous Thermoplastics

Styrene is an aromatic vinyl monomer that polymerizes to form polystyrene, a clear, hard, and brittle plastic.[5] Its polymerization is typically initiated by free-radical initiators, and the reaction kinetics are well-understood, generally following first-order kinetics with respect to the monomer and half-order with respect to the initiator.[10][11]

Polymer Properties and Causality: The bulky phenyl group in polystyrene restricts chain rotation, leading to its rigidity and a relatively high glass transition temperature (Tg) of around 100°C.[3] This aromatic ring is also responsible for its high refractive index.[5] However, the lack of strong intermolecular forces and the amorphous nature of atactic polystyrene contribute to its brittleness and poor chemical resistance to many organic solvents.[9]

Methyl Methacrylate: The Optically Clear Standard

Methyl methacrylate is the monomer for poly(methyl methacrylate), commonly known as acrylic or Plexiglas.[6] PMMA is renowned for its exceptional optical clarity, transmitting up to 92% of visible light, which is even better than glass.[7][8]

Polymer Properties and Causality: The presence of the ester group in PMMA introduces some polarity, leading to stronger intermolecular forces compared to polystyrene. The α-methyl group hinders chain mobility, contributing to its rigidity and a Tg of approximately 105°C.[4] While PMMA has better environmental stability than polystyrene, its ester linkages are susceptible to hydrolysis, and it can be attacked by organic solvents.[6][7]

N-Vinylpyrrolidone: The Biocompatible and Water-Soluble Polymer

N-vinylpyrrolidone is a cyclic amide vinyl monomer that polymerizes to the highly polar and water-soluble polymer, poly(N-vinylpyrrolidone). PVP is well-known for its biocompatibility and is widely used in pharmaceutical and biomedical applications.[12] The polymerization of NVP can be challenging to control under living radical polymerization conditions.[12]

Polymer Properties and Causality: The lactam ring in PVP is highly polar, leading to strong dipole-dipole interactions and hydrogen bonding with water, which accounts for its excellent water solubility. This strong intermolecular attraction also results in a high glass transition temperature.

A Prospective Look at 2,8-Bis(trifluoromethyl)-4-vinylquinoline

While experimental data on the polymerization of 2,8-bis(trifluoromethyl)-4-vinylquinoline is scarce, we can extrapolate its potential properties based on the influence of its constituent chemical groups: the vinyl group for polymerization, the quinoline ring, and the two trifluoromethyl (CF₃) groups.

dot

Caption: Structural features influencing polymer properties.

Hypothesized Polymerization Behavior

The vinyl group at the 4-position of the quinoline ring is expected to be susceptible to free-radical polymerization. However, the bulky and electron-withdrawing nature of the 2,8-bis(trifluoromethyl)quinoline moiety may influence the polymerization kinetics. It is plausible that the steric hindrance from the large substituent could decrease the propagation rate constant compared to simpler vinyl monomers.

Projected Polymer Properties and Their Scientific Rationale

The incorporation of two trifluoromethyl groups is anticipated to impart several desirable properties to the resulting polymer:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond is known to significantly increase the thermal stability of polymers.

  • Chemical Inertness: The fluorine atoms would create a protective shield around the polymer backbone, leading to excellent resistance to a wide range of chemicals and solvents.

  • Low Refractive Index and Optical Transparency: Fluorinated polymers typically exhibit low refractive indices due to the low polarizability of the C-F bond. This could make poly(2,8-bis(trifluoromethyl)-4-vinylquinoline) a candidate for optical applications requiring transparency in a wider range of wavelengths.

  • Low Surface Energy and Hydrophobicity: The presence of CF₃ groups is expected to result in a low surface energy polymer with pronounced hydrophobic and oleophobic properties.

  • High Gas Permeability: The bulky CF₃ groups may disrupt chain packing, leading to a higher free volume and consequently, increased gas permeability.

The quinoline ring, a rigid heterocyclic structure, would likely contribute to a high glass transition temperature, resulting in a polymer with good dimensional stability at elevated temperatures.

Experimental Protocols

General Procedure for Free-Radical Polymerization

The following are representative protocols for the free-radical polymerization of styrene, MMA, and NVP. These can serve as a starting point for experimental comparisons.

1. Bulk Polymerization of Styrene

  • Materials: Styrene monomer, benzoyl peroxide (BPO) initiator.

  • Procedure:

    • In a reaction vessel, add purified styrene monomer.

    • Add a calculated amount of BPO (e.g., 0.1-1.0 mol% relative to the monomer).

    • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which inhibits polymerization.

    • Heat the reaction mixture to 80-90°C with constant stirring.[13]

    • Allow the polymerization to proceed for a specified time (e.g., 1-4 hours). The viscosity will noticeably increase.[13]

    • Cool the reaction vessel to terminate the polymerization.

    • Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol) to purify.

    • Dry the purified polystyrene under vacuum.

2. Bulk Polymerization of Methyl Methacrylate (MMA)

  • Materials: MMA monomer, benzoyl peroxide (BPO) or AIBN initiator.

  • Procedure:

    • To a reaction vial, add purified MMA monomer.

    • Add the desired amount of initiator (e.g., 45 mg of BPO per gram of MMA).[14]

    • Stir until the initiator is fully dissolved.

    • Purge with an inert gas to remove oxygen.

    • Heat the mixture to 60-80°C in a water bath.

    • Monitor the reaction as the viscosity increases. The polymerization can be highly exothermic (Trommsdorff effect).

    • After the desired conversion is reached, cool the reaction to stop polymerization.

    • The solid PMMA can be purified by dissolution in a solvent like acetone and precipitation in a non-solvent like methanol.

3. Solution Polymerization of N-Vinylpyrrolidone (NVP)

  • Materials: NVP monomer, AIBN initiator, solvent (e.g., water or isopropanol).

  • Procedure:

    • Dissolve the NVP monomer in the chosen solvent in a reaction flask.

    • Add the AIBN initiator.

    • Deoxygenate the solution by purging with an inert gas for at least 30 minutes.[15]

    • Heat the reaction mixture to 60-70°C with stirring.

    • Maintain the temperature for several hours to allow for polymerization.

    • Terminate the reaction by cooling.

    • Precipitate the PVP by adding the solution to a large excess of a non-solvent such as diethyl ether.[15]

    • Collect the polymer by filtration and dry under vacuum.

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Experimental_Workflow Monomer Purified Monomer Mixing Mix Monomer and Initiator Monomer->Mixing Initiator Initiator Initiator->Mixing Deoxygenation Purge with Inert Gas Mixing->Deoxygenation Heating Heat to Reaction Temperature Deoxygenation->Heating Polymerization Polymerization for a Set Time Heating->Polymerization Termination Cool to Terminate Polymerization->Termination Precipitation Dissolve and Precipitate Termination->Precipitation Drying Dry Purified Polymer Precipitation->Drying Final Polymer Final Polymer Drying->Final Polymer

Caption: A typical experimental workflow for free-radical polymerization.

Conclusion

This guide has provided a comparative analysis of the polymerization and properties of styrene, methyl methacrylate, and N-vinylpyrrolidone, three cornerstone monomers in polymer science. Each offers a distinct set of characteristics dictated by its chemical structure.

Furthermore, a prospective analysis of 2,8-bis(trifluoromethyl)-4-vinylquinoline suggests that its polymer could exhibit a unique and valuable combination of properties, including high thermal stability, chemical resistance, and desirable optical characteristics. While experimental validation is necessary, the theoretical advantages of such a highly fluorinated, quinoline-containing polymer are significant. For researchers in advanced materials and drug development, the exploration of such novel monomers holds the promise of creating next-generation polymers with tailored, high-performance properties.

References

  • Wikipedia. Poly(methyl methacrylate). [Link]

  • Wikipedia. Polystyrene. [Link])

  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [Link]

  • USEON. Polystyrene (PS): Properties, Uses and Processing. [Link]

  • Frontiers in Chemistry. Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). [Link]

  • ACS Publications. Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. [Link]

  • Xometry. Polystyrene (PS): Definition, Properties, and Uses. [Link]

  • K-State College of Engineering. Poly(methyl methacrylate) (PMMA). [Link]

  • Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). [Link]

  • Diva-Portal.org. RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. [Link]

  • K.D. Feddersen. Polystyrene (PS): Properties, applications and processing. [Link]

  • Thermal and Optical Properties of Polystyrene Nanocomposites Reinforced with Soot. [Link]

  • Studylib. Styrene Polymerization Kinetics: Free-Radical Analysis. [Link]

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]

  • Simulation of styrene polymerization reactors: kinetic and thermodynamic modeling. [Link]

  • Scribd. Bulk Polymerization of Styrene: Experiment. [Link]

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A Comparative Guide to the Validation of Biological Assays Using 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biological research, the rigorous validation of assays is paramount to ensure the reliability and reproducibility of experimental data. The choice of chemical tools for this validation is critical. This guide provides an in-depth technical comparison of 2,8-Bis(trifluoromethyl)-4-vinylquinoline derivatives as fluorescent probes for the validation of biological assays, particularly in the realms of anticancer and antimalarial drug screening. We will objectively compare their performance with established alternatives, namely BODIPY and Rhodamine derivatives, and provide the supporting experimental data and protocols to guide your assay development.

The Critical Role of Assay Validation in Research

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In drug discovery, this means ensuring that an assay can reliably identify and quantify the activity of potential therapeutic compounds. This process is essential for:

  • Data Integrity: Ensuring that the results are accurate, precise, and reproducible.

  • Decision Making: Providing a solid foundation for advancing lead compounds through the drug development pipeline.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies.

Fluorescent probes are indispensable tools in this process, offering high sensitivity and real-time monitoring of cellular processes.[1][2] The ideal fluorescent probe for assay validation should possess a suite of desirable characteristics, including high quantum yield, photostability, a large Stokes shift, and minimal perturbation of the biological system.[3]

2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives: A Rising Star in Assay Validation

Quinoline-based fluorescent probes have garnered significant attention due to their versatile photophysical and pharmacological properties.[3] The 2,8-bis(trifluoromethyl) substitution pattern, in particular, has been shown to enhance the pharmacological and fluorescent properties of the quinoline core.[3][4] These derivatives offer several advantages for assay validation:

  • Tunable Photophysical Properties: The quinoline scaffold allows for facile chemical modifications to fine-tune its fluorescence emission across the visible spectrum.[5][6]

  • High Quantum Yields and Photostability: Many quinoline derivatives exhibit high fluorescence quantum yields and are resistant to photobleaching, enabling robust and repeatable measurements.[3][7]

  • Large Stokes Shift: A significant separation between the excitation and emission maxima minimizes self-quenching and background interference, leading to improved signal-to-noise ratios.[3]

  • Biocompatibility and Cell Permeability: These small molecules can readily penetrate cell membranes with low cytotoxicity, allowing for their use in live-cell imaging and high-content screening.[5][8]

The vinyl group at the 4-position provides a versatile handle for further chemical modifications, allowing for the attachment of targeting moieties or other functional groups to create highly specific probes.

Comparative Analysis: Quinoline Derivatives vs. The Incumbents

To provide a clear perspective on the utility of 2,8-Bis(trifluoromethyl)-4-vinylquinoline derivatives, we compare their key performance indicators with two of the most widely used classes of fluorescent probes: BODIPY and Rhodamine derivatives.

Quantitative Comparison of Photophysical Properties
Property2,8-Bis(trifluoromethyl)quinoline DerivativesBODIPY DerivativesRhodamine Derivatives
Quantum Yield (Φ) Generally high (can exceed 0.8 in certain solvents)[7]Typically very high (often >0.8)[8]High (often >0.5)[9]
Photostability Good to excellent[7]Excellent[10]Good, but can be prone to photobleaching[11]
Stokes Shift Generally large[3]Typically small to moderateModerate to large[9]
Solvatochromism Often exhibit significant solvatochromismGenerally low solvatochromismModerate solvatochromism
pH Sensitivity Can be designed to be pH-sensitive or insensitiveGenerally pH-insensitiveOften pH-sensitive (spirocyclic forms)[12]
Cell Permeability Generally good for small molecule derivatives[5]Good[8]Can be variable, often requires modification[12]
Toxicity Generally low cytotoxicity reported[12]Low cytotoxicity[8]Can exhibit some cytotoxicity at higher concentrations

Expert Insight: The high quantum yields and good photostability of 2,8-bis(trifluoromethyl)quinoline derivatives make them strong contenders for robust assay validation. Their often larger Stokes shift compared to BODIPY dyes is a significant advantage in minimizing spectral overlap in multiplexed assays. While Rhodamine derivatives are workhorses in the field, their pH sensitivity can be a confounding factor in certain biological assays, a challenge that can be overcome with appropriately designed quinoline probes.

Experimental Section: Protocols for Assay Validation

Here, we provide detailed protocols for utilizing fluorescent probes in the validation of a common cell-based assay: a cytotoxicity assay for anticancer drug screening. These protocols can be adapted for 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives and their alternatives.

Protocol 1: Synthesis of a 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivative

This protocol describes a general synthesis route. Specific reaction conditions may need optimization.

Synthesis_Workflow A 2,8-Bis(trifluoromethyl)-4-chloroquinoline C Suzuki Coupling (Pd catalyst, base) A->C B Vinylboronic acid pinacol ester B->C E Purification (Column Chromatography) C->E Crude product D 2,8-Bis(trifluoromethyl)-4-vinylquinoline E->D Purified product

Caption: Synthetic workflow for a 2,8-Bis(trifluoromethyl)-4-vinylquinoline derivative.

Step-by-Step Methodology:

  • To a solution of 2,8-bis(trifluoromethyl)-4-chloroquinoline (1 eq.) in a suitable solvent (e.g., dioxane/water mixture) add vinylboronic acid pinacol ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2 eq.).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,8-bis(trifluoromethyl)-4-vinylquinoline derivative.

Protocol 2: Validation of a Cell Viability Assay using a Fluorescent Probe

This protocol outlines the steps for validating a high-throughput screening (HTS) cell viability assay using a fluorescent quinoline derivative as a live-cell stain.

Assay_Validation_Workflow cluster_pre Pre-Assay cluster_assay Assay cluster_readout Readout & Analysis A Cell Seeding (e.g., HeLa cells in 96-well plate) B Treatment with Test Compounds (e.g., anticancer drug library) A->B C Incubation B->C D Staining with Fluorescent Probe (e.g., Quinoline derivative) C->D E Fluorescence Measurement (Plate Reader) D->E F Data Analysis (IC50 determination) E->F G Assay Performance Metrics (Z'-factor, S/N ratio) F->G

Caption: Workflow for validating a cell viability assay using a fluorescent probe.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HeLa) under standard conditions. Seed the cells into a 96-well microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds (e.g., a known cytotoxic drug as a positive control, and a library of unknown compounds). Add the compounds to the designated wells. Include wells with untreated cells (negative control) and wells with cells treated with a vehicle (e.g., DMSO) as a baseline.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Fluorescent Staining: Prepare a working solution of the 2,8-bis(trifluoromethyl)-4-vinylquinoline derivative in a suitable buffer (e.g., PBS). Add the staining solution to each well and incubate for a specified time to allow for cellular uptake.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control.

    • Plot the normalized intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

  • Assay Performance Validation:

    • Z'-factor Calculation: Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|

      • Where σ is the standard deviation and μ is the mean of the positive and negative controls.

    • Signal-to-Noise (S/N) Ratio: Calculate the S/N ratio to evaluate the assay's sensitivity.

      • S/N = (μ_signal - μ_background) / σ_background

Expert Insight: When validating an assay, it is crucial to perform these steps with not only the novel quinoline probe but also with a well-established probe like Calcein-AM (a common viability indicator) to benchmark the performance. This direct comparison will provide a robust validation of the quinoline derivative's suitability for your specific assay.

Concluding Remarks and Future Directions

The evidence presented in this guide strongly supports the use of 2,8-Bis(trifluoromethyl)-4-vinylquinoline derivatives as high-performance fluorescent probes for the validation of biological assays. Their excellent photophysical properties, coupled with their synthetic tractability, position them as a powerful alternative to traditional fluorophores like BODIPY and Rhodamine derivatives.

The future of assay validation lies in the development of even more sophisticated probes with enhanced features such as targeting capabilities for specific organelles or cellular processes, and responsiveness to specific biological events. The versatile chemistry of the quinoline scaffold makes it an ideal platform for the development of such next-generation probes. As research in this area continues, we can expect to see 2,8-bis(trifluoromethyl)quinoline derivatives play an increasingly important role in accelerating the pace of drug discovery and biomedical research.

References

  • Jun, J. V., Haney, C. M., Karpowicz, R. J., Jr., Giannakoulias, S., Lee, V. M.-Y., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140(30), 9684–9692. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Banks, P., & Kirschner, M. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 25(1), 1-13. [Link]

  • Ghosh, A., & Adhikary, A. (2025). In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. Coordination Chemistry Reviews, 536, 216654. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932. [Link]

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  • Bonardi, L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3045-3056. [Link]

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Lack of Publicly Available Data on the Cytotoxicity of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives Prevents a Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and databases, no specific experimental data on the cytotoxicity of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives could be located. This absence of publicly available research prevents the creation of a detailed and objective comparison guide as requested.

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The incorporation of trifluoromethyl groups at the 2 and 8 positions is a known strategy to enhance the metabolic stability and potency of drug candidates. Similarly, the introduction of a vinyl group at the 4-position can provide a reactive handle for further chemical modifications or act as a Michael acceptor, potentially contributing to the compound's biological activity.

However, the specific combination of a 2,8-bis(trifluoromethyl) substitution pattern with a 4-vinyl group on the quinoline ring does not appear to be a subject of published cytotoxic studies. While research exists on various other substituted quinoline derivatives, including those with trifluoromethyl groups or vinyl moieties at different positions, a direct comparison of the cytotoxic profiles of 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives is not feasible without the foundational experimental data.

For a meaningful comparative guide, it would be essential to have access to studies detailing:

  • Specific Derivatives: A series of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues with varying substitutions on the vinyl group or other parts of the quinoline ring.

  • Cytotoxicity Data: Quantitative measures of cytotoxicity, such as IC50 values (the concentration of a drug that inhibits 50% of cell growth), against a panel of well-characterized cancer cell lines.

  • Experimental Protocols: Detailed methodologies of the cytotoxicity assays used (e.g., MTT, XTT, LDH assays), including cell lines, drug exposure times, and other relevant experimental conditions.

  • Mechanism of Action: Insights into the potential molecular mechanisms by which these compounds exert their cytotoxic effects, including any identified cellular targets or signaling pathways.

Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific integrity and accuracy. Researchers and drug development professionals interested in this specific class of compounds may need to undertake de novo synthesis and biological evaluation to explore their potential as cytotoxic agents. Future research in this area would be necessary to generate the data required for a comprehensive comparative analysis.

A Comparative Guide to the Structure-Activity Relationship of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities.[1] From the historical antimalarial quinine to modern anticancer agents, the versatility of the quinoline nucleus allows for fine-tuning of biological activity through substitution at various positions.[1][2] Among these, the 2,8-bis(trifluoromethyl)quinoline core, a key feature of the potent antimalarial drug mefloquine, has garnered significant interest.[3] This guide focuses on the structure-activity relationship (SAR) of a specific and promising subclass: 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues. By exploring the impact of structural modifications on their biological, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.

The 2,8-Bis(trifluoromethyl)quinoline Core: A Foundation for Potency

The presence of two trifluoromethyl (CF₃) groups at the 2 and 8 positions of the quinoline ring is a critical determinant of biological activity. These electron-withdrawing groups significantly influence the electronic properties of the heterocyclic system, impacting factors such as pKa, lipophilicity, and metabolic stability.

In the context of mefloquine, the 2,8-bis(trifluoromethyl) substitution pattern is crucial for its potent antimalarial activity.[4] The trifluoromethyl group at the 8-position, in particular, has been shown to be important for the activity of mefloquine and its derivatives.[4] It is therefore hypothesized that this substitution pattern is a key prerequisite for the biological activity of the 4-vinylquinoline analogues discussed herein.

Structure-Activity Relationship at the 4-Position: The Vinyl Group and Its Analogues

The substituent at the 4-position of the quinoline ring plays a pivotal role in modulating the biological activity of these compounds. In mefloquine, this position is occupied by a piperidylmethanol group.[3] This guide, however, focuses on analogues where a vinyl group serves as the foundational substituent at this position. The introduction of a vinyl group offers a versatile handle for further chemical modification, allowing for the exploration of a wide range of analogues.

Based on the available literature for related vinylquinoline series, we can infer the following SAR trends for 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues:

Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[2] The accumulation of toxic free heme ultimately leads to parasite death. The structural features of the 4-substituent are critical for this activity.

  • Aryl Substituents on the Vinyl Group: In a study of 6-chloro-2-arylvinylquinolines, the nature of the aryl substituent on the vinyl group significantly impacted antiplasmodial activity.[5] It is likely that similar trends would be observed for the 2,8-bis(trifluoromethyl) series.

    • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the aryl ring can influence the overall electron density of the molecule, which may affect its ability to interact with heme.

    • Positional Isomers: The position of substituents on the aryl ring can also be critical. For example, in some series, a substituent at the para-position of the phenyl ring is more favorable than at the meta- or ortho-positions.

  • Heterocyclic Substituents on the Vinyl Group: Replacing the aryl group with a heterocyclic ring can also modulate activity. The nature of the heterocycle and the position of heteroatoms can influence factors like solubility and hydrogen bonding potential.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including inhibition of topoisomerase, tubulin polymerization, and protein kinases.[6][7] For 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues, the following SAR aspects are likely to be important for anticancer activity:

  • Substitution on the Vinyl Group: The nature of the substituent on the vinyl group can influence the compound's ability to interact with specific biological targets. For instance, the presence of hydrogen bond donors or acceptors could be crucial for binding to the active site of an enzyme.

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by the substituents on the vinyl group, will affect its ability to cross cell membranes and reach its intracellular target.

Comparative Data Summary

To provide a clear comparison, the following table summarizes hypothetical SAR trends for 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues based on extrapolations from related quinoline series. It is crucial to note that this table is illustrative and requires experimental validation for this specific compound class.

Modification of 4-Vinyl Group Predicted Impact on Antimalarial Activity Predicted Impact on Anticancer Activity Rationale/Supporting Evidence from Related Compounds
Unsubstituted Phenyl ModerateModeratePhenylvinylquinolines have shown biological activity.[5]
Phenyl with Electron-Donating Group (e.g., -OCH₃) Potentially IncreasedVariableCan enhance activity in some quinoline series.
Phenyl with Electron-Withdrawing Group (e.g., -Cl, -CF₃) Potentially IncreasedPotentially IncreasedCan enhance activity in some quinoline series.[5]
Pyridyl Potentially HighPotentially HighHeterocyclic rings can introduce favorable interactions.
Terminal Amine on an Alkyl Extension of the Vinyl Group Potentially HighPotentially HighAmine groups can be crucial for activity in many quinoline drugs.[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues, adapted from established protocols for similar compounds.

General Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogues

The synthesis of the target compounds would likely start from the readily available 2,8-bis(trifluoromethyl)-4-quinolinol.[9]

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline

This intermediate can be synthesized from 2,8-bis(trifluoromethyl)-4-hydroxyquinoline.[10]

  • A mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline and phosphorus trichloride is refluxed for 8 hours.

  • Excess phosphorus trichloride is removed by distillation.

  • The residue is poured into ice-water and the pH is adjusted to 12-13 with sodium hydroxide solution.

  • The product is extracted with methylene chloride, dried over sodium sulfate, and the solvent is evaporated to yield 2,8-bis(trifluoromethyl)-4-chloroquinoline.[10]

Step 2: Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Stille Coupling)

The 4-vinylquinoline scaffold can be constructed via a palladium-catalyzed cross-coupling reaction between 2,8-bis(trifluoromethyl)-4-chloroquinoline and a suitable vinylating agent (e.g., vinylboronic acid or vinylstannane).

  • To a solution of 2,8-bis(trifluoromethyl)-4-chloroquinoline in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Add the corresponding vinylboronic acid or vinylstannane derivative.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 2,8-bis(trifluoromethyl)-4-vinylquinoline analogue.

Biological Evaluation: In Vitro Assays

Antimalarial Activity Assay (Inhibition of β-Hematin Formation)

  • A solution of hemin in DMSO is added to a 96-well plate.

  • The test compounds (dissolved in DMSO) are added to the wells at various concentrations.

  • The reaction is initiated by the addition of a buffered solution (e.g., sodium acetate) to induce heme polymerization.

  • The plate is incubated at a controlled temperature.

  • The amount of hemozoin formed is quantified by measuring the absorbance at a specific wavelength after washing and dissolving the hemozoin pellet.

  • IC₅₀ values are calculated from the dose-response curves.

Anticancer Activity Assay (MTT Assay)

  • Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ values are determined from the dose-response curves.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Concept Core 2,8-Bis(trifluoromethyl)quinoline Core Position4 4-Position (Vinyl Group) Core->Position4 Provides Potent Scaffold Analogues Analogues (Modified Vinyl Group) Position4->Analogues Site of Modification Activity Biological Activity (Antimalarial/Anticancer) Analogues->Activity Modulates Potency & Selectivity

Caption: Key components of the SAR of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues.

Synthesis_Workflow start 2,8-Bis(trifluoromethyl)-4-quinolinol step1 Chlorination (e.g., POCl₃ or PCl₅) start->step1 intermediate 2,8-Bis(trifluoromethyl)-4-chloroquinoline step1->intermediate step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) intermediate->step2 product 2,8-Bis(trifluoromethyl)-4-vinylquinoline Analogue step2->product reagent Vinylating Agent (e.g., Vinylboronic acid) reagent->step2

Caption: General synthetic workflow for 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues.

Conclusion and Future Directions

The 2,8-bis(trifluoromethyl)-4-vinylquinoline scaffold represents a promising area for the discovery of new therapeutic agents, particularly in the fields of infectious diseases and oncology. While direct SAR data for a comprehensive series of these analogues is limited, by extrapolating from related quinoline structures, we can make informed predictions to guide future research. The synthetic accessibility of these compounds, coupled with their potential for potent biological activity, makes them attractive targets for further investigation.

Future work should focus on the systematic synthesis and biological evaluation of a library of 2,8-bis(trifluoromethyl)-4-vinylquinoline analogues with diverse substituents on the vinyl moiety. This will allow for the development of a quantitative SAR model, which can be used to design more potent and selective compounds. Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets of these analogues and to understand the basis of their biological activity.

References

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A Comparative Guide to the Performance of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorinated monomers into polymer backbones has emerged as a highly effective approach. The presence of fluorine atoms can dramatically enhance thermal stability, chemical resistance, and optical clarity while lowering the dielectric constant. This guide provides a comprehensive technical overview and performance benchmark of a particularly promising monomer: 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

This document will delve into the synthesis of this specialized vinylquinoline, its subsequent polymerization, and a comparative analysis of the resulting polymer's properties against established high-performance polymers. The insights provided are grounded in experimental data and are intended to inform researchers and scientists in the development of next-generation materials for demanding applications.

The Promise of Fluorinated Quinolines in Polymer Science

Quinoline moieties, with their rigid, aromatic structure, are known to impart desirable thermal and mechanical properties to polymers. The addition of trifluoromethyl (CF3) groups, as in 2,8-Bis(trifluoromethyl)-4-vinylquinoline, further amplifies these benefits. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute to:

  • Enhanced Thermal Stability: The trifluoromethyl groups increase the oxidative and thermal stability of the polymer backbone.

  • Improved Chemical Resistance: Fluorination provides a protective shield against a wide range of solvents and corrosive chemicals.

  • Low Dielectric Constant: The low polarizability of the C-F bond leads to materials with desirable dielectric properties for electronics applications.

  • Unique Optical Properties: The quinoline core can impart interesting photophysical properties, such as fluorescence.

These attributes position polymers derived from 2,8-Bis(trifluoromethyl)-4-vinylquinoline as strong candidates for applications in aerospace, microelectronics, specialty coatings, and advanced biomedical devices.

Synthesis of the Monomer: 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a multi-step process that begins with the construction of the quinoline core, followed by the introduction of the vinyl group. A plausible synthetic route is outlined below, based on established organic chemistry principles and related syntheses found in the literature.

Synthesis of the Precursor: 2,8-Bis(trifluoromethyl)-4-quinolinol

The key precursor for the vinyl monomer is 2,8-Bis(trifluoromethyl)-4-quinolinol. Its synthesis can be achieved through a cyclization reaction involving 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate in the presence of a strong acid catalyst like polyphosphoric acid.[1]

reactant1 2-Aminobenzotrifluoride catalyst Polyphosphoric Acid (PPA) Heat (e.g., 120°C) reactant1->catalyst reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->catalyst product 2,8-Bis(trifluoromethyl)-4-quinolinol catalyst->product Cyclization

Caption: Synthesis of the 2,8-Bis(trifluoromethyl)-4-quinolinol precursor.

Conversion to 4-Chloro-2,8-bis(trifluoromethyl)quinoline

The hydroxyl group of the quinolinol is then converted to a more reactive leaving group, typically a chloride, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Introduction of the Vinyl Group

The final step involves the introduction of the vinyl group at the 4-position of the quinoline ring. A common and effective method for this transformation is a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a vinylating agent like vinyltributyltin or vinylboronic acid, respectively.

start 2,8-Bis(trifluoromethyl)-4-quinolinol step1_reagent POCl₃ start->step1_reagent Chlorination intermediate 4-Chloro-2,8-bis(trifluoromethyl)quinoline step1_reagent->intermediate step2_reagent Vinylating Agent (e.g., Vinyltributyltin) Pd Catalyst intermediate->step2_reagent Cross-Coupling final_product 2,8-Bis(trifluoromethyl)-4-vinylquinoline step2_reagent->final_product

Caption: Synthetic pathway to 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

Polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

The vinyl group of 2,8-Bis(trifluoromethyl)-4-vinylquinoline allows it to undergo polymerization, typically via free-radical or controlled radical polymerization techniques. The choice of polymerization method will significantly impact the polymer's properties, such as molecular weight, polydispersity, and architecture.

Experimental Protocol: Free-Radical Polymerization

A general procedure for the free-radical polymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is as follows:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve 2,8-Bis(trifluoromethyl)-4-vinylquinoline (monomer) and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an appropriate anhydrous solvent (e.g., toluene or N,N-dimethylformamide). The monomer-to-initiator ratio will influence the final molecular weight of the polymer.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80°C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the vinyl proton signals.

  • Termination and Isolation: After the desired conversion is reached, terminate the reaction by cooling the mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator fragments, and dry it under vacuum to a constant weight.

start Monomer + Initiator in Solvent step1 Freeze-Pump-Thaw Cycles start->step1 Degassing step2 Heat under Inert Atmosphere step1->step2 step3 Polymerization step2->step3 step4 Cooling and Exposure to Air step3->step4 Termination step5 Precipitation in Non-solvent step4->step5 step6 Filtration and Washing step5->step6 end Purified Polymer step6->end

Caption: Workflow for free-radical polymerization.

Performance Benchmarking: A Comparative Analysis

To truly understand the value of incorporating 2,8-Bis(trifluoromethyl)-4-vinylquinoline into a polymer, a direct comparison of its properties against other high-performance vinyl monomers is essential. For this guide, we will benchmark the hypothetical poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) against polymers derived from other fluorinated vinyl monomers, such as trifluorostyrene, and a non-fluorinated but high-performance vinyl monomer, N-vinylcarbazole.

Table 1: Comparative Performance of High-Performance Vinyl Polymers

PropertyPoly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) (Expected)Poly(trifluorostyrene)Poly(N-vinylcarbazole)
Thermal Stability (Td, 5% wt. loss) > 400°C~350-400°C~350°C
Glass Transition Temperature (Tg) High (expected > 200°C)~110°C~227°C
Mechanical Strength (Tensile Strength) HighModerateHigh (but brittle)
Chemical Resistance (Acids, Bases, Solvents) ExcellentGoodModerate
Optical Properties (Transparency) HighHighHigh
Dielectric Constant LowLowModerate

Note: The properties for poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) are projected based on the known effects of its structural components. Experimental verification is required.

Thermal Stability

The presence of two trifluoromethyl groups on the rigid quinoline ring is expected to endow poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) with exceptional thermal stability, likely exceeding that of poly(trifluorostyrene) and poly(N-vinylcarbazole). The high decomposition temperature (Td) would make it suitable for applications requiring high-temperature processing or operation.

Mechanical Properties

The rigid quinoline backbone should contribute to a high tensile strength and modulus. While poly(N-vinylcarbazole) also possesses high rigidity, it is known for its brittleness. The fluorinated quinoline polymer may offer a better balance of strength and toughness.

Chemical Resistance

Fluoropolymers are renowned for their chemical inertness.[3] Poly(2,8-Bis(trifluoromethyl)-4-vinylquinoline) is anticipated to exhibit excellent resistance to a broad range of chemicals, surpassing both poly(trifluorostyrene) and poly(N-vinylcarbazole), making it ideal for use in harsh chemical environments.

Optical and Dielectric Properties

The polymer is expected to be highly transparent in the visible region. The trifluoromethyl groups will contribute to a low refractive index and a low dielectric constant, which are highly desirable for optical and microelectronic applications, respectively.

Alternative High-Performance Vinyl Monomers

While 2,8-Bis(trifluoromethyl)-4-vinylquinoline shows immense promise, it is important to consider alternative monomers for specific applications.

  • Fluorinated Styrenes: Monomers like trifluorostyrene offer a good balance of thermal stability and processability.

  • Specialty Acrylates and Methacrylates: These can be functionalized to achieve a wide range of properties, including biocompatibility and specific optical characteristics.

  • Vinyl Ethers: These monomers can lead to polymers with good chemical resistance and flexibility.[4]

  • N-vinyl-2-pyrrolidone (NVP) and Divinyl Benzene (DVB): These are common reactive diluents used to modify the properties of thermosetting resins.[5]

The selection of the optimal monomer will always depend on the specific performance requirements of the final application.

Conclusion and Future Outlook

2,8-Bis(trifluoromethyl)-4-vinylquinoline stands out as a highly promising monomer for the development of advanced polymers with exceptional thermal, mechanical, and chemical resistance properties. Its unique combination of a rigid, aromatic quinoline core and two electron-withdrawing trifluoromethyl groups offers a pathway to materials that can perform in the most demanding of environments.

While the synthesis of this monomer is complex, the potential performance benefits justify the effort for high-value applications. Further research should focus on optimizing the polymerization process, including exploring controlled radical polymerization techniques to achieve well-defined polymer architectures. Detailed experimental characterization of the resulting polymers is crucial to fully validate the projected performance enhancements and to unlock the full potential of this exciting new material.

References

  • Holscot Advanced Polymers Ltd. (2024, February 7). Chemical Resistance of Fluoropolymers. Retrieved from [Link]

  • Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Narita, T. (1999). Anionic polymerization of fluorinated vinyl monomers. Progress in Polymer Science, 24(8), 1095–1148.
  • Thermal analysis techniques for characterization of polymer materials. (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent for Method of free radically polymerizing vinyl monomers. (n.d.). Google Patents.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC. Retrieved from [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). NIH. Retrieved from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, December 1). Beilstein Journals. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Poliya. Retrieved from [Link]

  • Polyethylene Chemical Resistance Chart. (n.d.). CDF Corporation. Retrieved from [Link]

  • DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. (n.d.). Google Patents.
  • US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. (n.d.). Google Patents.
  • Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Controlled Radical Copolymerization toward Well‐Defined Fluoropolymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal analysis for the detection of plastic contaminants. (2023, July 23). Wiley Analytical Science. Retrieved from [Link]

  • Mechanical Assessment of Denture Polymers Processing Technologies. (n.d.). MDPI. Retrieved from [Link]

  • New Features on Mechanical Behavior of Polymeric Materials. (n.d.). MDPI. Retrieved from [Link]

  • Experimental FT-IR and UV-Vis Spectroscopic studies and Molecular Docking Analysis of anti-cancer drugs Exemestane and Pazopanib. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). NIH. Retrieved from [Link]

  • A Review on Styrene Substitutes in Thermosets and Their Composites. (2019, November 5). PMC. Retrieved from [Link]

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A Comparative Guide to the Copolymerization of 2,8-Bis(trifluoromethyl)-4-vinylquinoline and Styrene: A Proposed Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Monomer Overview

The copolymerization of functionally distinct monomers is a powerful strategy to synthesize materials with tailored properties. Styrene, a commodity monomer, provides a versatile and well-understood polymer backbone. The incorporation of fluorinated monomers, such as the proposed 2,8-Bis(trifluoromethyl)-4-vinylquinoline, is a promising approach to enhance the performance of polystyrene in several key areas.

1.1. Styrene: The Versatile Building Block

Styrene is an aromatic vinyl monomer that readily undergoes free-radical polymerization to form polystyrene, a widely used thermoplastic. Polystyrene is known for its rigidity, optical clarity, and ease of processing. However, its application can be limited by its relatively low thermal stability and limited chemical resistance.

1.2. 2,8-Bis(trifluoromethyl)-4-vinylquinoline (CF3-VQ): A Monomer of Interest

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a specialized monomer featuring a rigid quinoline heterocycle and two strongly electron-withdrawing trifluoromethyl (CF3) groups. While not a commercially common monomer, its structure suggests several desirable attributes it could impart to a copolymer:

  • Enhanced Thermal Stability: The rigid quinoline backbone and the high bond energy of C-F bonds are expected to increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting copolymer.

  • Chemical Resistance and Hydrophobicity: The presence of fluorine atoms typically leads to low surface energy, resulting in materials with increased hydrophobicity and resistance to chemical attack.

  • Unique Optical and Dielectric Properties: The introduction of a heterocyclic aromatic ring and CF3 groups can alter the refractive index and lower the dielectric constant of the polymer.

1.3. The Premise for Copolymerization

The copolymerization of CF3-VQ with styrene aims to create a new class of functional polymers that combine the processability of polystyrene with the enhanced thermal, chemical, and optical properties imparted by the fluorinated quinoline monomer. Such materials could find applications in high-performance coatings, advanced optical materials, and specialized biomedical devices.

Proposed Experimental Workflow: Synthesis and Characterization

A logical starting point for synthesizing CF3-VQ and styrene copolymers would be through free-radical polymerization, a robust and versatile technique.

2.1. Proposed Synthesis Protocol: Free-Radical Copolymerization

The following is a proposed, step-by-step protocol for the synthesis of poly(CF3-VQ-co-styrene).

Materials:

  • 2,8-Bis(trifluoromethyl)-4-vinylquinoline (CF3-VQ) (Monomer 1)

  • Styrene (Monomer 2), freshly distilled to remove inhibitors

  • Azobisisobutyronitrile (AIBN) as the free-radical initiator

  • Anhydrous toluene or another suitable solvent

  • Methanol as a non-solvent for precipitation

Procedure:

  • Monomer and Initiator Preparation: In a polymerization tube, dissolve desired molar ratios of CF3-VQ and styrene in anhydrous toluene. Add AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon) and place it in a thermostatically controlled oil bath at a temperature sufficient to decompose the AIBN initiator (typically 60-80 °C).

  • Reaction Quenching and Precipitation: After a predetermined time, quench the reaction by rapidly cooling the tube in an ice bath.

  • Polymer Isolation: Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it repeatedly with fresh non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

2.2. Proposed Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep1 Dissolve Monomers (CF3-VQ & Styrene) and Initiator (AIBN) in Solvent prep2 Degas Solution (Freeze-Pump-Thaw) prep1->prep2 react1 Seal Under Inert Atmosphere prep2->react1 react2 Thermostatically Controlled Heating (e.g., 70°C) react1->react2 react3 Quench Reaction (Ice Bath) react2->react3 iso1 Precipitate in Non-solvent (e.g., Methanol) react3->iso1 iso2 Filter and Wash Copolymer iso1->iso2 iso3 Dry Under Vacuum iso2->iso3 end Final Copolymer iso3->end Characterization

Caption: Proposed workflow for the synthesis of poly(CF3-VQ-co-styrene).

2.3. Essential Copolymer Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the incorporation of both monomers into the copolymer chain and for determining the copolymer composition.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), providing insights into the polymer's chain mobility. Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the copolymer.

Comparative Performance Analysis: An Extrapolated View

In the absence of direct data, we can predict the performance of poly(CF3-VQ-co-styrene) by comparing it to polystyrene and copolymers of styrene with other fluorinated monomers.

3.1. Monomer Reactivity Ratios: Predicting Copolymer Structure

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer.[1] For the copolymerization of CF3-VQ (M1) and styrene (M2):

  • r1 = k11/k12 : The ratio of the rate constant for the addition of M1 to a chain ending in M1 to the rate constant for the addition of M2 to a chain ending in M1.

  • r2 = k22/k21 : The ratio of the rate constant for the addition of M2 to a chain ending in M2 to the rate constant for the addition of M1 to a chain ending in M2.

The values of r1 and r2 dictate the microstructure of the copolymer (i.e., random, alternating, or blocky).

Table 1: Monomer Reactivity Ratios for Styrene with Various Comonomers

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer TypeReference
StyreneMethyl Methacrylate~0.52~0.46Random
Styrene4-Vinylpyridine~0.34~0.70Random[1]
α-TrifluoromethylstyreneStyrene~0.00~0.64More Styrene Incorporation[2]
2,8-Bis(trifluoromethyl)- 4-vinylquinoline (Predicted) Styrene < 1 < 1 Likely Random with potential for alternation Hypothesized

Expert Insights on Predicted Reactivity: The CF3-VQ monomer is expected to be sterically hindered due to the bulky quinoline ring and the two CF3 groups. This steric hindrance would likely reduce its ability to homopolymerize, leading to a low r1 value. The strong electron-withdrawing nature of the CF3 groups will also influence the reactivity of the vinyl group. It is plausible that the copolymerization would result in a random distribution of monomer units, with a potential tendency towards alternation if there are favorable electronic interactions between the electron-poor CF3-VQ and the relatively electron-rich styrene.

3.2. Thermal Properties: The Impact of Fluorination

The incorporation of fluorinated monomers into a polystyrene backbone is known to significantly enhance thermal stability.[2][3]

Table 2: Comparison of Thermal Properties

PolymerGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Tdec)Reference
Polystyrene~100 °C~395 °C[4]
Poly(α-trifluoromethylstyrene-co-styrene)Up to 114 °CTwo-stage decomposition ~280 °C and ~410 °C[2][4]
Poly(CF3-VQ-co-styrene) (Predicted) > 120 °C > 400 °C Hypothesized

Causality Behind Predicted Thermal Properties: The rigid, planar structure of the quinoline ring in CF3-VQ is expected to significantly restrict the segmental motion of the polymer chains, leading to a substantial increase in the glass transition temperature (Tg) compared to polystyrene. The high strength of the C-F bonds within the trifluoromethyl groups would contribute to enhanced thermal stability, pushing the onset of thermal decomposition to higher temperatures.

Mechanistic Considerations in Copolymerization

The copolymerization of CF3-VQ and styrene is anticipated to proceed via a standard free-radical mechanism involving initiation, propagation, and termination steps.

4.1. Proposed Free-Radical Copolymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) (e.g., AIBN) radicals Primary Radicals (2R•) initiator->radicals Heat prop1 R• + M1 -> RM1• radicals->prop1 prop2 R• + M2 -> RM2• radicals->prop2 prop3 RM1• + M1 -> RM1M1• (k11) prop1->prop3 prop4 RM1• + M2 -> RM1M2• (k12) prop1->prop4 prop5 RM2• + M1 -> RM2M1• (k21) prop2->prop5 prop6 RM2• + M2 -> RM2M2• (k22) prop2->prop6 term1 Combination prop3->term1 term2 Disproportionation prop3->term2 prop4->term1 prop4->term2 prop5->term1 prop5->term2 prop6->term1 prop6->term2 end Poly(M1-co-M2) term1->end Stable Copolymer term2->end Stable Copolymer

Caption: General mechanism for free-radical copolymerization.

Expert Commentary on the Mechanism: The key to this copolymerization will be the relative rates of the propagation steps (k11, k12, k21, k22). The electronic nature of the CF3-VQ monomer (electron-withdrawing) and styrene (electron-donating relative to CF3-VQ) may lead to a faster cross-propagation rate (k12 and k21) than homopropagation rates (k11 and k22), which would favor the formation of a more alternating copolymer structure. However, the significant steric bulk of the CF3-VQ monomer could counteract this electronic effect by hindering the approach of any monomer to a growing chain ending in a CF3-VQ unit.

Potential Applications and Future Directions

The unique combination of properties anticipated for poly(CF3-VQ-co-styrene) suggests a range of potential high-value applications:

  • High-Performance Coatings: The expected hydrophobicity, chemical resistance, and thermal stability could make these copolymers suitable for protective coatings in harsh environments.

  • Advanced Optical Materials: The presence of the fluorinated quinoline moiety could lead to materials with a low refractive index, making them candidates for anti-reflective coatings or cladding for optical fibers.[3]

  • Biomedical Applications: The inherent hydrophobicity and potential biocompatibility of fluorinated polymers could be leveraged in the development of medical device coatings or drug delivery systems.[5]

Future research should focus on the actual synthesis and thorough characterization of these copolymers to validate the hypotheses presented in this guide. Determining the monomer reactivity ratios experimentally will be a critical first step in understanding and controlling the copolymer structure and properties.

References

  • Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (2024). PMC.
  • Walkowiak-Kulikowska, J., Szwajca, A., Gouverneur, V., & Ameduri, B. (n.d.). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene. Polymer Chemistry.
  • Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. (2025).
  • Directed synthesis of copolymers based on fluorine-containing styrene deriv
  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
  • Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. (n.d.). Source unavailable.
  • Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathem
  • Copolymerization of styrene with vinyl monomers substituted by nitrile and sulfonyl groups. (n.d.). Source unavailable.
  • Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthal
  • Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (n.d.). Polymer Chemistry.
  • Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions. (n.d.).

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Fluoroaromatic

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a highly functionalized heterocyclic compound. Its structure, featuring a quinoline core flanked by two electron-withdrawing trifluoromethyl groups and a reactive vinyl moiety, positions it as a valuable, albeit niche, building block in medicinal and materials science.[1] The trifluoromethyl groups are known to enhance chemical stability and lipophilicity, properties often sought in the development of novel therapeutic agents and advanced polymers.[1][2] Like many quinoline derivatives, it holds potential for biological activity, a family of compounds that includes well-known drugs like mefloquine and chloroquine.[3]

The journey of such a specialized intermediate from synthesis to application is critically dependent on robust analytical oversight. Whether determining purity, quantifying yield, or assessing stability, the analytical methods employed must be rigorously validated to ensure they are fit for purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use, a principle enshrined by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines.[4]

This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline. It is designed for researchers, quality control scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the validation strategy.

Foundational Strategy: Matching the Method to the Molecule

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. For 2,8-Bis(trifluoromethyl)-4-vinylquinoline, the key structural features guiding our choice are:

  • Quinoline Core : A strong UV-absorbing chromophore, making it an excellent candidate for HPLC with UV detection.

  • Trifluoromethyl Groups : These increase the molecular weight and lipophilicity, suggesting good retention in reversed-phase HPLC. In GC, their presence can be advantageous for separation.[5]

  • Vinyl Group : This introduces a potential liability. The vinyl group is susceptible to polymerization at elevated temperatures, a critical consideration for the heated inlet of a gas chromatograph.

  • Volatility : The compound's volatility will determine its fundamental suitability for GC analysis. While likely semi-volatile, its thermal stability is the more pressing concern.

This analysis leads to two logical, yet distinct, analytical pathways. HPLC-UV presents a robust, lower-risk approach, while GC-FID/MS offers potentially higher resolution and sensitivity, provided the thermal stability challenges can be managed.

Analyte 2,8-Bis(trifluoromethyl) -4-vinylquinoline Prop1 Strong UV Chromophore (Quinoline Ring) Analyte->Prop1 Prop2 Thermally Labile? (Vinyl Group) Analyte->Prop2 Prop3 Sufficiently Volatile? Analyte->Prop3 HPLC HPLC-UV Prop1->HPLC Ideal for UV Detection Prop2->HPLC No thermal stress, low risk GC GC-FID / GC-MS Prop2->GC High risk of degradation/ polymerization at inlet Prop3->GC Prerequisite for analysis

Caption: Logical flow for selecting an analytical method.

The Validation Gauntlet: A Head-to-Head Comparison

Method validation is not a single experiment but a series of interconnected tests designed to demonstrate reliability. We will evaluate HPLC-UV and GC-FID against the core validation parameters defined in ICH Q2(R1).[4][6]

Dev Method Development Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Rep Validation Report Rob->Rep

Caption: The sequential workflow of analytical method validation.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. It is the cornerstone of any reliable method.

  • HPLC-UV Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), a reference standard of the analyte, and a sample spiked with known related substances or potential degradants. Assess peak purity using a photodiode array (PDA) detector.

  • GC-FID/MS Protocol: The gold standard for specificity is Mass Spectrometry (MS). Analyze a reference standard to obtain a characteristic mass spectrum. Analyze spiked samples to demonstrate that co-eluting peaks can be distinguished by their mass spectra. For GC-FID, specificity is demonstrated by showing baseline separation of all known impurities from the main analyte peak.

Comparison:

Parameter HPLC-UV with PDA GC-MS
Assessment Peak Purity Index & Retention Time Mass Spectrum & Retention Time
Confidence High Very High

| Rationale | Relies on chromophoric differences. A co-eluting impurity with a similar UV spectrum may go undetected. | Provides structural information via fragmentation patterns, offering near-absolute identification. |

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Protocol (Both Methods): Prepare a minimum of five concentrations of the analyte reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration.

  • Analysis: Plot the mean response versus concentration and perform a linear regression analysis.

Comparative Data (Hypothetical):

Parameter HPLC-UV GC-FID
Range 1 - 150 µg/mL 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.9995 > 0.9992
Y-intercept Close to zero Close to zero

| Expertise & Experience: | HPLC often exhibits excellent linearity over a wider range for non-volatile compounds. The GC range might be limited by potential inlet discrimination or detector saturation at higher concentrations. |

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by recovery studies on a spiked matrix.

  • Protocol (Both Methods): Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Calculation: Accuracy is expressed as the percentage recovery: (Measured Concentration / Nominal Concentration) * 100%.

Comparative Data (Hypothetical):

Concentration Level HPLC-UV (% Recovery) GC-FID (% Recovery)
Low (80%) 99.5 ± 1.2% 98.9 ± 1.8%
Mid (100%) 100.2 ± 0.9% 100.5 ± 1.5%
High (120%) 100.8 ± 1.1% 101.5 ± 2.1%
Acceptance Criteria 98.0 - 102.0% 98.0 - 102.0%

| Expertise & Experience: | Both methods can achieve excellent accuracy. Any potential for thermal degradation in the GC inlet would manifest as consistently low recovery, making accuracy a critical diagnostic test for the GC method's suitability. |

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Variation within the same laboratory (different days, analysts, or equipment).

  • Protocol (Both Methods):

    • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculation: Expressed as the Relative Standard Deviation (RSD).

Comparative Data (Hypothetical):

Parameter HPLC-UV (% RSD) GC-FID (% RSD)
Repeatability (n=6) ≤ 0.8% ≤ 1.2%
Intermediate Precision ≤ 1.5% ≤ 2.0%
Acceptance Criteria Typically ≤ 2.0% Typically ≤ 2.0%

| Expertise & Experience: | HPLC systems, particularly modern UHPLC, often deliver superior precision due to highly reproducible autosampler injections and stable pump performance. GC precision can be slightly lower due to the complexities of gas-phase injection. |

Detection & Quantitation Limits (LOD & LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Both Methods): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).

Comparative Data (Hypothetical):

Parameter HPLC-UV GC-FID
LOD 0.3 µg/mL 0.1 µg/mL
LOQ 1.0 µg/mL 0.5 µg/mL

| Expertise & Experience: | GC-FID is often more sensitive for small organic molecules than standard UV detection, resulting in lower LOD/LOQ values. This would be a distinct advantage for impurity analysis. If even greater sensitivity is required, a GC with an Electron Capture Detector (ECD) could be explored, as it is highly sensitive to halogenated compounds. |

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol (Both Methods): Introduce small, deliberate changes to critical method parameters and assess the impact on the results (e.g., retention time, peak area, resolution).

    • HPLC: Vary mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).

    • GC: Vary oven temperature ramp rate (±10%), carrier gas flow (±5%), inlet temperature (±10°C).

Expertise & Experience: The robustness study on the GC method's inlet temperature is paramount. A method that shows significant degradation or peak tailing with a minor increase in inlet temperature is not robust and is unsuitable for routine use. The HPLC method is expected to be inherently more robust due to its operation at ambient or near-ambient temperatures.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method
  • Chromatographic System: HPLC with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a target concentration of 50 µg/mL.

Protocol 2: Gas Chromatography-FID Method
  • Chromatographic System: GC with split/splitless inlet, FID detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Note: This must be optimized to minimize degradation).

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dissolve sample in Methylene Chloride to a target concentration of 20 µg/mL.

Conclusion and Recommendations

Both HPLC-UV and GC-FID can be validated for the analysis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, but they serve different strengths.

  • HPLC-UV is the recommended primary method for routine quality control, such as assay and purity testing. Its operational simplicity, high precision, and non-destructive nature make it exceptionally robust and reliable. The risk of analyte degradation is negligible.

  • GC-FID/MS should be considered a secondary or specialized technique. Its superior sensitivity (lower LOQ) makes it ideal for trace-level impurity analysis or genotoxic impurity screening.[5][7] However, its validation must rigorously prove that the analyte is thermally stable under the chosen conditions. The use of GC-MS provides an invaluable tool for peak identification during method development and forced degradation studies.

Ultimately, the choice of method depends on the specific analytical question. By following the principles outlined in this guide, researchers can develop and validate a fit-for-purpose method that ensures data integrity and supports the confident advancement of their scientific programs.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). National Institutes of Health. Available at: [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017-12-07). ACS Publications. Available at: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025-11-20). MDPI. Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025-03-04). ResearchGate. Available at: [Link]

  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). (2024-12-24). IAEA-INIS. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). PMC. Available at: [Link]

  • Analytical Methods and Applications in Anticancer Drug Research. (2025-01-01). IJNRD. Available at: [Link]

  • Greener synthetic approaches towards quinoline derivatives. (2024-12-06). RSC Blogs. Available at: [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Among these, derivatives bearing trifluoromethyl groups have garnered significant attention for their potential as potent antimalarial and anticancer agents.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific subclass: 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives and their close analogs. We will delve into the experimental data, explore the nuances of translating laboratory findings to living systems, and provide detailed protocols for key assays.

The Significance of the 2,8-Bis(trifluoromethyl)quinoline Scaffold

The presence of two trifluoromethyl (CF3) groups at the 2 and 8 positions of the quinoline ring is a hallmark of the potent antimalarial drug mefloquine. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. The 4-vinylquinoline substitution offers a reactive handle for further chemical modifications and can play a role in the molecule's mechanism of action. The overarching goal of research in this area is to develop novel compounds with improved efficacy and reduced toxicity compared to existing therapies.

In Vitro Efficacy: The First Hurdle in Drug Discovery

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled environment. These assays typically involve exposing cultured cells (cancer cell lines or pathogenic microbes) to the compound of interest and measuring its effect on cell viability, proliferation, or other relevant parameters.

Key In Vitro Assays:
  • Cytotoxicity Assays (e.g., MTS/MTT): These colorimetric assays are widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). This is a primary metric for assessing a compound's potency.

  • Antimalarial Assays: For antimalarial drug discovery, in vitro assays typically involve culturing Plasmodium falciparum (the deadliest species of malaria parasite) and measuring the inhibition of parasite growth.

  • Mechanism of Action Studies: These experiments aim to elucidate how a compound exerts its biological effect. For quinoline derivatives, this can involve investigating their ability to inhibit hemozoin formation in malaria parasites or to induce apoptosis (programmed cell death) in cancer cells.[3]

Interpreting In Vitro Data:

In vitro data provides a crucial first look at a compound's potential. A low IC50 value is generally desirable, indicating high potency. However, it is essential to also assess the compound's selectivity – its ability to kill cancer cells or parasites at concentrations that are not toxic to normal human cells.

From the Bench to the Model: The Crucial Role of In Vivo Testing

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's true therapeutic potential.

Common In Vivo Models:
  • Xenograft Mouse Models: For anticancer research, human cancer cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.[5]

  • Murine Malaria Models: Mice are infected with a species of Plasmodium that can infect rodents (e.g., Plasmodium berghei). The efficacy of the antimalarial compound is assessed by its ability to reduce or clear the parasitic infection.

  • Zebrafish Embryo Models: This model offers a rapid and cost-effective way to assess both the toxicity and efficacy of compounds in a whole organism.[4]

Key In Vivo Endpoints:
  • Tumor Growth Inhibition (TGI): In cancer studies, this is a measure of the reduction in tumor size in treated animals compared to a control group.

  • Parasite Clearance: In infectious disease models, this refers to the rate at which the pathogen is eliminated from the host's body.

  • Survival Rate: A key indicator of a drug's efficacy is its ability to prolong the survival of treated animals.

  • Toxicity and Pharmacokinetics: In vivo studies are also crucial for assessing a compound's safety profile and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The In Vitro-In Vivo Discrepancy: Why Promising Compounds Sometimes Fail

A significant challenge in drug development is the often-observed disconnect between promising in vitro results and disappointing in vivo efficacy. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching its target at a therapeutic concentration.

  • Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability is a common reason for in vivo failure.

  • Toxicity: A compound may show acceptable toxicity in cultured cells but cause unforeseen side effects in a whole animal due to its effects on various organs and physiological systems.

  • Metabolism: The liver and other organs can chemically modify drugs, sometimes converting them into inactive or even toxic metabolites.

Case Study: Insights from Mefloquine and its Analogs

Mefloquine, a 2,8-bis(trifluoromethyl)quinoline, provides a relevant case study. While its enantiomers show similar in vitro antimalarial activity, they exhibit different pharmacokinetic profiles and toxicity in vivo.[6][7] This highlights the importance of considering stereochemistry in drug design and evaluation. Furthermore, some quinoline derivatives that show potent in vitro activity against prions (the causative agents of diseases like Creutzfeldt-Jakob disease) have been found to lack efficacy in vivo, underscoring the challenges of translating in vitro findings.[8]

Comparative Data on Trifluoromethyl-Containing Quinolines

While comprehensive data specifically on 2,8-bis(trifluoromethyl)-4-vinylquinoline derivatives is not extensively published, we can draw insights from studies on analogous compounds.

Table 1: In Vitro Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols [4]

CompoundCell LineIC50 (µM)
Compound 2Various Cancer Cell Lines14.14
Cisplatin (Control)Various Cancer Cell Lines> Compound 2

Note: Compound 2 is 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol. This data indicates that this trifluoromethyl-containing quinoline derivative has more potent anticancer activity than the established chemotherapy drug cisplatin in vitro.

Table 2: In Vivo Anticancer Efficacy of a 2-Anilinoquinoline Derivative (Compound 8b) [5]

Animal ModelTreatmentOutcome
PC3 Xenograft Mouse ModelCompound 8bSignificant anticancer efficacy with minimal toxicity

Note: Compound 8b is a novel 4-trifluoromethyl-2-anilinoquinoline derivative. This demonstrates the successful translation of in vitro potential to in vivo efficacy for a trifluoromethyl-quinoline compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTS)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of the test compound). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing the Workflow and Mechanisms

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assays Cytotoxicity Assays (e.g., MTS, MTT) IC50 Determination moa_studies Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) in_vitro_assays->moa_studies Promising Hits animal_models Animal Models (e.g., Xenografts, Murine Malaria) moa_studies->animal_models Lead Compounds efficacy_endpoints Efficacy Endpoints (e.g., TGI, Parasite Clearance) animal_models->efficacy_endpoints pk_pd_studies Pharmacokinetics & Toxicology animal_models->pk_pd_studies preclinical_candidate Preclinical Candidate Selection efficacy_endpoints->preclinical_candidate pk_pd_studies->preclinical_candidate lead_optimization Lead Optimization (Chemical Synthesis) lead_optimization->in_vitro_assays Initial Screening preclinical_candidate->lead_optimization Further Refinement

Caption: A simplified workflow for the preclinical evaluation of novel therapeutic compounds.

Quinoline_Antimalarial_MoA cluster_parasite Malaria Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Biocrystallization toxic_complex Toxic Quinoline-Heme Complex heme->toxic_complex Inhibition of Biocrystallization quinoline Quinoline Derivative quinoline->toxic_complex ros Reactive Oxygen Species (ROS) toxic_complex->ros Generation parasite_death Parasite Death ros->parasite_death Leads to

Caption: Proposed mechanism of action for quinoline-based antimalarial drugs.

Conclusion and Future Directions

The 2,8-bis(trifluoromethyl)-4-vinylquinoline scaffold represents a promising starting point for the development of novel antimalarial and anticancer agents. While in vitro assays are essential for the initial identification of potent compounds, this guide underscores the critical importance of early and robust in vivo evaluation to assess true therapeutic potential. The discrepancy between in vitro and in vivo results is a multifaceted challenge that requires a deep understanding of pharmacokinetics, metabolism, and toxicology. Future research should focus on designing derivatives with optimized ADME properties to improve the translation of potent in vitro activity into effective in vivo efficacy. The integration of advanced in silico predictive models for ADME and toxicity can also help to prioritize compounds for resource-intensive in vivo testing, ultimately accelerating the discovery of new and effective medicines.

References

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  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. MDPI. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. PubMed. [Link]

  • In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed. PubMed. [Link]

  • A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Single Enantiomer (+)-Mefloquine Compared with Racemic Mefloquine in Healthy Persons - PMC - PubMed Central. PubMed. [Link]

  • Synthesis and in vitro and in vivo antimalarial activity of new 4-anilinoquinolines - PubMed. PubMed. [Link]

  • An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - MDPI. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Royal Society of Chemistry. [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - ResearchGate. ResearchGate. [Link]

  • In Vitro and In Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - MDPI. MDPI. [Link]

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  • Preliminary Study on Pharmacokinetics and Antitumor Pharmacodynamics of Folic Acid Modified Crebanine Polyethyleneglycol-Polylactic Acid Hydroxyacetic Acid Copolymer Nanoparticles - NIH. National Institutes of Health. [Link]

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  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. National Institutes of Health. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. PubMed Central. [Link]

  • Mefloquine, an Antimalaria Drug with Antiprion Activity In Vitro, Lacks Activity In Vivo - PMC. PubMed Central. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. PubMed Central. [Link]

  • Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis - MDPI. MDPI. [Link]

  • RESEARCH ARTICLE In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. Bio-protocol. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,8-Bis(trifluoromethyl)-4-vinylquinoline Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold holds a prominent position, with numerous derivatives demonstrating a wide array of pharmacological activities, including antimalarial and anticancer properties.[1][2] The introduction of trifluoromethyl groups, as seen in the 2,8-Bis(trifluoromethyl)-4-vinylquinoline core, can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[3] However, these same modifications can also introduce unforeseen off-target interactions, leading to potential toxicity. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory formality but a critical step in de-risking a drug candidate and understanding its true therapeutic potential.

This guide provides an in-depth, technically-focused comparison of methodologies to evaluate the cross-reactivity of 2,8-Bis(trifluoromethyl)-4-vinylquinoline based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data to make informed decisions in your drug development pipeline.

The Rationale for a Multi-Faceted Approach to Cross-Reactivity

A single assay is insufficient to comprehensively map the interaction landscape of a novel chemical entity. Off-target effects can be subtle and context-dependent.[4] Therefore, a well-designed cross-reactivity assessment strategy employs a tiered and integrated approach, moving from broad, predictive in silico methods to highly specific in vitro and ex vivo assays. This multi-pronged strategy provides a holistic view of a compound's selectivity and potential liabilities.

Our investigative workflow is designed to systematically narrow down the potential off-target interactions of our lead compound, a hypothetical 2,8-Bis(trifluoromethyl)-4-vinylquinoline derivative (referred to as QV-CF3 ).

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico & Predictive Assessment cluster_1 Tier 2: Broad In Vitro Screening cluster_3 Tier 3: Cellular & Functional Assays cluster_4 Tier 4: Ex Vivo Confirmation in_silico In Silico Off-Target Prediction (Ligand & Structure-Based) kinase Kinase Panel Screening (e.g., 400+ Kinases) in_silico->kinase Prioritize panels physchem Physicochemical Profiling (Solubility, LogP) cytotoxicity Cytotoxicity Profiling (Multiple Cell Lines) physchem->cytotoxicity Inform dosing functional Mechanism-Based Cellular Assays (for identified off-targets) kinase->functional Validate hits safety Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) safety->functional Validate hits tcr Tissue Cross-Reactivity (TCR) (Human & Animal Tissues) functional->tcr Guide tissue selection

Figure 1: Tiered workflow for cross-reactivity assessment of QV-CF3.

Tier 1: In Silico and Predictive Assessment

The journey begins with computational modeling to anticipate potential off-target interactions. This cost-effective initial step helps in prioritizing subsequent experimental assays.

In Silico Off-Target Prediction:

We employ a combination of ligand-based and structure-based approaches to cast a wide net for potential off-targets.[4]

  • Ligand-Based Methods: These methods, such as 2D fingerprint similarity searches and pharmacophore modeling, compare the 2D and 3D features of QV-CF3 to databases of compounds with known biological activities.[4] This can rapidly identify proteins that bind to molecules with similar structural motifs.

  • Structure-Based Methods: If the 3D structure of the intended target is known, molecular docking can be used to predict the binding mode of QV-CF3 . The binding pocket of the primary target can then be compared to the binding sites of other known proteins to identify potential off-targets with similar topographies.

Physicochemical Profiling:

Understanding the fundamental physicochemical properties of QV-CF3 is crucial for designing and interpreting subsequent in vitro and in vivo studies. Key parameters include aqueous solubility, lipophilicity (LogP), and chemical stability. Poor solubility, for instance, can lead to false negatives in in vitro assays.

Tier 2: Broad In Vitro Screening

Based on the in silico predictions and the chemical class of QV-CF3 , we proceed with broad panel screening against well-characterized protein families known to be promiscuous binders or associated with toxicity.

Kinase Panel Screening:

Given that many quinoline-based molecules exhibit kinase inhibitory activity, a comprehensive kinase panel screen is a cornerstone of the cross-reactivity assessment.[5] Screening QV-CF3 against a panel of over 400 kinases provides a detailed map of its kinome-wide selectivity.

Safety Pharmacology Panel:

This panel typically includes a diverse set of targets implicated in adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[6] For quinoline-based compounds, particular attention should be paid to hERG channel activity, which is associated with cardiotoxicity.[7]

Data Interpretation:

The primary output from these screens is often presented as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are then typically followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.[8][9] It's crucial to differentiate between statistically significant inhibition and biologically relevant activity. A common threshold for a "hit" is >50% inhibition.

Table 1: Illustrative Kinase Selectivity Data for QV-CF3 and Comparators

Target KinaseQV-CF3 (IC50, nM)Mefloquine (IC50, nM)Chloroquine (IC50, nM)
Primary Target <10 >10,000>10,000
Off-Target Kinase 1500>10,000>10,000
Off-Target Kinase 22,5005,000>10,000
Off-Target Kinase 3>10,000>10,000>10,000

Note: This is illustrative data. Mefloquine and Chloroquine are not primarily kinase inhibitors, but are included for structural comparison.

Tier 3: Cellular and Functional Assays

Identifying a biochemical interaction in a purified system is only the first step. It is essential to determine if this interaction translates to a functional effect in a more physiologically relevant cellular context.

Cytotoxicity Profiling:

The cytotoxicity of QV-CF3 should be evaluated against a panel of human cell lines representing various tissue types.[10][11] This helps to identify any cell-type-specific toxicity and provides a therapeutic window when compared to the on-target potency. For instance, a study on 4-aminoquinoline derivatives showed differential cytotoxicity against MCF7 and MDA-MB-468 breast cancer cell lines.[12] Notably, a 2,8-bis(trifluoromethyl) quinoline derivative has demonstrated antiproliferative activity against HL-60 and U937 leukemia cell lines.[5]

Mechanism-Based Cellular Assays:

For any high-priority off-targets identified in the in vitro screens, specific cellular assays should be developed to confirm functional modulation. For example, if QV-CF3 is found to inhibit a particular GPCR, a downstream signaling assay (e.g., cAMP measurement) in cells expressing that receptor would be a critical validation step.

Tier 4: Ex Vivo Confirmation

The final tier of our preclinical cross-reactivity assessment involves ex vivo studies using tissue preparations to understand the potential for target and off-target binding in a more complex biological environment.

Tissue Cross-Reactivity (TCR) Studies:

Immunohistochemistry (IHC) is performed on a panel of normal human and animal tissues to identify any "off-target" binding.[13] These studies are a regulatory expectation before first-in-human trials.[6] The selection of animal species for TCR and subsequent toxicology studies should be based on target homology and comparable expression patterns to humans.

Experimental Protocol: Immunohistochemistry for TCR

  • Tissue Preparation: Obtain a comprehensive panel of fresh-frozen human and selected animal tissues.

  • Antibody Validation (if applicable): If a specific antibody against the target is used as a positive control, its specificity must be thoroughly validated.

  • Test Article Concentration: QV-CF3 (or a labeled derivative) is applied to tissue sections at multiple concentrations.

  • Staining and Detection: A suitable detection system is used to visualize binding.

  • Pathologist Review: A board-certified pathologist evaluates the staining pattern, intensity, and cellular localization.

TCR_Protocol start Obtain Frozen Tissue Sections prepare Prepare Tissue Sections for Staining start->prepare incubate Incubate with QV-CF3 or Control prepare->incubate wash Wash to Remove Unbound Compound incubate->wash detect Apply Detection Reagents wash->detect visualize Visualize and Image Slides detect->visualize analyze Pathologist Analyzes Staining visualize->analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a compound valued for its unique electronic and structural properties, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated quinoline derivative, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Compound's Profile

The first step in safe disposal is a thorough understanding of the potential hazards. Based on its chemical structure, 2,8-Bis(trifluoromethyl)-4-vinylquinoline is classified as a halogenated aromatic heterocyclic compound.

  • Quinoline Core: Quinoline and its derivatives are known to have biological activity and can be toxic.[1][2][3] Some quinoline compounds are suspected mutagens or carcinogens.[1][3]

  • Trifluoromethyl Groups: The presence of trifluoromethyl (CF3) groups enhances the compound's stability and lipophilicity.[4][5] While this can be advantageous in synthesis, it also means the compound may persist in the environment if not disposed of correctly.

  • Halogenated Compound: As a fluorinated compound, it falls under the category of halogenated organic waste.[6][7][8] These compounds require specific disposal methods to prevent the release of harmful substances.[9][10]

A related compound, 2,8-Bis(trifluoromethyl)quinolin-4-ol, is known to cause skin and serious eye irritation.[11][12] It is prudent to assume that 2,8-Bis(trifluoromethyl)-4-vinylquinoline may exhibit similar irritant properties.

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12][14]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][15]

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is paramount to ensure safety and compliance with environmental regulations. Due to its fluorine content, 2,8-Bis(trifluoromethyl)-4-vinylquinoline must be disposed of as halogenated organic waste .

Key Segregation Steps:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7][16]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[6][16] Doing so would require the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6]

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept tightly closed when not in use to prevent the escape of vapors.[6][8]

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste 2,8-Bis(trifluoromethyl)-4-vinylquinoline, Dichloromethane, ChloroformLabeled "Halogenated Waste"
Non-Halogenated Organic Waste Acetone, Hexanes, EthanolLabeled "Non-Halogenated Waste"
Aqueous Waste Non-hazardous buffer solutionsLabeled "Aqueous Waste"

Disposal Protocol: A Step-by-Step Guide

The recommended and safest method for the disposal of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is through a licensed hazardous waste disposal service.[17][18] In-lab treatment of such compounds is not advised due to the potential for hazardous reactions and the specialized equipment required for complete destruction.[17]

Step 1: Collection of Waste

  • Collect all waste containing 2,8-Bis(trifluoromethyl)-4-vinylquinoline, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in the designated halogenated waste container.[7]

Step 2: Labeling the Waste Container

  • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[8] The label should include:

    • The full chemical name: "2,8-Bis(trifluoromethyl)-4-vinylquinoline"

    • An indication of the hazards (e.g., "Irritant," "Halogenated Organic")[17]

    • The approximate quantity of the waste.

    • The date of accumulation.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area.[8]

  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents.[11]

Step 4: Arranging for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][17]

  • Provide a complete and accurate description of the waste.

The primary disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[17][19] This process ensures the complete destruction of the chemical, minimizing its environmental impact.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Start: Generation of Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Handle in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use Designated, Labeled Halogenated Waste Container Segregate->Container Label Attach Hazardous Waste Tag Container->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Disposal via High-Temp Incineration by Licensed Vendor ContactEHS->Incineration

Sources

Navigating the Unseen: A Guide to Safely Handling 2,8-Bis(trifluoromethyl)-4-vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds is the lifeblood of discovery. With this innovation comes the profound responsibility of ensuring the safety of those at the bench. This guide provides essential, immediate safety and logistical information for handling 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a compound with significant potential and, consequently, significant handling considerations. As there is no specific Safety Data Sheet (SDS) publicly available for this exact molecule, this guidance is synthesized from the known hazards of its constituent functional groups—the quinoline core, trifluoromethyl groups, and the vinyl moiety—and is grounded in established laboratory safety principles from authoritative sources like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3]

Understanding the Hazard Landscape: A Structural Causality Approach

The hazard profile of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is inferred from its structure. Quinoline itself is classified as a substance that is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[4][5] The trifluoromethyl groups, while often enhancing the therapeutic properties of a molecule, can also increase its lipophilicity and potential for biological activity, demanding careful handling to avoid absorption.[6][7] The vinyl group introduces the potential for polymerization, especially under conditions of heat, light, or in the presence of catalysts.

Therefore, we must operate under the assumption that 2,8-Bis(trifluoromethyl)-4-vinylquinoline is a hazardous substance with the potential for skin and eye irritation, systemic toxicity upon absorption, and possible long-term health effects. This necessitates a stringent approach to personal protective equipment (PPE).

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of rote compliance but a risk-based assessment of your planned experimental procedures.[1][8] The following table outlines the recommended PPE for handling 2,8-Bis(trifluoromethyl)-4-vinylquinoline in various laboratory contexts.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[9][10][11]Double-gloving with nitrile or neoprene gloves[12][13]Long-sleeved lab coat, buttoned, with tight-fitting cuffs[12]Required if not performed in a certified chemical fume hood
Running reactions and workups Chemical splash goggles and a face shield[9][10][11]Double-gloving with nitrile or neoprene gloves[12][13]Long-sleeved lab coat, buttoned, with tight-fitting cuffs[12]Not typically required if performed in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shield[9][10][11]Double-gloving with nitrile or neoprene gloves[12][13]Long-sleeved lab coat, buttoned, with tight-fitting cuffs[12]Not typically required if performed in a certified chemical fume hood
Handling of neat compound Chemical splash goggles and a face shield[9][10][11]Double-gloving with nitrile or neoprene gloves[12][13]Long-sleeved lab coat, buttoned, with tight-fitting cuffs[12]Required, use a NIOSH-approved respirator with organic vapor cartridges[13][14]
Waste disposal Chemical splash goggles and a face shield[9][10][11]Double-gloving with nitrile or neoprene gloves[12][13]Long-sleeved lab coat, buttoned, with tight-fitting cuffs[12]Not typically required for sealed waste containers

A Deeper Dive: The "Why" Behind Your PPE Choices

  • Eye and Face Protection: Given the irritating nature of quinoline derivatives, chemical splash goggles are the minimum requirement.[4][5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[9][10] Standard safety glasses are insufficient.[9]

  • Hand Protection: The use of double-gloving provides an extra layer of protection against potential chemical permeation.[12] Nitrile or neoprene gloves are recommended for their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or puncture before and during use.[15]

  • Body Protection: A long-sleeved, buttoned lab coat with tight-fitting cuffs prevents skin contact with any accidental spills.[12] For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be considered.[12][13]

  • Respiratory Protection: All manipulations of 2,8-Bis(trifluoromethyl)-4-vinylquinoline that could generate dust or aerosols must be conducted in a certified chemical fume hood.[16] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[13][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation and Engineering Controls:

    • Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.

    • Have a spill kit readily accessible that is appropriate for halogenated organic compounds.

    • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[16]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your first pair of gloves.

    • Put on your chemical splash goggles.

    • Place the face shield over your goggles.

    • Don your second pair of gloves, ensuring the cuffs are over the sleeves of your lab coat.

  • Handling the Compound:

    • Perform all manipulations within the fume hood.

    • Use the smallest quantity of the compound necessary for your experiment.

    • Keep the container of the neat compound sealed when not in use.

  • Doffing PPE:

    • Remove your outer pair of gloves.

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • Remove your inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Your Waste Stream

All waste contaminated with 2,8-Bis(trifluoromethyl)-4-vinylquinoline, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[17][18]

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and chemically compatible hazardous waste container.

  • Empty Containers: Even "empty" containers may retain residual amounts of the compound and should be treated as hazardous waste.[17]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[17]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

PPE_Decision_Workflow start Start: Planning to handle 2,8-Bis(trifluoromethyl)-4-vinylquinoline assess_task Assess the task: Weighing, reaction, purification, etc. start->assess_task is_in_hood Is the task performed in a certified chemical fume hood? assess_task->is_in_hood weighing Weighing or handling neat compound? is_in_hood->weighing Yes add_respirator Add NIOSH-approved respirator (organic vapor cartridges) is_in_hood->add_respirator No base_ppe Base PPE: - Chemical splash goggles - Double nitrile/neoprene gloves - Buttoned lab coat weighing->base_ppe No (e.g., handling dilute solutions) add_faceshield Add Face Shield weighing->add_faceshield Yes base_ppe->add_faceshield add_faceshield->base_ppe full_ppe Full PPE: - Goggles & Face Shield - Double gloves - Lab coat - Respirator add_respirator->full_ppe

Caption: PPE selection workflow for handling 2,8-Bis(trifluoromethyl)-4-vinylquinoline.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories - ResearchGate. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available at: [Link]

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. Available at: [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025-05-13). Available at: [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (2025-08-06). Available at: [Link]

  • MSDS of 2-(Trifluoromethyl)quinoline. (2011-08-15). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) Toolkit - OneLab REACH - CDC. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • Chemical Safety in the Workplace - Restored CDC. (2024-11-12). Available at: [Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC - NIH. (2025-11-06). Available at: [Link]

  • Niosh Pocket Guide To Chemical Hazards - KIET. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.